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  • Product: Tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate
  • CAS: 916421-36-8

Core Science & Biosynthesis

Foundational

What is tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate?

An In-Depth Technical Guide to tert-Butyl 3-(4-aminophenyl)azetidine-1-carboxylate Authored by a Senior Application Scientist This guide serves as a comprehensive technical resource for researchers, medicinal chemists, a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to tert-Butyl 3-(4-aminophenyl)azetidine-1-carboxylate

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate. We will delve into its chemical characteristics, a validated synthesis protocol, methods of characterization, and its strategic importance as a building block in modern pharmaceutical development.

The Strategic Value of the Azetidine Scaffold in Medicinal Chemistry

The azetidine ring, a four-membered nitrogen-containing heterocycle, has become an increasingly vital motif in drug discovery.[1][2] Its inherent ring strain and distinct three-dimensional geometry offer a unique combination of properties. Unlike more flexible aliphatic chains, the constrained conformation of the azetidine ring can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, its sp³-rich character often improves key pharmacokinetic properties such as solubility and metabolic stability, making it a highly attractive scaffold for designing novel bioactive molecules.[1]

Natural and synthetic azetidine derivatives have demonstrated a wide spectrum of pharmacological activities, including applications as central nervous system (CNS) modulators and potent anticancer agents.[1][3] Several FDA-approved drugs, such as the JAK inhibitor baricitinib, incorporate the azetidine motif to optimize their therapeutic profiles.[1][4] Within this important class of compounds, tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate serves as a critical and versatile building block for accessing novel chemical matter.

Core Physicochemical Properties

Precise knowledge of a compound's properties is fundamental for its application in synthesis. The key characteristics of tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate are summarized below.

PropertyValueSource
CAS Number 916421-36-8[5][6]
Molecular Formula C₁₄H₂₀N₂O₂[6]
Molecular Weight 248.32 g/mol [6]
Appearance White to off-white or light yellow solid[5]
Purity Typically >98%[6]
Storage Store under inert gas (Nitrogen or Argon) at 2–8 °C[5]

Synthesis and Mechanistic Rationale

The synthesis of tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate is most commonly achieved via the catalytic hydrogenation of its nitro precursor, tert-butyl 3-(4-nitrophenyl)azetidine-1-carboxylate. This transformation is a cornerstone of aromatic amine synthesis due to its high efficiency and clean reaction profile.

Experimental Protocol: Catalytic Hydrogenation

This protocol is a self-validating system, where reaction completion can be monitored by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS).

Materials:

  • tert-butyl 3-(4-nitrophenyl)azetidine-1-carboxylate (1 equivalent)

  • 10% Palladium on Carbon (Pd/C) (approx. 0.15-0.20 weight equivalents)

  • Ethyl Acetate (EtOAc)

  • Hydrogen (H₂) gas

  • Celite™

Procedure:

  • Reaction Setup: In a suitable hydrogenation vessel, suspend tert-butyl 3-(4-nitrophenyl)azetidine-1-carboxylate (e.g., 7.68 mmol, 2.14 g) in ethyl acetate (approx. 7.5 mL/g of starting material).[5]

  • Catalyst Addition: Carefully add 10% Pd/C catalyst to the suspension.

  • Hydrogenation: Seal the vessel and purge it with hydrogen gas. Maintain a hydrogen atmosphere (typically via a balloon or a Parr hydrogenator) and stir the reaction mixture vigorously at room temperature.[5]

  • Monitoring: The reaction is typically stirred for 18-24 hours.[5] If the reaction is incomplete, an additional portion of Pd/C catalyst may be added, and stirring continued.[5]

  • Workup: Upon completion, carefully vent the hydrogen atmosphere and purge the vessel with an inert gas like nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite™ to remove the Pd/C catalyst. Wash the filter cake thoroughly with ethyl acetate to ensure complete recovery of the product.[5]

  • Concentration: Combine the filtrates and concentrate them in vacuo to yield the final product.[5]

Yield: This procedure typically affords the title compound in high yield (e.g., 94%) as a light yellow to cream solid.[5]

Causality and Experimental Insight
  • Choice of Catalyst: Palladium on carbon is the catalyst of choice for the reduction of aromatic nitro groups. It provides a high surface area for the reaction and demonstrates excellent efficiency and selectivity, typically without affecting other functional groups like the Boc-protecting group or the aromatic ring itself.

  • Solvent: Ethyl acetate is an ideal solvent as it is relatively non-polar, effectively dissolves the starting material, and is easily removed during the final concentration step.

  • Filtration Aid: Celite™ is a diatomaceous earth filter aid. Its use is critical for preventing the fine, black Pd/C powder from passing through the filter paper, which would contaminate the final product.

Synthesis Workflow Diagram

Synthesis_Workflow Start tert-butyl 3-(4-nitrophenyl)azetidine-1-carboxylate in Ethyl Acetate Reaction Add 10% Pd/C Stir under H₂ atmosphere (18-24h) Start->Reaction Filter Filter through Celite™ Reaction->Filter Concentrate Concentrate in vacuo Filter->Concentrate Product tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate Concentrate->Product Drug_Discovery cluster_0 Scaffold Synthesis cluster_1 Lead Generation & Optimization cluster_2 Preclinical & Clinical Development BuildingBlock tert-butyl 3-(4-aminophenyl) azetidine-1-carboxylate Reaction Functionalization via - Amide Coupling - Sulfonylation - N-Alkylation (post-deprotection) BuildingBlock->Reaction Library Compound Library Reaction->Library Lead Lead Compound Library->Lead Screening Candidate Drug Candidate (e.g., Kinase Inhibitor) Lead->Candidate Optimization

Sources

Exploratory

Tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate properties

An In-Depth Technical Guide to tert-Butyl 3-(4-Aminophenyl)azetidine-1-carboxylate: Properties, Synthesis, and Applications Executive Summary This guide provides a comprehensive technical overview of tert-butyl 3-(4-amin...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to tert-Butyl 3-(4-Aminophenyl)azetidine-1-carboxylate: Properties, Synthesis, and Applications

Executive Summary

This guide provides a comprehensive technical overview of tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate, a key building block for researchers, scientists, and drug development professionals. The azetidine ring, a four-membered nitrogen-containing heterocycle, has become a privileged motif in modern medicinal chemistry.[1][2] Its inherent ring strain and three-dimensional structure offer significant advantages in tuning the physicochemical and pharmacokinetic properties of drug candidates.[3][4] This document delves into the core properties of tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate, offering detailed protocols for its synthesis, purification, and analytical characterization. Furthermore, it explores its strategic application in drug discovery, highlighting its versatility as a bifunctional scaffold for creating novel therapeutics.

Section 1: The Azetidine Scaffold: A Privileged Structure in Drug Discovery

The ascent of azetidines in medicinal chemistry is a direct result of their unique structural and chemical properties. Unlike more common five- or six-membered rings, the four-membered azetidine ring possesses considerable ring strain, which, while making it more stable than an aziridine, provides a unique vector for chemical reactivity and molecular conformation.[4]

Key Advantages of the Azetidine Moiety:

  • Improved Solubility: The sp³-rich character of the azetidine ring often disrupts planarity and crystallinity, which can lead to a significant improvement in the aqueous solubility of a parent compound—a critical parameter for oral bioavailability.

  • Metabolic Stability: The azetidine nucleus can enhance metabolic stability by blocking sites of oxidation that might be present in more conventional carbocyclic or heterocyclic analogues. Several FDA-approved drugs, such as the JAK inhibitor baricitinib, incorporate an azetidine ring to optimize their pharmacokinetic profiles.[3][5]

  • Novel Chemical Space: As a bioisostere for other common groups, the azetidine ring allows chemists to explore novel chemical space, potentially leading to improved potency and selectivity for biological targets.[3]

Tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate is a particularly valuable reagent as it combines the benefits of the azetidine scaffold with two distinct and orthogonally reactive functional groups: a Boc-protected secondary amine within the ring and a primary aniline amine. This bifunctionality allows for sequential, controlled modifications, making it an ideal starting point for the synthesis of complex molecular libraries and targeted drug candidates.

Section 2: Physicochemical and Spectroscopic Properties

A thorough understanding of the compound's physical and spectral properties is fundamental for its effective use in synthesis and for ensuring its quality.

Table 1: Core Physicochemical Properties
PropertyValueSource(s)
CAS Number 916421-36-8[6][7]
Molecular Formula C₁₄H₂₀N₂O₂[7][8]
Molecular Weight 248.32 g/mol [7]
Appearance White to off-white / Light yellow solid[6]
Purity (Typical) >98%[7]
Storage Conditions 2–8 °C under inert gas (Nitrogen or Argon)[6]
Predicted XlogP 2.0[8]
Monoisotopic Mass 248.15248 Da[8]
Table 2: Spectroscopic and Analytical Data
Analysis TypeDataSource(s)
¹H NMR (300 MHz, CDCl₃): δ 7.12 (d, J = 8.3 Hz, 2H), 6.69 (d, J = 8.3 Hz, 2H), 4.29 (t, J = 8.7 Hz, 2H), 3.93 (dd, J = 8.4, 6.1 Hz, 2H), 3.65 (brs, 2H), ~3.7 (m, 1H, obscured), 1.48 (s, 9H).[6][9]
LCMS m/z 249 [M+H]⁺[6]
Predicted MS Adducts [M+H]⁺: 249.15976, [M+Na]⁺: 271.14170, [M-H]⁻: 247.14520[8]

Expert Interpretation of the ¹H NMR Spectrum: The proton NMR spectrum provides definitive structural confirmation.

  • The two doublets at 7.12 ppm and 6.69 ppm are characteristic of a 1,4-disubstituted (para) phenyl ring.

  • The signals for the azetidine ring protons appear at 4.29 ppm (triplet) and 3.93 ppm (doublet of doublets), corresponding to the two sets of methylene protons on the ring. The methine proton is expected around 3.7 ppm but may be a complex multiplet.[6][9]

  • The broad singlet at 3.65 ppm corresponds to the two protons of the aniline (-NH₂) group.[6]

  • The large singlet at 1.48 ppm integrating to 9 protons is the unmistakable signature of the tert-butyl group of the Boc protecting group.[6]

Section 3: Synthesis and Purification

The most common and efficient synthesis of tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate involves the catalytic hydrogenation of its nitro precursor, tert-butyl 3-(4-nitrophenyl)azetidine-1-carboxylate.

Diagram: Synthetic Workflow

SynthesisWorkflow Start tert-Butyl 3-(4-nitrophenyl)azetidine-1-carboxylate Reaction Catalytic Hydrogenation (18-40 hours, RT) Start->Reaction Reagents 10% Pd/C, H₂ (gas) EtOAc (Solvent) Reagents->Reaction Filtration Filtration through Celite Reaction->Filtration Crude Mixture Concentration Concentration in vacuo Filtration->Concentration Filtrate Product tert-Butyl 3-(4-aminophenyl)azetidine-1-carboxylate Concentration->Product Purified Solid

Caption: High-level workflow for the synthesis of the target compound.

Detailed Experimental Protocol: Catalytic Hydrogenation

This protocol is a self-validating system, where successful execution yields a product whose analytical data should match the specifications in Section 2.

Materials:

  • tert-Butyl 3-(4-nitrophenyl)azetidine-1-carboxylate (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (5-10 wt% of starting material)

  • Ethyl Acetate (EtOAc), anhydrous

  • Hydrogen (H₂) gas supply

  • Celite®

Procedure:

  • Vessel Preparation: To a suitable hydrogenation vessel, add tert-butyl 3-(4-nitrophenyl)azetidine-1-carboxylate (e.g., 5.0 g, 17.1 mmol).

  • Catalyst and Solvent Addition: Under an inert atmosphere (e.g., nitrogen), carefully add 10% Pd/C (e.g., 0.5 g). Add anhydrous EtOAc (e.g., 30-40 mL).

  • Hydrogenation: Seal the vessel, evacuate the inert atmosphere, and replace it with hydrogen gas (balloon or Parr shaker).

  • Reaction Monitoring: Vigorously stir the suspension at room temperature. The reaction progress can be monitored by TLC or LCMS. The reaction typically requires 18 to 40 hours for full conversion.[6] If the reaction stalls, the catalyst may be carefully filtered and replaced with a fresh batch.

  • Workup - Filtration: Upon completion, carefully purge the hydrogen atmosphere and replace it with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad thoroughly with additional EtOAc to ensure complete recovery of the product.

    • Causality: Palladium on carbon is the catalyst of choice for the reduction of aromatic nitro groups due to its high efficacy and selectivity; the reaction proceeds cleanly with minimal side products.[6] Celite is used because the fine particles of carbon-supported catalysts can pass through standard filter paper; Celite provides a fine filtration matrix that traps the catalyst.

  • Workup - Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

  • Isolation: The resulting material should be the desired product, typically as a light yellow or cream-colored solid, which can be dried under high vacuum.[6] The reported yield for this procedure is high, often around 94%.[6]

Section 4: Analytical Characterization and Quality Control

Confirming the identity and purity of the synthesized material is a critical, non-negotiable step.

Diagram: Analytical Workflow

AnalyticalWorkflow Sample Synthesized Product NMR ¹H NMR Spectroscopy Sample->NMR LCMS LC-MS Analysis Sample->LCMS Identity Structural Confirmation NMR->Identity Purity Purity Assessment (>98%) LCMS->Purity LCMS->Identity Decision Release for Use Purity->Decision Identity->Decision

Caption: Standard analytical workflow for quality control.

Step-by-Step Analytical Protocols

1. ¹H NMR Spectroscopy:

  • Accurately weigh 5-10 mg of the sample.

  • Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.

  • Acquire the spectrum on a 300 MHz or 400 MHz NMR spectrometer.

  • Data Interpretation: Process the spectrum and compare the chemical shifts, splitting patterns, and integrations to the reference data in Table 2. The absence of signals corresponding to the nitro-aromatic precursor confirms the reaction is complete.

2. Liquid Chromatography-Mass Spectrometry (LC-MS):

  • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Inject a small volume (1-5 µL) onto a C18 reverse-phase HPLC column.

  • Run a standard gradient (e.g., 5-95% acetonitrile in water with 0.1% formic acid).

  • Data Interpretation: The resulting chromatogram will indicate the purity of the sample by showing a single major peak. The mass spectrometer should detect the protonated molecular ion [M+H]⁺ at m/z ≈ 249.2, confirming the molecular weight of the product.[6]

Section 5: Applications in Medicinal Chemistry and Drug Development

The true value of tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate lies in its versatility as a synthetic intermediate.

Strategic Utility:

The molecule's two functional groups can be addressed with orthogonal chemical strategies:

  • The Aniline Group: The primary aromatic amine is a nucleophile and a versatile handle for a vast array of chemical transformations, including:

    • Amide and sulfonamide bond formation.

    • Reductive amination.

    • Buchwald-Hartwig or Ullmann coupling to form diaryl amines.

    • Sandmeyer reactions to introduce a range of other functional groups (halides, nitriles, etc.).

  • The Boc-Protected Azetidine: The tert-butoxycarbonyl (Boc) group is a robust protecting group that is stable to many reaction conditions but can be cleanly removed under acidic conditions (e.g., trifluoroacetic acid). The resulting free secondary amine can then be functionalized via:

    • N-Alkylation or N-Arylation.

    • Acylation.

    • Reductive amination.

This dual functionality allows for the molecule to be used as a linker or scaffold, connecting two different parts of a larger molecule. For instance, in the development of kinase inhibitors, an aniline moiety is often used to interact with the "hinge" region of the kinase, while the other end of the molecule is modified to achieve selectivity and desired physical properties. The azetidine ring provides a rigid, three-dimensional exit vector from the phenyl ring, which can be superior to a simple alkyl chain for optimizing binding interactions. This is exemplified in studies where 3-aryl-azetidine moieties were successfully used to conformationally constrain analogues of the antitumor agent TZT-1027, leading to compounds with potent nanomolar activity.[9]

Diagram: Potential Synthetic Diversification

Diversification cluster_0 Aniline Chemistry cluster_1 Azetidine Chemistry Amidation Amidation (R-COCl) Sulfonylation Sulfonylation (R-SO₂Cl) Buchwald Buchwald-Hartwig (Ar-Br) Deprotection Boc Deprotection (TFA) Alkylation N-Alkylation Deprotection->Alkylation Acylation N-Acylation Deprotection->Acylation Core tert-Butyl 3-(4-aminophenyl)azetidine- 1-carboxylate Core->Amidation Core->Sulfonylation Core->Buchwald Core->Deprotection

Caption: Synthetic pathways enabled by the compound's dual functionality.

Section 6: Safety, Handling, and Storage

While a specific, comprehensive safety data sheet for this exact compound is not universally available, data from structurally similar aromatic amines and azetidine derivatives should be used to guide handling procedures.

Potential Hazards: Based on analogous compounds, this substance should be treated as potentially hazardous.[10]

  • Skin Irritation (H315): May cause skin irritation.

  • Eye Irritation (H319): May cause serious eye irritation.

  • Respiratory Irritation (H335): May cause respiratory irritation if inhaled as a dust.

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[11]

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[11]

  • Exposure Avoidance: Avoid direct contact with skin and eyes. Do not breathe dust. Wash hands thoroughly after handling.[11]

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.[11]

  • For long-term stability, store under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (2–8 °C), as recommended by suppliers.[6]

Conclusion

Tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate is more than just a chemical reagent; it is a strategic tool for the modern medicinal chemist. Its combination of a privileged azetidine scaffold with orthogonally addressable functional groups provides a reliable and versatile platform for the efficient synthesis of novel and complex molecules. By understanding its properties, mastering its synthesis, and leveraging its synthetic potential, researchers can accelerate the discovery and development of next-generation therapeutics.

References

  • TERT-BUTYL 3-(4-AMINOPHENYL)AZETIDINE-1-CARBOXYLATE | 916421-36-8. Chemicalbook.
  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. MDPI.
  • TERT-BUTYL 3-(4-AMINOPHENYL)AZETIDINE-1-CARBOXYLATE - TIHONDAN. tihondanchem.com.
  • tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate | C16H24N2O2. PubChem.
  • Tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate (C14H20N2O2). PubChemLite.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed.
  • An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.
  • Safety Data Sheet. Enamine.
  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing).
  • The Crucial Role of Tert-Butyl 3-Oxoazetidine-1-Carboxylate in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..
  • Marketed drugs containing 1,3‐substituted azetidine scaffolds. ResearchGate.

Sources

Foundational

An In-Depth Technical Guide to the Synthesis of Tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate

Abstract This technical guide provides a comprehensive overview of the synthetic pathways for preparing tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate, a valuable building block in contemporary drug discovery. The d...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for preparing tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate, a valuable building block in contemporary drug discovery. The document is intended for an audience of researchers, medicinal chemists, and process development scientists. We will delve into the primary synthetic strategies, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of the available methods. The core of this guide focuses on a robust and widely applicable two-step sequence: the synthesis of the key intermediate, tert-butyl 3-(4-nitrophenyl)azetidine-1-carboxylate, followed by its reduction to the target aniline. Alternative synthetic strategies, including cross-coupling methodologies, will also be discussed to provide a holistic view of the synthetic landscape.

Introduction: The Significance of the 3-Arylazetidine Scaffold

The azetidine motif has emerged as a privileged scaffold in medicinal chemistry.[1] Its unique three-dimensional structure, which imparts favorable physicochemical properties such as improved solubility and metabolic stability, has led to its incorporation into a multitude of clinical candidates and approved drugs. The 3-arylazetidine substructure, in particular, serves as a versatile pharmacophore, enabling precise vectoral orientation of substituents to optimize interactions with biological targets. Tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate is a key bifunctional building block, possessing a nucleophilic aniline for further derivatization and a Boc-protected azetidine nitrogen, allowing for controlled manipulation of the heterocyclic core.

Primary Synthetic Pathway: A Two-Step Approach

The most direct and commonly employed route to tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate involves the synthesis of its nitro-analogue precursor, followed by a straightforward reduction of the nitro group. This strategy is advantageous due to the commercial availability of the starting materials and the generally high efficiency of the individual transformations.

Primary Synthesis Pathway N-Boc-3-hydroxyazetidine N-Boc-3-hydroxyazetidine Mitsunobu_Reaction Mitsunobu Reaction (or other SNAr) N-Boc-3-hydroxyazetidine->Mitsunobu_Reaction 4-Nitrophenol 4-Nitrophenol 4-Nitrophenol->Mitsunobu_Reaction Nitro_Precursor tert-butyl 3-(4-nitrophenyl)azetidine-1-carboxylate Mitsunobu_Reaction->Nitro_Precursor Reduction Catalytic Hydrogenation Nitro_Precursor->Reduction Target_Molecule tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate Reduction->Target_Molecule

A high-level overview of the primary synthetic route.
Synthesis of the Key Intermediate: Tert-butyl 3-(4-nitrophenyl)azetidine-1-carboxylate

The cornerstone of this synthetic approach is the formation of the C-O or C-N bond between the azetidine ring and the nitrophenyl moiety. Several reliable methods can be employed for this transformation, with the Mitsunobu reaction and nucleophilic aromatic substitution (SNAr) being the most prominent.

The Mitsunobu reaction provides a powerful and generally high-yielding method for the dehydration-condensation of an alcohol and a pronucleophile.[2] In this context, N-Boc-3-hydroxyazetidine is coupled with 4-nitrophenol in the presence of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).

Mitsunobu Reaction Mechanism cluster_0 Activation of Alcohol cluster_1 Nucleophilic Attack PPh3 PPh₃ Betaine [Ph₃P⁺-N⁻-N=C(O)OEt]₂ PPh3->Betaine + DEAD DEAD DEAD Oxyphosphonium [N-Boc-Azetidin-3-O-PPh₃]⁺ Betaine->Oxyphosphonium + Alcohol Alcohol N-Boc-Azetidin-3-ol Product tert-butyl 3-(4-nitrophenoxy)azetidine-1-carboxylate Oxyphosphonium->Product + 4-Nitrophenoxide (SN2) Nitrophenoxide 4-Nitrophenoxide

Simplified mechanism of the Mitsunobu reaction.

The reaction proceeds via the formation of an oxyphosphonium salt from the alcohol and the phosphine-azodicarboxylate adduct, which is then displaced by the nucleophilic phenoxide in an SN2 fashion, leading to inversion of configuration at the stereocenter if one is present.[3]

Experimental Protocol (Proposed):

  • To a solution of N-Boc-3-hydroxyazetidine (1.0 eq.), 4-nitrophenol (1.1 eq.), and triphenylphosphine (1.2 eq.) in anhydrous tetrahydrofuran (THF, 0.2 M) at 0 °C under a nitrogen atmosphere, add diisopropyl azodicarboxylate (DIAD) (1.2 eq.) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford tert-butyl 3-(4-nitrophenoxy)azetidine-1-carboxylate.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The Mitsunobu reaction is sensitive to water, which can hydrolyze the phosphonium intermediates.

  • Inert Atmosphere: A nitrogen or argon atmosphere prevents the oxidation of triphenylphosphine.

  • Dropwise Addition of DIAD at 0 °C: This controls the exothermic reaction and minimizes the formation of side products.

  • Molar Equivalents: A slight excess of the phenol, phosphine, and azodicarboxylate ensures complete consumption of the limiting N-Boc-3-hydroxyazetidine.

An alternative and often more atom-economical approach is the direct nucleophilic aromatic substitution of an activated aryl halide, such as 1-fluoro-4-nitrobenzene, with N-Boc-3-hydroxyazetidine.[4] The strongly electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the fluoride leaving group.[5]

Experimental Protocol (Proposed):

  • To a solution of N-Boc-3-hydroxyazetidine (1.0 eq.) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) (0.5 M), add a non-nucleophilic base such as sodium hydride (NaH, 1.2 eq.) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes to ensure complete formation of the alkoxide.

  • Add a solution of 1-fluoro-4-nitrobenzene (1.1 eq.) in the same solvent.

  • Heat the reaction mixture to 60-80 °C and stir for 4-8 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Causality Behind Experimental Choices:

  • Polar Aprotic Solvent: DMF and DMSO are excellent solvents for SNAr reactions as they solvate the cation of the base and do not interfere with the nucleophile.

  • Strong, Non-nucleophilic Base: Sodium hydride is used to deprotonate the hydroxyl group of the azetidine, forming a more potent nucleophile without competing in the substitution reaction.

  • Elevated Temperature: Heating is often necessary to overcome the activation energy of the reaction.

Reduction of the Nitro Group to an Aniline

The final step in this primary pathway is the reduction of the aromatic nitro group to the corresponding aniline. Catalytic hydrogenation is the most common and efficient method for this transformation.

Experimental Protocol: [6]

  • In a suitable reaction vessel, suspend tert-butyl 3-(4-nitrophenyl)azetidine-1-carboxylate (1.0 eq.) and 10% Palladium on carbon (Pd/C) (5-10 mol%) in a solvent such as ethyl acetate (EtOAc) or methanol (MeOH).

  • Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (typically using a balloon or a Parr shaker).

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by the cessation of hydrogen uptake or by TLC/LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate, which is often of sufficient purity for subsequent steps. Further purification can be achieved by recrystallization or column chromatography if necessary.

Causality Behind Experimental Choices:

  • Palladium on Carbon (Pd/C): This is a highly effective and widely used catalyst for the hydrogenation of nitro groups.

  • Hydrogen Atmosphere: Hydrogen is the reducing agent in this reaction.

  • Vigorous Stirring: Ensures good contact between the substrate, catalyst, and hydrogen gas.

  • Filtration through Celite®: This is a standard and effective method for removing the heterogeneous palladium catalyst.

Reaction Step Method Key Reagents Typical Yield Reference
Synthesis of Nitro Precursor Mitsunobu ReactionN-Boc-3-hydroxyazetidine, 4-nitrophenol, PPh₃, DIAD70-90%[2]
Nucleophilic Aromatic SubstitutionN-Boc-3-hydroxyazetidine, 1-fluoro-4-nitrobenzene, NaH60-85%[4]
Reduction to Aniline Catalytic Hydrogenationtert-butyl 3-(4-nitrophenyl)azetidine-1-carboxylate, H₂, Pd/C>90%[6]

Alternative Synthetic Strategies: Cross-Coupling Approaches

While the two-step pathway described above is highly effective, alternative strategies involving transition-metal-catalyzed cross-coupling reactions offer modularity and can be advantageous in certain contexts, particularly for the synthesis of analogues with diverse substitution patterns on the aromatic ring.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds.[7] In this context, it can be employed to couple a 3-azetidinylboronic acid or ester with a suitable 4-nitroaryl halide, or conversely, a 3-haloazetidine with a 4-nitrophenylboronic acid.

Suzuki-Miyaura Coupling Azetidine_Boronate N-Boc-3-azetidinylboronic ester Pd_Catalyst Pd Catalyst + Base Azetidine_Boronate->Pd_Catalyst Aryl_Halide 4-Nitroaryl Halide Aryl_Halide->Pd_Catalyst Nitro_Precursor tert-butyl 3-(4-nitrophenyl)azetidine-1-carboxylate Pd_Catalyst->Nitro_Precursor

Retrosynthetic approach via Suzuki-Miyaura coupling.

This approach offers the advantage of building the 3-arylazetidine core directly. However, the synthesis of the requisite azetidinylboronic acid derivatives can add steps to the overall sequence.

Conclusion and Future Perspectives

The synthesis of tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate is a well-established process, with the reduction of the corresponding nitro precursor being the most efficient and scalable route. The choice of method for synthesizing the nitro-intermediate, either through a Mitsunobu reaction or nucleophilic aromatic substitution, will depend on factors such as substrate availability, cost, and desired scale. Cross-coupling methodologies, such as the Suzuki-Miyaura reaction, provide a valuable alternative for the construction of the 3-arylazetidine core and are particularly useful for the rapid generation of analogue libraries. As the demand for novel chemical matter in drug discovery continues to grow, the development of even more efficient, sustainable, and versatile methods for the synthesis of such key building blocks will remain an area of active research.

References

  • A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. BMC Chemistry, 13(1), 133. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules, 28(3), 981. [Link]

  • Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252(2), 022085. [Link]

  • Mitsunobu Reaction. Organic Chemistry Portal. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2551-2567. [Link]

  • Suzuki coupling of 4-nitrobromobenzene with phenyl boronic acid catalayzed by Fe3O4@chitosan-bound 2-hydroxynaphthaldehyde Pd complex. ResearchGate. [Link]

  • (PDF) Synthesis of 3-methoxyazetidines via an aziridine to azetidine rearrangement and theoretical rationalization of the reaction mechanism. ResearchGate. [Link]

  • Exploration of the Mitsunobu reaction with Tosyl- and Boc-hydrazones as nucleophilic agents. PubMed. [Link]

  • CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • Mitsunobu Reaction. Wikipedia. [Link]

  • Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[6][8]-Fused Indole Heterocycles. PubMed Central. [Link]

  • Mitsunobu - Wordpress. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Use of the Mitsunobu Reaction in the Synthesis of Orthogonally Protected a,b-Diaminopropionic Acids. Semantic Scholar. [Link]

  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. PubMed Central. [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PubMed Central. [Link]

  • CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
  • Recycling results of Suzuki coupling reaction of phenylboronic acid... ResearchGate. [Link]

  • 16.3: Other Aromatic Substitutions. Chemistry LibreTexts. [Link]

  • Mitsunobu dehydration of N-Boc neomycin B. ResearchGate. [Link]

  • 4-Fluoronitrobenzene. Wikipedia. [Link]

Sources

Exploratory

A Comprehensive Technical Guide to tert-Butyl 3-(4-aminophenyl)azetidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth overview of tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate, a key building block in modern medicinal chemistry. We will...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate, a key building block in modern medicinal chemistry. We will delve into its chemical properties, synthesis, analytical characterization, applications in drug discovery, and essential safety protocols, offering a holistic understanding for professionals in the field.

Core Compound Identity and Properties

Tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate is a substituted azetidine derivative that has garnered significant interest in the pharmaceutical industry. Its unique structural features, combining a strained azetidine ring with a functionalized aminophenyl group, make it a versatile scaffold for the synthesis of complex molecular architectures.

CAS Number: 916421-36-8[1][2]

Chemical Structure

Caption: Chemical structure of tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate.

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below.

PropertyValueSource
Molecular Formula C14H20N2O2[2]
Molecular Weight 248.32 g/mol [2]
Appearance White to off-white solid[1]
Purity >98%[2]
Storage Under inert gas (nitrogen or Argon) at 2–8 °C[1]

Synthesis and Manufacturing

The synthesis of tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate is typically achieved through the reduction of its nitro precursor, tert-butyl 3-(4-nitrophenyl)azetidine-1-carboxylate. This transformation is a critical step in ensuring the availability of the versatile amino-functionalized building block.

Synthetic Workflow

A common and efficient method for this conversion involves catalytic hydrogenation. The general workflow is depicted below.

SynthesisWorkflow reagents Reagents: - 10% Pd/C - Hydrogen (H2) - Ethyl Acetate (EtOAc) reaction Catalytic Hydrogenation reagents->reaction start tert-butyl 3-(4-nitrophenyl)azetidine-1-carboxylate start->reaction workup Workup: 1. Filtration through Celite 2. Washing with EtOAc 3. Concentration in vacuo reaction->workup product tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate workup->product

Caption: General workflow for the synthesis of the title compound.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate.

Materials:

  • tert-butyl 3-(4-nitrophenyl)azetidine-1-carboxylate

  • 10% Palladium on carbon (Pd/C)

  • Ethyl acetate (EtOAc)

  • Hydrogen gas (H₂)

  • Celite

Procedure:

  • A solution of tert-butyl 3-(4-nitrophenyl)azetidine-1-carboxylate (7.68 mmol) in ethyl acetate (16 mL) is prepared in a suitable reaction vessel.[1]

  • 10% Pd/C (0.320 g) is added to the solution.[1]

  • The mixture is suspended under a hydrogen atmosphere and stirred vigorously for 18 hours.[1]

  • An additional portion of 10% Pd/C (1.00 g) may be added to drive the reaction to completion, with continued stirring for another 20 hours.[1]

  • Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.[1]

  • The filter cake is washed with ethyl acetate.[1]

  • The combined filtrates are concentrated under reduced pressure to yield the final product as a light yellow to cream solid.[1]

This protocol typically affords a high yield of the desired product (approximately 94%).[1]

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a combination of analytical techniques is employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is a powerful tool for confirming the structure of the molecule. The expected signals for tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate are as follows:

  • ¹H NMR (300 MHz, CDCl₃): δ 7.12 (d, J = 8.3 Hz, 2H), 6.69 (dd, J = 6.5, 1.9 Hz, 2H), 4.29 (t, J = 8.7 Hz, 2H), 3.93 (dd, J = 8.4, 6.1 Hz, 2H), 3.65 (brs, 2H), 1.55- 1.68 (m, 1H), 1.48 (s, 9H).[1]

Mass Spectrometry (MS)

Liquid Chromatography-Mass Spectrometry (LCMS) is used to determine the molecular weight and purity of the compound. The expected mass-to-charge ratio ([M+H]⁺) is 249.[1]

Applications in Drug Discovery and Development

The azetidine moiety is a privileged scaffold in medicinal chemistry, and tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate serves as a valuable starting material for the synthesis of a variety of biologically active molecules.[3]

Role as a Key Building Block

The primary amino group on the phenyl ring provides a reactive handle for further functionalization, allowing for the introduction of diverse substituents through reactions such as acylation, alkylation, and sulfonylation. The Boc-protected azetidine nitrogen can be deprotected under acidic conditions to enable further modifications at that position.

Use in the Synthesis of Bioactive Compounds

This compound and its derivatives have been utilized in the synthesis of potent therapeutic agents. For instance, 3-aryl-azetidine moieties have been incorporated into analogues of TZT-1027, an antitumor agent, leading to compounds with significant antiproliferative activities against cancer cell lines such as A549 and HCT116.[4]

While not a direct precursor, the structural motif of a substituted aminophenyl-azetidine is found in various kinase inhibitors. For example, related structures are key components of drugs targeting Janus kinases (JAKs), such as Baricitinib, which is used in the treatment of autoimmune diseases.[5] Similarly, the aminophenyl-piperidine scaffold, a close structural relative, is a crucial intermediate in the synthesis of PARP inhibitors like Niraparib, used in cancer therapy.[6] This highlights the importance of the aminophenyl-azetidine core in the design of next-generation therapeutics.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate.

General Safety Precautions
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[7]

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[8]

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[7] Do not eat, drink, or smoke when handling this product.[9]

Storage and Disposal
  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.[1]

  • Disposal: Dispose of the compound and its container in accordance with local, state, and federal regulations.

While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available in the search results, the safety information for structurally related compounds suggests that it should be handled with care.[7][8][9][10][11]

References

  • Google Patents. WO2010065447A3 - A process for the preparation of tert-butyl (r)
  • MDPI. Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. [Link]

  • PubChem. (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate. [Link]

  • Knight Chemicals Online. tert-butyl 3-(4-aminobenzyl)azetidine-1-carboxylate. [Link]

  • NIC Industries. Safety Data Sheet: Tert-butyl acetate. [Link]

  • Medium. Exploring tert-Butyl (S)-3-(4-aminophenyl)piperidine-1-carboxylate: A Key Intermediate in Pharmaceutical Innovation. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Tert-Butyl 3-Oxoazetidine-1-Carboxylate in Modern Pharmaceutical Synthesis. [Link]

  • ResearchGate. a) Marketed drugs containing 1,3‐substituted azetidine scaffolds.... [Link]

Sources

Foundational

Tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate molecular weight

An In-depth Technical Guide to Tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate This guide provides a comprehensive technical overview of tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate, a key heterocyclic buildin...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate

This guide provides a comprehensive technical overview of tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate, a key heterocyclic building block for professionals in pharmaceutical research and drug development. We will delve into its core physicochemical properties, a validated synthetic protocol, and its strategic applications in medicinal chemistry, grounding all information in established scientific principles.

Core Compound Characteristics and Data

Tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate (CAS No: 916421-36-8) is a bifunctional molecule of significant interest in modern drug discovery. Its structure incorporates a strained four-membered azetidine ring, which is increasingly utilized as a bioisosteric replacement for more common saturated heterocycles to modulate physicochemical properties such as solubility and metabolic stability.[1] The presence of a tert-butoxycarbonyl (Boc) protecting group on the azetidine nitrogen provides stability during synthetic manipulations, while the primary aromatic amine (aniline) moiety on the phenyl ring serves as a versatile handle for subsequent chemical diversification.

Molecular Structure

The chemical structure consists of a central azetidine ring, with the nitrogen atom protected by a Boc group. A 4-aminophenyl group is attached to the 3-position of the azetidine ring.

Caption: 2D Structure of the title compound.

Physicochemical Data Summary

The following table summarizes the key quantitative data for tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate.

PropertyValueSource
CAS Number 916421-36-8[2]
Molecular Formula C₁₄H₂₀N₂O₂Inferred from structure
Molecular Weight 248.32 g/mol Inferred from formula
Appearance Light yellow to cream solid[2]
Purity Typically ≥95%[2]
Solubility Soluble in ethyl acetate, dichloromethane, methanol[2]
Analytical Characterization

Validation of the compound's identity and purity is critical. Below are typical analytical data obtained for this molecule.

  • ¹H NMR (300 MHz, CDCl₃): δ 7.12 (d, J = 8.3 Hz, 2H), 6.69 (d, J = 8.3 Hz, 2H), 4.29 (t, J = 8.7 Hz, 2H), 3.93 (dd, J = 8.4, 6.1 Hz, 2H), 3.65 (brs, 2H), 3.55-3.68 (m, 1H), 1.48 (s, 9H).[2] The signals correspond to the aromatic protons, the azetidine ring protons, the exchangeable amine protons, and the nine equivalent protons of the tert-butyl group.

  • LCMS Analysis: m/z 249 [M+H]⁺.[2] This confirms the molecular mass of the protonated parent molecule.

Validated Synthesis Protocol

The most direct and widely employed synthesis for tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate involves the catalytic hydrogenation of its nitro precursor. This method is favored for its high efficiency, chemoselectivity, and operational simplicity.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the title compound.

Step-by-Step Experimental Methodology

This protocol describes the reduction of tert-butyl 3-(4-nitrophenyl)azetidine-1-carboxylate to the corresponding aniline.

Materials and Reagents:

  • tert-Butyl 3-(4-nitrophenyl)azetidine-1-carboxylate (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (approx. 15% by weight of starting material)

  • Ethyl Acetate (EtOAc), reagent grade

  • Hydrogen (H₂) gas

  • Celite®

Protocol:

  • Reaction Setup: In a suitable hydrogenation vessel, suspend tert-butyl 3-(4-nitrophenyl)azetidine-1-carboxylate (e.g., 7.68 mmol, 2.14 g) and 10% Pd/C (e.g., 0.320 g) in ethyl acetate (approx. 7.5 mL/g of starting material).[2]

    • Causality Insight: Ethyl acetate is an excellent solvent for this reaction as it solubilizes the starting material and product while being relatively inert to hydrogenation conditions. Palladium on carbon is a highly effective and reusable catalyst for the reduction of aromatic nitro groups.

  • Hydrogenation: Seal the vessel and purge thoroughly with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas (typically at atmospheric pressure via a balloon or at elevated pressure in a Parr shaker).

  • Reaction Monitoring: Vigorously stir the suspension at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LCMS, observing the disappearance of the starting material. The reaction typically runs for 18-40 hours.[2]

    • Expertise Note: If the reaction stalls, it may be necessary to add a supplemental portion of the Pd/C catalyst, as catalyst activity can diminish over time.[2]

  • Workup and Isolation: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the fine palladium catalyst. Wash the filter cake thoroughly with fresh ethyl acetate to ensure complete recovery of the product.[2]

    • Self-Validation: This step is critical for product purity. Incomplete removal of palladium can interfere with subsequent reactions and compromise the final product's quality.

  • Purification: Combine the filtrates and concentrate the solution under reduced pressure (in vacuo) to yield the final product as a light yellow to cream solid.[2] A typical yield for this process is high, often around 94%.[2] The product is generally of high purity and may not require further purification.

Strategic Applications in Medicinal Chemistry

The value of tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate lies in its dual functionality, making it a powerful intermediate for creating diverse compound libraries and complex lead candidates.

Role as a Constrained Scaffold

The azetidine ring is a "constrained" four-membered ring. Compared to more flexible five- or six-membered rings (like pyrrolidine or piperidine), it holds its substituents in a more defined spatial orientation. This conformational rigidity can be advantageous in drug design, as it may lead to higher binding affinity and selectivity for a biological target by reducing the entropic penalty of binding. The azetidine scaffold is found in a growing number of bioactive compounds and approved drugs.[1][3]

Versatility in Chemical Derivatization

The primary aromatic amine is a nucleophilic site that serves as a key point for molecular elaboration. It readily participates in a wide range of well-established chemical transformations, allowing for the systematic exploration of the surrounding chemical space.

Caption: Key derivatization pathways from the aniline moiety.

This versatility makes the compound an ideal starting point for generating libraries of novel compounds for high-throughput screening or for the targeted synthesis of molecules designed to interact with specific biological targets, such as kinases or other enzymes.[3][4]

Safety, Handling, and Storage

  • Handling: As with any fine chemical, tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate should be handled in a well-ventilated area, preferably a fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

  • Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Safety Data: For complete safety information, always consult the supplier-provided Safety Data Sheet (SDS) before use.

References

  • MDPI. Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Tert-Butyl 3-Oxoazetidine-1-Carboxylate in Modern Pharmaceutical Synthesis. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate is a key building block in modern medicinal chemistry. Its unique strained azetidine ring coupl...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate is a key building block in modern medicinal chemistry. Its unique strained azetidine ring coupled with the versatile aminophenyl moiety makes it a valuable scaffold for the synthesis of complex molecular architectures with significant biological activity. This guide provides a comprehensive overview of its chemical structure, detailed synthetic protocols, characterization data, and its pivotal role in drug discovery and development.

Introduction: The Significance of the Azetidine Scaffold

The azetidine motif, a four-membered nitrogen-containing heterocycle, has garnered considerable attention in medicinal chemistry.[1][2] Its inherent ring strain and distinct three-dimensional geometry offer a unique structural element that can impart favorable physicochemical properties to drug candidates, such as improved metabolic stability, aqueous solubility, and cell permeability. The incorporation of an azetidine ring can also influence the conformational rigidity of a molecule, leading to enhanced binding affinity and selectivity for biological targets.[3]

The subject of this guide, tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate, combines the advantageous features of the azetidine core with a synthetically versatile aminophenyl group. The tert-butoxycarbonyl (Boc) protecting group on the azetidine nitrogen ensures stability during synthetic manipulations and allows for facile deprotection under specific conditions.[4] This strategic combination of functional groups makes it a highly sought-after intermediate in the synthesis of novel therapeutics.

Chemical Structure and Properties

The chemical structure of tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate is characterized by a central azetidine ring substituted at the 3-position with a 4-aminophenyl group. The azetidine nitrogen is protected by a tert-butoxycarbonyl (Boc) group.

Molecular Formula: C₁₄H₂₀N₂O₂[5]

Molecular Weight: 248.32 g/mol [5]

CAS Number: 916421-36-8[5][6]

Structural Visualization

Caption: 2D Chemical Structure of tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate.

Physicochemical Properties (Predicted)
PropertyValueSource
Molecular Weight 248.32[5]
Molecular Formula C₁₄H₂₀N₂O₂[5]
XLogP3 2.1PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 3PubChem

Synthesis and Manufacturing

The synthesis of tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. A common and effective synthetic route involves the reduction of a nitro-group precursor.

Retrosynthetic Analysis

A logical retrosynthetic approach identifies tert-butyl 3-(4-nitrophenyl)azetidine-1-carboxylate as the immediate precursor. This nitro-analogue can be synthesized from simpler starting materials, such as N-Boc-3-azetidinone.

retrosynthesis target tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate precursor1 tert-butyl 3-(4-nitrophenyl)azetidine-1-carboxylate target->precursor1 Reduction precursor2 N-Boc-3-azetidinone precursor1->precursor2 Wittig or Horner-Wadsworth-Emmons Reaction & Reduction precursor3 1-bromo-4-nitrobenzene precursor1->precursor3 Suzuki or other Cross-Coupling Reaction

Caption: Retrosynthetic pathway for the target molecule.

Experimental Protocol: Reduction of tert-butyl 3-(4-nitrophenyl)azetidine-1-carboxylate

This protocol is based on established literature procedures for the reduction of aromatic nitro groups in the presence of a Boc-protected amine.[6]

Materials:

  • tert-butyl 3-(4-nitrophenyl)azetidine-1-carboxylate (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (5-10 mol%)

  • Ethyl Acetate (EtOAc) or Methanol (MeOH)

  • Hydrogen (H₂) gas

  • Celite®

Procedure:

  • To a solution of tert-butyl 3-(4-nitrophenyl)azetidine-1-carboxylate in ethyl acetate, add 10% Pd/C.

  • The reaction mixture is placed under a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator).

  • The reaction is stirred vigorously at room temperature for 18-24 hours.[6]

  • Reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst.[6]

  • The filter cake is washed with additional ethyl acetate.

  • The combined filtrates are concentrated under reduced pressure to yield tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate as a solid.[6]

Yield: Typically >90%[6]

Causality of Experimental Choices:

  • Catalyst: Palladium on carbon is a highly efficient and widely used catalyst for the hydrogenation of nitro groups. It offers excellent activity and can be easily removed by filtration.

  • Solvent: Ethyl acetate or methanol are commonly used solvents for hydrogenation reactions as they are relatively inert and can dissolve both the starting material and the product.

  • Hydrogen Source: Gaseous hydrogen is the reducing agent. A balloon provides a simple and effective way to maintain a hydrogen atmosphere for small-scale reactions, while a Parr apparatus allows for higher pressures and more controlled conditions for larger scales.

  • Celite® Filtration: Celite® is a diatomaceous earth filter aid that prevents the fine palladium catalyst from passing through the filter paper, ensuring a clean product solution.

Characterization and Quality Control

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound.

Spectroscopic Data
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms in the molecule. Key expected signals include those for the aromatic protons, the azetidine ring protons, and the tert-butyl protons.[6]

  • LC-MS (Liquid Chromatography-Mass Spectrometry): LC-MS confirms the molecular weight of the compound. The expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ is approximately 249.[6]

Purity Analysis
  • HPLC (High-Performance Liquid Chromatography): HPLC is used to determine the purity of the compound. A high-purity sample will show a single major peak.

  • Melting Point: The melting point of a pure crystalline solid is a sharp, well-defined range.

Applications in Drug Discovery and Development

tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate is a versatile intermediate for the synthesis of a wide range of biologically active molecules. The primary amino group serves as a handle for further functionalization, allowing for the introduction of various pharmacophores through reactions such as:

  • Amide bond formation

  • Sulfonamide formation

  • Reductive amination

  • Urea and thiourea formation

  • Diazotization followed by Sandmeyer reactions

Case Study: Synthesis of Kinase Inhibitors

Many kinase inhibitors feature a core heterocyclic structure linked to an aminophenyl moiety. The title compound is an ideal starting material for the synthesis of such inhibitors. For example, the amino group can be acylated with a substituted carboxylic acid to introduce a key binding element for the target kinase.

kinase_inhibitor_synthesis start tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate intermediate Amide Intermediate start->intermediate Amide Coupling (e.g., EDC, HOBt) reagent R-COOH (Kinase-targeting moiety) reagent->intermediate final_product Kinase Inhibitor Candidate intermediate->final_product Optional further modifications

Caption: General scheme for the synthesis of a kinase inhibitor.

Role as a Bioisostere

The 3-phenylazetidine scaffold can serve as a bioisostere for other common ring systems in drug discovery, such as piperidine or pyrrolidine.[7] Its unique conformational properties can lead to improved pharmacological profiles compared to its five- and six-membered ring counterparts.

Safety and Handling

As with all laboratory chemicals, appropriate safety precautions should be taken when handling tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

  • Storage: Store in a cool, dry place away from incompatible materials.

Refer to the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate is a valuable and versatile building block in medicinal chemistry. Its synthesis is well-established, and its unique structural features make it an attractive scaffold for the development of novel therapeutics. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for researchers and scientists working in the field of drug discovery.

References

  • Azetidine synthesis . Organic Chemistry Portal. [Link]

  • WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.
  • TERT-BUTYL 3-(4-AMINOPHENYL)AZETIDINE-1-CARBOXYLATE - TIHONDAN . TIHONDAN. [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines . Frontiers. [Link]

  • (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate - PubChem . National Institutes of Health. [Link]

  • 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters . National Institutes of Health. [Link]

  • Exploring tert-Butyl (S)-3-(4-aminophenyl)piperidine-1-carboxylate: A Key Intermediate in Pharmaceutical Innovation . LinkedIn. [Link]

  • The Crucial Role of Tert-Butyl 3-Oxoazetidine-1-Carboxylate in Modern Pharmaceutical Synthesis . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Recent advances in synthetic facets of immensely reactive azetidines . RSC Publishing. [Link]

  • A Single-Step Synthesis of Azetidine-3-amines . PubMed. [Link]

  • Recent progress in synthesis of 3-functionalized azetidines . ResearchGate. [Link]

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Foundational

An In-depth Technical Guide to the Spectral Characterization of Tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate

This guide provides a detailed analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate, a key building block in contemporary drug discovery...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate, a key building block in contemporary drug discovery. Designed for researchers, scientists, and drug development professionals, this document synthesizes spectral data with mechanistic interpretations to provide a robust framework for the unequivocal identification and characterization of this important molecule.

Introduction: The Significance of a Versatile Building Block

Tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate (Molecular Formula: C₁₄H₂₀N₂O₂, Molecular Weight: 248.32 g/mol ) has emerged as a valuable scaffold in medicinal chemistry.[1] Its rigid azetidine core, combined with the reactive aniline moiety and the stable tert-butyloxycarbonyl (Boc) protecting group, makes it an ideal starting material for the synthesis of complex molecules with therapeutic potential. Accurate and comprehensive analytical characterization is paramount to ensure the quality and identity of this intermediate, thereby guaranteeing the integrity of subsequent synthetic steps and the final active pharmaceutical ingredients. This guide elucidates the key spectral features that define this compound.

Molecular Structure and Synthesis Context

A thorough understanding of the molecule's structure and its synthetic origin is fundamental to interpreting its spectral data.

Annotated Molecular Structure

The structure of tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate, with atom numbering for NMR assignment, is presented below. This numbering scheme will be used throughout this guide to correlate spectral signals with specific atoms.

Caption: Molecular structure of tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate with atom numbering for NMR assignments.

Synthesis Overview: A Note on Purity

The title compound is commonly synthesized via the reduction of its nitro-precursor, tert-butyl 3-(4-nitrophenyl)azetidine-1-carboxylate.[2] This is typically achieved through catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.[2]

SynthesisWorkflow Start tert-Butyl 3-(4-nitrophenyl)azetidine-1-carboxylate Reagents 10% Pd/C, H2 EtOAc Start->Reagents Hydrogenation Workup Filtration through Celite Concentration in vacuo Reagents->Workup Product tert-Butyl 3-(4-aminophenyl)azetidine-1-carboxylate Workup->Product

Caption: General workflow for the synthesis of the title compound.

Expert Insight: The choice of a hydrogenation reaction implies that the most likely impurities would be the starting material (nitro compound) or over-reduced species, although the latter is less common under controlled conditions. The workup procedure, involving filtration and concentration, is designed to remove the catalyst and solvent.[2] The absence of signals corresponding to the nitro-precursor in the NMR and MS spectra is a key indicator of a successful and complete reaction.

Nuclear Magnetic Resonance (NMR) Spectral Analysis

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The following sections detail the ¹H and ¹³C NMR spectral data for the title compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The experimental data, acquired in CDCl₃ at 300 MHz, is summarized and interpreted below.[2]

Signal (Atom)Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment Rationale
H9, H10, H111.48s-9HThe nine equivalent protons of the tert-butyl group, appearing as a sharp singlet due to the absence of adjacent protons.
H31.55 - 1.68m-1HThe methine proton on the azetidine ring. Its complex multiplicity arises from coupling to the four adjacent methylene protons (H2 and H4).
H(Amine)3.65br s-2HThe two protons of the primary amine. The signal is broad due to quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange.
H43.93dd8.4, 6.12HThe two methylene protons on the azetidine ring adjacent to the methine carbon. They appear as a doublet of doublets due to geminal and vicinal coupling.
H24.29t8.72HThe two methylene protons on the azetidine ring adjacent to the nitrogen atom. They are deshielded by the electronegative nitrogen and appear as a triplet.
H14, H166.69dd6.5, 1.92HThe two aromatic protons ortho to the amino group. They are shielded by the electron-donating effect of the NH₂ group.
H13, H177.12d8.32HThe two aromatic protons meta to the amino group, appearing as a doublet.
¹³C NMR Spectroscopy
Signal (Atom)Predicted Chemical Shift (δ, ppm)Assignment Rationale
C9, C10, C11~28.5The three equivalent methyl carbons of the tert-butyl group. This is a highly characteristic signal for a Boc-protecting group.[5]
C3~35-45The methine carbon of the azetidine ring.
C2, C4~50-60The methylene carbons of the azetidine ring, deshielded by the adjacent nitrogen atom.
C8~79-80The quaternary carbon of the tert-butyl group. This is another hallmark signal for the Boc group.[3]
C14, C16~115Aromatic carbons ortho to the electron-donating amino group are significantly shielded.[6]
C13, C17~129Aromatic carbons meta to the amino group.
C12~130-135The ipso-carbon of the aromatic ring attached to the azetidine.
C15~145The aromatic carbon directly attached to the amino group, deshielded by the nitrogen atom.
C5~156The carbonyl carbon of the Boc group, appearing significantly downfield as expected for a carbamate.[3]

Trustworthiness of Prediction: The predicted chemical shifts are based on established principles of ¹³C NMR spectroscopy. The electron-donating aniline and electron-withdrawing carbamate functionalities, along with the strained azetidine ring, all have well-documented effects on carbon chemical shifts, lending high confidence to these assignments.

Mass Spectrometry (MS) Analysis

Mass spectrometry is crucial for confirming the molecular weight and providing insights into the molecule's fragmentation patterns, which can further validate the structure.

LC-MS Data

Liquid chromatography-mass spectrometry (LC-MS) analysis provides a clear confirmation of the molecular weight of the compound.

Ionm/z (mass-to-charge)Interpretation
[M+H]⁺249The protonated molecular ion, confirming the molecular weight of 248 g/mol .[2]
Fragmentation Pathway Analysis

The Boc protecting group is known to be thermally labile and prone to characteristic fragmentation under mass spectrometry conditions. Understanding this fragmentation is key to interpreting the mass spectrum correctly.

Expert Insight: In positive-ion mode electrospray ionization (ESI), Boc-protected amines often do not show a strong molecular ion but instead exhibit fragment ions corresponding to the loss of components of the Boc group.[7] The observation of a clear [M+H]⁺ peak at m/z 249 suggests that relatively "soft" ionization conditions were likely used.[2] However, in-source fragmentation or tandem MS (MS/MS) would be expected to produce characteristic fragments.

Fragmentation Parent [M+H]⁺ m/z 249 Frag1 Loss of Isobutylene m/z 193 Parent:f0->Frag1 - C₄H₈ Frag2 Loss of Boc group m/z 149 Parent:f0->Frag2 - C₅H₉O₂

Caption: Predicted major fragmentation pathways for protonated tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate.

This predictable fragmentation pattern is a self-validating feature of the analysis. The presence of these fragments in an MS/MS experiment would provide unequivocal confirmation of the Boc-azetidine structure.

Experimental Protocols

To ensure reproducibility and accuracy, the following detailed protocols for NMR and LC-MS analysis are provided.

NMR Sample Preparation and Data Acquisition
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate.

    • Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition (300 MHz Spectrometer):

    • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature.

    • Tune and match the probe for ¹H.

    • Shim the magnetic field to achieve optimal resolution.

    • Acquire a standard ¹H NMR spectrum with a 90° pulse, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • For ¹³C NMR, use a standard proton-decoupled pulse program with a 30° pulse, a relaxation delay of 2 seconds, and accumulate a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase correct the spectra.

    • Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C).

    • Integrate the ¹H NMR signals.

LC-MS Sample Preparation and Data Acquisition
  • Sample Preparation:

    • Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent like methanol or acetonitrile.

    • Dilute the stock solution to a final concentration of ~10 µg/mL using the initial mobile phase composition.

  • LC-MS Method:

    • LC System: A standard HPLC or UHPLC system.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: A suitable gradient, for example, 5% to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2-5 µL.

    • MS System: An electrospray ionization (ESI) mass spectrometer.

    • Ionization Mode: Positive.

    • Scan Range: m/z 100-500.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: As recommended by the instrument manufacturer (e.g., 120-150 °C).

Conclusion

The collective spectral data from ¹H NMR, ¹³C NMR, and mass spectrometry provide a comprehensive and unambiguous characterization of tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate. The characteristic signals of the Boc group (¹H: ~1.48 ppm, ¹³C: ~28.5, ~80, ~156 ppm), the azetidine ring protons, and the 1,4-disubstituted aromatic ring, in conjunction with the correct molecular ion peak in the mass spectrum, serve as a definitive analytical signature for this molecule. This guide provides the necessary framework for scientists to confidently identify this compound, ensuring the quality and success of their research and development endeavors.

References

  • Tihondan. TERT-BUTYL 3-(4-AMINOPHENYL)AZETIDINE-1-CARBOXYLATE. [Link]

  • EON Biotech. TERT-BUTYL 3-(4-AMINOPHENYL)AZETIDINE-1-CARBOXYLATE – (916421-36-8). [Link]

  • The Royal Society of Chemistry. (2015). Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. [Link]

  • Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154.
  • LookChem. tert-Butyl 3-(4-((tert-butoxycarbonyl)amino)phenyl)azetidine-1-carboxylate. [Link]

  • MDPI. (2018).
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  • Chemistry Stack Exchange. 13C-NMR of aniline: Why are carbons that are further from the amine group more downfield than carbons that are closer?. [Link]

  • ResearchGate. The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6.
  • ACS Publications. (2026). Visible-Light-Mediated Three-Component Annulation Strategy for the Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones. The Journal of Organic Chemistry.
  • PubMed Central. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 45(8), 915-925.

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Exploratory

The Ascendancy of a Compact Scaffold: A Technical Guide to tert-Butyl 3-(4-aminophenyl)azetidine-1-carboxylate

Introduction: The Strategic Value of Compactness and Rigidity in Modern Drug Discovery In the intricate landscape of medicinal chemistry, the selection of a core scaffold is a decision that profoundly dictates the trajec...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Compactness and Rigidity in Modern Drug Discovery

In the intricate landscape of medicinal chemistry, the selection of a core scaffold is a decision that profoundly dictates the trajectory of a drug discovery program. The tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate scaffold has emerged as a privileged structural motif, offering a unique constellation of properties that address several critical challenges in the design of novel therapeutics. This guide provides an in-depth technical exploration of this scaffold's key features, from its synthesis and physicochemical characteristics to its strategic application as a bioisosteric replacement and a cornerstone for developing next-generation therapeutics. For researchers, scientists, and drug development professionals, a comprehensive understanding of this compact and rigid building block is essential for harnessing its full potential.

Azetidines, as four-membered nitrogen-containing heterocycles, are increasingly sought after in drug discovery due to their distinctive structural and physicochemical profiles.[1] Their inherent ring strain, sp3-rich nature, and conformational rigidity contribute to enhanced pharmacokinetic properties, including improved solubility and metabolic stability, making them highly desirable scaffolds for bioactive molecules.[1][2]

Structural and Physicochemical Properties: A Quantitative Overview

The strategic advantage of the tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate scaffold lies in its finely tuned balance of rigidity, polarity, and lipophilicity. The Boc-protected nitrogen allows for straightforward derivatization, while the 4-aminophenyl group serves as a versatile handle for a wide range of chemical transformations.

PropertyValue (Predicted/Analogous)Significance in Drug Design
Molecular Formula C14H20N2O2Provides the basic structural information.
Molecular Weight 248.32 g/mol [3]Falls within the desirable range for "rule of five" compliance, favoring good oral bioavailability.
cLogP ~2.0-2.5 (estimated)A moderate lipophilicity that can contribute to good cell permeability without excessive non-specific binding.
Topological Polar Surface Area (TPSA) 55.6 Ų (for analogous piperidine)[4]Suggests good potential for oral absorption and blood-brain barrier penetration.
pKa (of the aniline amine) ~4.5-5.0 (estimated)The basicity of the aniline nitrogen can be crucial for target engagement through hydrogen bonding or salt bridge formation.

Note: Some values are estimated or based on closely related analogs due to a lack of publicly available experimental data for the specific molecule.

The presence of the azetidine ring, a small, non-planar, and polar motif, can significantly enhance the aqueous solubility of a molecule compared to more lipophilic linkers.[5] This is a critical feature in overcoming the solubility challenges that often plague drug candidates.

The Azetidine Ring: A Conformationally Constrained Bioisostere

One of the most powerful applications of the tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate scaffold is its use as a bioisosteric replacement for other common structural motifs. The rigid nature of the azetidine ring reduces the entropic penalty upon binding to a biological target, which can lead to an increase in binding affinity.[6]

Bioisosteric Replacement Strategy

The 3-phenylazetidine core can be envisioned as a constrained analog of more flexible linkers or as a bioisostere for other cyclic systems.

G cluster_0 Flexible/Common Motifs cluster_1 Rigid Bioisostere Aniline Aniline Azetidine_Scaffold tert-Butyl 3-(4-aminophenyl)azetidine-1-carboxylate Aniline->Azetidine_Scaffold Introduces 3D character Improves solubility Piperidine Piperidine Piperidine->Azetidine_Scaffold Reduces size and lipophilicity Alters vector orientation Pyrrolidine Pyrrolidine Pyrrolidine->Azetidine_Scaffold Increases rigidity Fine-tunes vector placement

Caption: Bioisosteric replacement of common motifs with the azetidine scaffold.

The substitution of a piperidine or pyrrolidine ring with an azetidine can lead to a reduction in molecular weight and lipophilicity, while providing a distinct set of vectors for substituent placement.[7][8] This can be particularly advantageous for escaping crowded intellectual property landscapes and for fine-tuning structure-activity relationships.

Synthesis and Characterization: A Reliable and Scalable Protocol

The synthesis of tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate is typically achieved through a robust and high-yielding reduction of the corresponding nitro-aromatic precursor.

Experimental Protocol: Synthesis via Catalytic Hydrogenation

This protocol describes the reduction of tert-butyl 3-(4-nitrophenyl)azetidine-1-carboxylate to the desired aniline.

Materials:

  • tert-Butyl 3-(4-nitrophenyl)azetidine-1-carboxylate

  • 10% Palladium on carbon (Pd/C)

  • Ethyl acetate (EtOAc)

  • Hydrogen gas (H2)

  • Celite®

Procedure:

  • To a solution of tert-butyl 3-(4-nitrophenyl)azetidine-1-carboxylate (1.0 eq) in ethyl acetate, add 10% Pd/C (5-10 mol%).

  • The reaction mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

  • The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst.

  • The filter cake is washed with ethyl acetate.

  • The combined filtrates are concentrated under reduced pressure to yield tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate as a solid.[9]

Characterization:

  • ¹H NMR: The appearance of a broad singlet corresponding to the -NH2 protons and the upfield shift of the aromatic protons are indicative of the successful reduction.

  • LC-MS: The mass spectrum should show the expected molecular ion peak for the product.[9]

G Start tert-Butyl 3-(4-nitrophenyl)azetidine-1-carboxylate Product tert-Butyl 3-(4-aminophenyl)azetidine-1-carboxylate Start->Product Catalytic Hydrogenation Reagents H₂, 10% Pd/C EtOAc, rt Reagents->Product

Caption: Synthetic workflow for the preparation of the target scaffold.

Applications in Drug Discovery: A Scaffold for Innovation

The unique properties of the tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate scaffold have led to its incorporation into a variety of drug discovery programs, targeting a range of diseases.

Case Study: Azetidine Amides as STAT3 Inhibitors

The Signal Transducer and Activator of Transcription 3 (STAT3) is a promising target for cancer therapy. Novel azetidine amides have been developed as potent small-molecule STAT3 inhibitors.[10] In these compounds, the azetidine core serves to orient the appended functionalities in a precise manner for optimal interaction with the target protein. The use of the azetidine scaffold in these inhibitors represents a significant improvement over previous generations of compounds, leading to enhanced cellular activity.[10]

Enabling Novel Chemical Space

The incorporation of the azetidine motif has been shown to impart a range of desirable properties to bioactive molecules, including improved metabolic stability and solubility.[5] This has been a key factor in the development of several FDA-approved drugs, such as baricitinib, which contains an azetidine moiety.[2][11] The tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate scaffold provides a readily accessible entry point into this valuable chemical space.

Conclusion: A Compact Scaffold with a Large Impact

The tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate scaffold is more than just a building block; it is a strategic tool for the modern medicinal chemist. Its inherent rigidity, favorable physicochemical properties, and utility as a bioisostere make it an invaluable asset in the quest for novel therapeutics. As the demand for drug candidates with improved ADME profiles continues to grow, the strategic incorporation of compact and constrained scaffolds like this azetidine derivative will undoubtedly play an increasingly important role in the future of drug discovery.

References

  • Sourav, S., et al. (2021). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 64(1), 573-594. [Link]

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]

  • PubChem. (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate. [Link]

  • Knight Chemicals. tert-butyl 3-(4-((tert-butoxycarbonyl)amino)phenyl)azetidine-1-carboxylate. [Link]

  • Tihondan. TERT-BUTYL 3-(4-AMINOPHENYL)AZETIDINE-1-CARBOXYLATE. [Link]

  • MDPI. Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. [Link]

  • Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(15), 3274-3286. [Link]

  • Organic Chemistry Portal. Azetidine synthesis. [Link]

  • MDPI. Conformational Analysis of 3-Indoleacetamide: Unveiling Structural Rigidity in the Tryptophan-Derived Bioactive Molecule Family. [Link]

  • RSC Publishing. Conformational analysis of triphenylphosphine in square planar organometallic complexes: [(PPh3)(ML1L2L3)] and [M(acac)(L′)(PPh3)]. [Link]

  • PubMed. Azetidines of pharmacological interest. [Link]

  • ResearchGate. Examples of azetidine-based bioisosters. [Link]

  • PubChem. N-Phenylazetidine. [Link]

  • Frontiers. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. [Link]

  • ResearchGate. Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. [Link]

  • Frontiers. Recent insights about pyrrolidine core skeletons in pharmacology. [Link]

  • Cresset Group. Aniline replacement in drug-like compounds. [Link]

  • NIH. Modular access to saturated bioisosteres of anilines via photoelectrochemical decarboxylative C(sp3)–N coupling. [Link]

  • Pediaa. Difference Between Pyrrolidine and Piperidine. [Link]

  • PubChem. tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate. [Link]

  • NIH. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. [Link]

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Foundational

The Strategic Role of Tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract The azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry, prized for its a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry, prized for its ability to impart favorable physicochemical and pharmacokinetic properties to drug candidates. This technical guide provides an in-depth review of a key building block, tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate. We will explore its synthesis, characterization, and strategic applications in drug discovery, with a particular focus on its role in the development of next-generation kinase inhibitors. This document serves as a comprehensive resource for researchers and scientists engaged in the design and synthesis of novel therapeutics.

Introduction: The Rise of the Azetidine Scaffold in Medicinal Chemistry

Historically, small, strained ring systems like azetidines were often overlooked by medicinal chemists due to perceived instability and synthetic challenges. However, contemporary drug discovery has embraced the unique three-dimensional conformations and favorable properties that the azetidine ring can confer upon a molecule.[1] Its rigid structure can reduce the entropic penalty of binding to a biological target, potentially leading to enhanced potency. Furthermore, the introduction of an azetidine moiety can improve metabolic stability, solubility, and cell permeability, while also serving as a versatile scaffold for chemical elaboration.[2]

The subject of this guide, tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate, is a bifunctional building block of significant interest. It combines the desirable azetidine core with a reactive aniline moiety, providing a valuable starting point for the synthesis of diverse compound libraries. The tert-butoxycarbonyl (Boc) protecting group on the azetidine nitrogen ensures stability and allows for selective deprotection and further functionalization.

Synthesis and Characterization

The efficient and scalable synthesis of tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate is crucial for its widespread use in drug discovery programs. The most common and reliable route involves the preparation of a nitro-substituted precursor, followed by a robust reduction step.

Primary Synthetic Route: Catalytic Hydrogenation

The industrial-scale synthesis of the title compound is most effectively achieved through the catalytic hydrogenation of its nitro precursor, tert-butyl 3-(4-nitrophenyl)azetidine-1-carboxylate. This method is favored for its high yield, clean conversion, and operational simplicity.

Diagram of the Primary Synthetic Pathway

G cluster_0 Precursor Synthesis cluster_1 Final Reduction Step 3-Hydroxyazetidine 3-Hydroxyazetidine Boc_Protected tert-Butyl 3-hydroxyazetidine-1-carboxylate 3-Hydroxyazetidine->Boc_Protected (Boc)2O, Base Boc_Anhydride (Boc)2O Nitro_Precursor tert-Butyl 3-(4-nitrophenyl)azetidine-1-carboxylate Boc_Protected->Nitro_Precursor Mitsunobu_or_Mesylation Mitsunobu Reaction (p-nitrophenol, DEAD, PPh3) or Mesylation followed by SN2 (p-nitrophenol, base) Mitsunobu_or_Mesylation->Nitro_Precursor Target_Molecule tert-Butyl 3-(4-aminophenyl)azetidine-1-carboxylate Nitro_Precursor->Target_Molecule Hydrogenation H2, 10% Pd/C EtOAc Hydrogenation->Target_Molecule G Azetidine_Halide Boc-Azetidine-X (X = I, Br, OTf) Target_Molecule tert-Butyl 3-(4-aminophenyl)azetidine-1-carboxylate Azetidine_Halide->Target_Molecule Phenylboronic_Acid 4-Aminophenylboronic acid or its ester Phenylboronic_Acid->Target_Molecule Pd_Catalyst Pd Catalyst Base Pd_Catalyst->Target_Molecule

Caption: Suzuki-Miyaura cross-coupling approach.

Characterization Data

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Table 1: Physicochemical and Spectroscopic Data

PropertyValueReference/Method
Molecular Formula C₁₄H₂₀N₂O₂[3]
Molecular Weight 248.32 g/mol [3]
Appearance White to off-white solid[1]
¹H NMR (300 MHz, CDCl₃) δ (ppm) 7.12 (d, J = 8.3 Hz, 2H), 6.69 (dd, J = 6.5, 1.9 Hz, 2H), 4.29 (t, J = 8.7 Hz, 2H), 3.93 (dd, J = 8.4, 6.1 Hz, 2H), 3.65 (brs, 2H), 1.55-1.68 (m, 1H), 1.48 (s, 9H)[1]
Predicted ¹³C NMR δ (ppm) ~170 (C=O), ~155 (C-O), ~145 (Ar-C), ~130 (Ar-CH), ~115 (Ar-CH), ~80 (C(CH₃)₃), ~55 (CH₂), ~35 (CH), ~28 (CH₃)Predicted
Predicted IR (cm⁻¹) ~3400-3200 (N-H stretch), ~2970 (C-H stretch), ~1690 (C=O stretch, Boc), ~1600 (aromatic C=C)Predicted
LCMS (m/z) 249 [M+H]⁺[1]
Storage Under inert gas (nitrogen or Argon) at 2–8 °C[1]

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The true value of tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate lies in its utility as a versatile intermediate for the synthesis of complex, biologically active molecules. The aniline moiety provides a convenient handle for a variety of coupling reactions, enabling the construction of diverse molecular architectures. This is particularly evident in the field of kinase inhibitor research.

Role in the Development of FLT3 and Aurora Kinase Inhibitors

FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases are critical regulators of cell proliferation and are frequently dysregulated in various cancers, making them attractive targets for therapeutic intervention. [3][4]The 3-(4-aminophenyl)azetidine scaffold has been identified as a valuable component in the design of potent and selective inhibitors of these kinases.

The aniline nitrogen of the deprotected 3-(4-aminophenyl)azetidine can act as a key hydrogen bond donor, interacting with the hinge region of the kinase active site. The azetidine ring serves to position the phenyl group in an optimal orientation for further interactions within the ATP-binding pocket, while also improving the overall physicochemical properties of the inhibitor.

Diagram of Kinase Inhibitor Synthesis

G Target_Molecule tert-Butyl 3-(4-aminophenyl)azetidine-1-carboxylate Deprotected_Intermediate 3-(4-Aminophenyl)azetidine Target_Molecule->Deprotected_Intermediate Deprotection Acidic Conditions (e.g., TFA or HCl) Deprotection->Deprotected_Intermediate Kinase_Inhibitor Final Kinase Inhibitor Deprotected_Intermediate->Kinase_Inhibitor Heterocyclic_Core Substituted Heterocyclic Core (e.g., Pyrimidine) Heterocyclic_Core->Kinase_Inhibitor Coupling Coupling Reaction (e.g., SNAr or Buchwald-Hartwig) Coupling->Kinase_Inhibitor

Caption: General workflow for kinase inhibitor synthesis.

Experimental Protocol: Deprotection of the Boc Group [5]

  • Reaction Setup: Dissolve the Boc-protected amine in a minimal amount of a suitable solvent (e.g., dichloromethane or 1,4-dioxane).

  • Acid Addition: Add a solution of a strong acid, such as trifluoroacetic acid (TFA) or a 4M solution of HCl in 1,4-dioxane.

  • Reaction: Stir the mixture at room temperature for 1 to 4 hours, monitoring the reaction by TLC or LC-MS.

  • Isolation: Upon completion, the product often precipitates as the corresponding salt. The solid can be collected by filtration and washed with a non-polar solvent like diethyl ether. Alternatively, the solvent can be removed under reduced pressure.

Structure-Activity Relationship (SAR) Insights

SAR studies on kinase inhibitors incorporating the 3-phenylazetidine moiety have revealed several key insights: [6]

  • Vectorial Projection: The azetidine ring acts as a rigid spacer, projecting the phenyl group into a specific region of the kinase active site. This can be exploited to achieve selectivity for a particular kinase.

  • Improved Physicochemical Properties: The introduction of the azetidine ring often leads to a decrease in lipophilicity and an increase in aqueous solubility compared to more traditional linkers, which can translate to improved pharmacokinetic profiles.

  • Metabolic Stability: The azetidine ring is generally more resistant to metabolic degradation than other commonly used linkers, potentially leading to a longer in vivo half-life.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate is not readily available in public databases, safety precautions can be inferred from data on analogous compounds, such as its piperidine counterpart and its synthetic precursors. [7] General Handling Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

  • Inhalation: Avoid breathing dust or vapors.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Ingestion: Do not ingest. If swallowed, seek medical attention immediately.

Based on data for similar compounds, it is prudent to treat this compound as potentially causing skin, eye, and respiratory irritation. [8]

Conclusion

Tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate is a valuable and versatile building block in modern medicinal chemistry. Its straightforward synthesis, coupled with the strategic advantages conferred by the 3-phenylazetidine scaffold, has positioned it as a key intermediate in the development of novel therapeutics, particularly in the area of kinase inhibition. This guide has provided a comprehensive overview of its synthesis, characterization, and applications, underscoring its importance for researchers and scientists working at the forefront of drug discovery.

References

  • Parmar, D. R., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(11), e2100062. [Link]

  • TIHONDAN. TERT-BUTYL 3-(4-AMINOPHENYL)AZETIDINE-1-CARBOXYLATE. [Link]

  • O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 135566649, Tert-Butyl 3-[(4-Oxo-3h-Pyrido[2,3-D]pyrimidin-2-Yl)amino]azetidine-1-Carboxylate". [Link]

  • Sanz-García, E., et al. (2021). Aurora Kinase Inhibitors: A Journey from Discovery to the Clinic. Journal of Medicinal Chemistry, 64(19), 14211–14247.
  • Molecules. (2023). Design, Synthesis, and Biological Evaluation of Potent FLT3 Inhibitor for Acute Myeloid Leukemia (AML)
  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • University of California, Los Angeles. IR Absorption Table. [Link]

  • S. Caddick, et al. (2003). A generic approach for the catalytic reduction of nitriles. Tetrahedron, 59(29), 5417-5423.
  • Ningbo Inno Pharmchem Co.,Ltd. The Crucial Role of Tert-Butyl 3-Oxoazetidine-1-Carboxylate in Modern Pharmaceutical Synthesis. [Link]

  • Han, Y., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry, 55(18), 8188-8192.
  • Du, K., et al. (2025). Design, Synthesis, and Biological Evaluation of Potent FLT3 Inhibitor for Acute Myeloid Leukemia (AML) Treatment. Drug Development Research, 86(5), e70119. [Link]

  • Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. National Institutes of Health. [Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. National Institutes of Health. [Link]

  • Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. MDPI. [Link]

  • Structure-activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease. PubMed Central. [Link]

  • Structure-activity relationships of phenothiazines and related drugs for inhibition of protein kinase C. PubMed. [Link]

  • Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. National Institutes of Health. [Link]

  • PubChem. tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate. [Link]

Sources

Exploratory

Commercial suppliers of tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate

An In-depth Technical Guide to Sourcing and Utilizing tert-Butyl 3-(4-aminophenyl)azetidine-1-carboxylate for Pharmaceutical Research This guide provides researchers, chemists, and drug development professionals with a c...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Sourcing and Utilizing tert-Butyl 3-(4-aminophenyl)azetidine-1-carboxylate for Pharmaceutical Research

This guide provides researchers, chemists, and drug development professionals with a comprehensive technical overview of tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate (CAS No. 916421-36-8). We will delve into the landscape of commercial suppliers, critical quality control parameters, safe handling protocols, and the compound's strategic application in medicinal chemistry. The objective is to empower scientists to make informed decisions when sourcing and utilizing this valuable chemical building block.

The Strategic Importance of the 3-Arylazetidine Scaffold

Tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate is a bifunctional molecule of significant interest in modern drug discovery. Its structure incorporates three key features that make it a versatile scaffold:

  • The Azetidine Ring: This strained four-membered heterocycle is considered a "privileged motif" in medicinal chemistry.[1] It serves as a rigid, three-dimensional bioisostere for more common groups like phenyl, piperidine, or pyrrolidine rings. Its introduction can favorably modulate physicochemical properties such as solubility, metabolic stability, and lipophilicity, often leading to improved pharmacokinetic profiles.

  • The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group on the azetidine nitrogen allows for regioselective reactions. It protects the secondary amine, enabling chemists to perform reactions on the primary aniline amine without interference. The Boc group can be removed under acidic conditions when desired, providing a handle for further modification at the azetidine nitrogen.

  • The 4-Aminophenyl Group: The primary aromatic amine is a crucial functional handle. It serves as a nucleophilic point for a wide array of chemical transformations, including amide bond formation, sulfonylation, reductive amination, and metal-catalyzed cross-coupling reactions, enabling the construction of diverse compound libraries for screening.

The strategic combination of these features makes this compound a valuable starting material for synthesizing complex molecules, particularly in the development of targeted therapies such as kinase inhibitors and antitumor agents.[2]

Navigating the Commercial Supplier Landscape

Sourcing high-purity starting materials is fundamental to the success and reproducibility of any research program. The selection of a reliable supplier for tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate requires careful evaluation of their documentation and product quality.

Comparative Supplier Overview

A multitude of chemical suppliers offer this compound, primarily based in China. The following table summarizes a selection of vendors, though pricing and availability are subject to change. Researchers are advised to contact suppliers directly for current information.

Supplier NameCAS NumberReported PurityLocation
Accela ChemBio Co.,Ltd.916421-36-8Not specifiedChina
ChemShuttle, Inc.916421-36-8Not specifiedChina
Acorn PharmaTech Co., Ltd.916421-36-8Not specifiedChina
AK Scientific, Inc.916421-36-895.00%USA
Ambeed, Inc.916421-36-8Not specifiedUSA
Tihondan916421-36-8>98%China
BLDpharm325775-44-8*Not specifiedChina

*Note: BLDpharm lists a related but different compound, tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate.

Supplier Qualification: A Trust-Based System

Beyond price and availability, a researcher's trust in a supplier should be built on a foundation of robust documentation and quality assurance.

  • Certificate of Analysis (CoA): Always request a lot-specific CoA. This document is a self-validating system for the material's quality. Scrutinize it for:

    • Identity Confirmation: Verified by ¹H NMR and Mass Spectrometry. The data should match the expected structure.

    • Purity Assessment: Typically determined by HPLC or GC. A purity level of >98% is recommended for most drug discovery applications to avoid the interference of impurities in biological assays.

  • Safety Data Sheet (SDS): This is non-negotiable for ensuring laboratory safety. It provides critical information on hazards, handling, storage, and emergency procedures.

Synthesis, Quality Control, and In-House Verification

Understanding the synthetic route to a compound provides insight into potential impurities. This knowledge is crucial for designing appropriate quality control (QC) checks to verify the identity and purity of purchased material.

Common Synthetic Pathway

Tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate is typically synthesized via the catalytic hydrogenation of its nitro precursor, tert-butyl 3-(4-nitrophenyl)azetidine-1-carboxylate.

Synthesis_Workflow start tert-Butyl 3-(4-nitrophenyl)azetidine-1-carboxylate reagents 10% Pd/C, H₂ (gas) Ethyl Acetate (Solvent) start->reagents workup Filter through Celite Concentrate in vacuo reagents->workup product tert-Butyl 3-(4-aminophenyl)azetidine-1-carboxylate workup->product

Caption: Synthetic workflow for the reduction of the nitro-precursor.

Experimental Protocol: Synthesis via Catalytic Hydrogenation

This protocol is adapted from established literature procedures.[3]

  • Vessel Preparation: To a suitable reaction vessel, add 10% Palladium on carbon (Pd/C) catalyst.

  • Addition of Starting Material: Add a solution of tert-butyl 3-(4-nitrophenyl)azetidine-1-carboxylate dissolved in ethyl acetate (EtOAc).

  • Hydrogenation: Place the suspension under a hydrogen atmosphere (e.g., using a hydrogen balloon or a Parr shaker).

  • Reaction Monitoring: Stir the reaction vigorously at room temperature for 18-24 hours. The reaction progress can be monitored by TLC or LC-MS. If the reaction is sluggish, additional catalyst may be carefully added.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake thoroughly with EtOAc.

  • Isolation: Combine the filtrates and concentrate under reduced pressure to yield the desired product, typically as a light yellow or off-white solid.

Analytical Methods for Quality Control

Researchers should independently verify the quality of the received material.

  • ¹H NMR Spectroscopy (300 MHz, CDCl₃): The proton NMR spectrum provides a definitive fingerprint of the molecule. Key expected shifts are:

    • δ 7.12 (d, 2H): Aromatic protons ortho to the amino group.

    • δ 6.69 (d, 2H): Aromatic protons meta to the amino group.

    • δ 4.29 (t, 2H): Azetidine ring protons.

    • δ 3.93 (dd, 2H): Azetidine ring protons.

    • δ 3.65 (br s, 2H): -NH₂ protons.

    • δ 1.48 (s, 9H): tert-butyl protons.[3]

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This technique confirms both purity and molecular weight. The expected mass for the protonated molecule [M+H]⁺ is m/z 249.[3]

Safety, Handling, and Storage

Proper handling and storage are essential to maintain the compound's integrity and ensure user safety.

Storage Conditions
  • Temperature: Store at 2–8 °C.

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen). The aniline moiety is susceptible to air oxidation, which can lead to discoloration and the formation of impurities over time.

  • Appearance: The compound should be a white to off-white or light yellow solid.

Hazard Identification

While a specific SDS for this exact compound was not retrieved, related azetidine and aniline structures carry known hazards. Users MUST consult the supplier-specific SDS. Likely hazards include:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[4]

Recommended Handling Protocol
  • Engineering Controls: Handle the solid powder in a well-ventilated chemical fume hood to avoid inhalation of dust.

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[5][6]

  • Dispensing: To weigh the compound, briefly remove it from cold storage and allow it to equilibrate to room temperature in a desiccator to prevent moisture condensation. Handle quickly and reseal the container tightly under inert gas before returning to storage.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Application in Drug Discovery Workflows

The utility of tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate lies in its role as a versatile intermediate for creating libraries of more complex molecules for biological screening.

Logical_Workflow core Core Scaffold (tert-butyl 3-(4-aminophenyl) azetidine-1-carboxylate) derivatization Derivatization at -NH₂ Position core->derivatization lib Diverse Chemical Library derivatization->lib screening High-Throughput Screening lib->screening hit Hit Identification screening->hit

Caption: Logical workflow from core scaffold to hit identification.

The primary amine can be acylated with a variety of carboxylic acids or sulfonylated with sulfonyl chlorides to generate libraries of amides and sulfonamides, respectively. These new analogues can then be screened against biological targets of interest. The azetidine moiety provides a rigidifying element that can help orient the appended chemical groups into a specific conformation for optimal binding with a protein target. This strategy has been successfully employed in the design of novel antitumor agents.[2]

References

  • Synthesis of tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate.
  • Ambeed SDS for tert-Butyl 3-bromoazetidine-1-carboxyl
  • tert-butyl 3-(4-aminobenzyl)azetidine-1-carboxylate Product Page. Source: Knight Chemicals Online.
  • TERT-BUTYL 3-(4-AMINOPHENYL)
  • WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.
  • tert-butyl 3-benzoylazetidine-1-carboxyl
  • tert-Butyl 3-(aminomethyl)
  • (S)-tert-Butyl 3-(4-aminophenyl)
  • tert-Butyl 3-(4-((tert-butoxycarbonyl)amino)phenyl)azetidine-1-carboxylate Product Page. Source: Knight Chemicals Online.
  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Source: MDPI.
  • tert-Butyl 3-oxoazetidine-1-carboxyl
  • SAFETY DATA SHEET for 1-(tert-Butoxycarbonyl)-3-(cyanomethylene)azetidine. Source: TCI Chemicals.
  • Exploring tert-Butyl (S)-3-(4-aminophenyl)
  • TERT-BUTYL 3-(4-AMINOPHENYL)
  • The Crucial Role of Tert-Butyl 3-Oxoazetidine-1-Carboxylate in Modern Pharmaceutical Synthesis. Source: NINGBO INNO PHARMCHEM CO.,LTD.
  • Marketed drugs containing 1,3-substituted azetidine scaffolds.

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: Leveraging Tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate as a Structurally Rigid Linker for PROTAC Development

Audience: Researchers, scientists, and drug development professionals in the field of targeted protein degradation. Abstract: Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by enabling the ta...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals in the field of targeted protein degradation.

Abstract: Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by enabling the targeted degradation of previously "undruggable" proteins.[1][2] A PROTAC molecule is a heterobifunctional entity comprising a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[1][3][4][5][6] While the choice of ligands is critical for binding, the linker is a pivotal determinant of a PROTAC's efficacy, dictating the geometry and stability of the induced ternary complex.[4][5] This guide provides an in-depth exploration of tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate, a non-traditional linker that introduces conformational rigidity, and offers detailed protocols for its application in PROTAC synthesis and evaluation.

The Paradigm of Targeted Protein Degradation

PROTACs operate by hijacking the cell's native quality control machinery, the Ubiquitin-Proteasome System (UPS).[2][6] The PROTAC molecule acts as a molecular bridge, bringing a target protein into close proximity with an E3 ubiquitin ligase.[3][7][8] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI. The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then unfolds and degrades the target protein.[3] This event-driven, catalytic mechanism allows sub-stoichiometric amounts of a PROTAC to eliminate a large pool of target protein, a significant advantage over traditional occupancy-based inhibitors.[4]

PROTAC_Mechanism cluster_UPS Ubiquitin-Proteasome System (UPS) cluster_PROTAC_Action PROTAC-Mediated Degradation E1 E1 Ub-Activating Enzyme E2 E2 Ub-Conjugating Enzyme E1->E2 E3 E3 Ligase E2->E3 Ternary POI-PROTAC-E3 Ternary Complex Ub Ubiquitin POI Protein of Interest (POI) PROTAC PROTAC Ternary->POI Degradation 26S Proteasome Mediated Degradation Ternary->Degradation Synthesis_Workflow Start_Linker Azetidine Linker (Boc-Protected) Step1 Step A: Amide Coupling 1 (e.g., HATU, DIPEA) Start_Linker->Step1 Warhead Warhead-COOH (POI Ligand) Warhead->Step1 E3_Ligand E3 Ligand-COOH Step3 Step C: Amide Coupling 2 (e.g., HATU, DIPEA) E3_Ligand->Step3 Intermediate1 Intermediate 1 (Warhead-Linker-Boc) Step1->Intermediate1 Step2 Step B: Boc Deprotection (e.g., TFA) Intermediate1->Step2 Intermediate2 Intermediate 2 (Warhead-Linker-NH) Step2->Intermediate2 Intermediate2->Step3 Final_PROTAC Final PROTAC (Warhead-Linker-E3 Ligand) Step3->Final_PROTAC Step4 Step D: Purification & QC (HPLC, LC-MS, NMR) Final_PROTAC->Step4 Cellular_Evaluation cluster_cells Cell Culture & Treatment cluster_assays Biological Readouts cluster_analysis Data Analysis Cells Select appropriate cell line Treatment Treat with PROTAC (Dose & Time Course) Cells->Treatment WB Protocol 2: Target Degradation (Western Blot / LC-MS) Treatment->WB Viability Protocol 3: Functional Outcome (Cytotoxicity Assay) Treatment->Viability OffTarget Optional: Proteomics (Off-Target Analysis) Treatment->OffTarget DC50 Calculate DC₅₀ / Dₘₐₓ WB->DC50 IC50 Calculate IC₅₀ Viability->IC50

Sources

Application

Application Notes & Protocols: Strategic Synthesis of PROTACs Utilizing tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate

Abstract Proteolysis Targeting Chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of inter...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Proteolysis Targeting Chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1][2] The design of these heterobifunctional molecules, which consist of a warhead for the POI, a ligand for an E3 ubiquitin ligase, and a connecting linker, is a nuanced process where the linker plays a pivotal role in dictating the efficacy and physicochemical properties of the final degrader.[3][4][5] This guide provides a detailed examination of a synthetic strategy that employs tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate, a versatile building block that offers a degree of rigidity and a defined three-dimensional exit vector, contributing favorably to the formation of a productive ternary complex (POI-PROTAC-E3 Ligase).[6][7] We present detailed, field-tested protocols for the sequential assembly of a PROTAC, emphasizing the chemical rationale behind each step and the necessary characterization for empirical validation.

Introduction to PROTAC Technology

PROTACs represent a paradigm shift from traditional occupancy-based inhibition to an event-driven, catalytic mechanism.[8][9] By bringing a target protein and an E3 ligase into close proximity, a PROTAC facilitates the ubiquitination of the target, marking it for degradation by the 26S proteasome.[3][10] This process allows for the removal of problematic proteins, including those previously considered "undruggable," and can offer a more profound and durable pharmacological response compared to simple inhibition.[8][9]

PROTAC_Mechanism cluster_0 Cellular Environment POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binds Warhead PROTAC PROTAC Molecule PROTAC->Ternary Forms Bridge E3 E3 Ubiquitin Ligase E3->Ternary Binds Ligand Ternary->PROTAC Catalytic Release Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Figure 1: Mechanism of Action for PROTAC-mediated protein degradation.

The linker is not merely a spacer but a critical determinant of a PROTAC's success. Its length, rigidity, and chemical composition directly influence the geometry of the ternary complex, which is essential for efficient ubiquitination.[4][11] Linkers composed of rigid scaffolds, such as the azetidine ring, can reduce the entropic penalty of ternary complex formation and improve pharmacokinetic properties compared to highly flexible polyethylene glycol (PEG) or alkyl chains.[6][7]

The Strategic Role of the Azetidine-Based Building Block

tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate is an exemplary building block for modular PROTAC synthesis. Its structure provides two orthogonal synthetic handles, allowing for a controlled, stepwise assembly of the final molecule.

Building_Block cluster_mol tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate cluster_handles Key Reactive Sites mol Handle1 Primary Aniline (-NH2) Nucleophilic handle for initial amide coupling. Handle2 Boc-Protected Azetidine Stable protecting group; reveals secondary amine upon deprotection for second coupling.

Figure 2: Structure and reactive sites of the core building block.
  • The Primary Aniline (-NH2): This group serves as a potent nucleophile, ideal for forming a stable amide bond with a carboxylic acid-functionalized component (either the warhead or the E3 ligase ligand).

  • The Boc-Protected Azetidine: The tert-butoxycarbonyl (Boc) group is a robust protecting group, stable to the conditions of the initial amide coupling. Its subsequent removal under acidic conditions (e.g., with trifluoroacetic acid) cleanly unmasks the secondary amine of the azetidine ring, providing the second attachment point for the final coupling step. This synthetic sequence is a cornerstone of its utility. This building block is readily synthesized via catalytic hydrogenation of its nitro-precursor.[12]

A Convergent Synthetic Workflow

The use of this bifunctional linker core enables a highly convergent and modular synthetic strategy. This approach allows for the independent synthesis and purification of intermediates, simplifying the overall process and facilitating the creation of PROTAC libraries by varying the components attached at each step.

Workflow Warhead Warhead-COOH Step1 Protocol 1: Amide Coupling Warhead->Step1 BuildingBlock Boc-Azetidine-Ph-NH2 (Core Building Block) BuildingBlock->Step1 E3Ligand E3 Ligand-COOH Step3 Protocol 3: Final Amide Coupling E3Ligand->Step3 Intermediate1 Intermediate 1 (Warhead-LinkerCore-Boc) Step1->Intermediate1 Step2 Protocol 2: Boc Deprotection Intermediate1->Step2 Intermediate2 Intermediate 2 (Warhead-LinkerCore-H) Step2->Intermediate2 Intermediate2->Step3 FinalPROTAC Final PROTAC Product Step3->FinalPROTAC

Figure 3: Convergent synthetic workflow for PROTAC assembly.

Detailed Experimental Protocols

The following protocols describe a general, adaptable procedure. Researchers must optimize conditions based on the specific properties (e.g., solubility, reactivity) of their chosen warhead and E3 ligase ligand.

Protocol 1: Synthesis of Intermediate 1 via Amide Coupling

This step attaches the warhead to the aniline moiety of the core building block. The choice of amide coupling reagents is critical to ensure high yield and minimize side reactions.[13] Reagents like HATU or a carbodiimide (e.g., EDC) with an additive (e.g., HOBt) are industry standards for their efficiency and ability to suppress racemization.

  • Materials:

    • Warhead-COOH (1.0 eq)

    • tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate (1.1 eq)

    • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

    • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the Warhead-COOH (1.0 eq).

    • Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).

    • Add tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq) to the solution.

    • Causality Note: DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid, facilitating the formation of the activated ester intermediate required for the coupling reaction.

    • Stir the reaction mixture at room temperature (20-25 °C) for 4-16 hours.[10] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water (2x), 5% LiCl aqueous solution (2x, to remove residual DMF), and saturated brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield Intermediate 1.

  • Validation:

    • LC-MS: Confirm the disappearance of starting materials and the appearance of a new peak with the expected mass-to-charge ratio (m/z) for [M+H]⁺.

    • ¹H NMR: Verify the structure by identifying characteristic peaks for both the warhead and the linker core, including the Boc group signal (~1.48 ppm).

Protocol 2: Boc Deprotection to Yield Intermediate 2

This step unmasks the secondary amine on the azetidine ring, preparing the molecule for the final coupling. Trifluoroacetic acid (TFA) is highly effective for this transformation.

  • Materials:

    • Intermediate 1 (1.0 eq)

    • Trifluoroacetic acid (TFA) (10-20 eq)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • Dissolve Intermediate 1 in anhydrous DCM (approx. 0.1 M).

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add TFA (10-20 eq) to the stirred solution.

    • Causality Note: The reaction is performed at 0 °C to control the exothermic nature of the acid addition and prevent potential side reactions.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor by LC-MS until the starting material is fully consumed.

    • Concentrate the reaction mixture under reduced pressure to remove excess DCM and TFA.

    • The resulting crude product, Intermediate 2 (as a TFA salt), can often be used directly in the next step without further purification. If necessary, co-evaporation with toluene can help remove residual TFA.

  • Validation:

    • LC-MS: Confirm the loss of the Boc group by observing a mass decrease of 100 Da and the appearance of the new expected m/z for [M+H]⁺.

Protocol 3: Final PROTAC Assembly

This final step connects the E3 ligase ligand to the newly exposed azetidine nitrogen, completing the PROTAC synthesis.

  • Materials:

    • Intermediate 2 (TFA salt, 1.0 eq)

    • E3 Ligand-COOH (e.g., Pomalidomide-linker-COOH) (1.0 eq)[14][15]

    • HATU (1.2 eq)

    • DIPEA (4.0-5.0 eq)

    • Anhydrous DMF

  • Procedure:

    • In a dry flask under an inert atmosphere, dissolve the E3 Ligand-COOH (1.0 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (2.0 eq) and stir for 10-15 minutes to pre-activate the carboxylic acid.

    • In a separate flask, dissolve Intermediate 2 (1.0 eq) in anhydrous DMF and add DIPEA (2.0-3.0 eq) to neutralize the TFA salt.

    • Causality Note: Sufficient base is crucial to neutralize both the TFA salt of the amine and the acid generated during the coupling reaction.

    • Add the solution of Intermediate 2 to the pre-activated E3 Ligand-COOH solution.

    • Stir the reaction at room temperature for 4-16 hours, monitoring by LC-MS.

    • Work-up the reaction as described in Protocol 1.

    • Purify the final PROTAC using preparative High-Performance Liquid Chromatography (HPLC) to ensure high purity required for biological assays.

Characterization of the Final PROTAC Product

Rigorous characterization is essential to confirm the identity, purity, and stability of the synthesized PROTAC before its use in biological experiments.[5][16]

Analytical Technique Purpose Expected Result (Hypothetical PROTAC)
LC-MS Purity Assessment & Mass ConfirmationPurity >95% by UV trace; Observed m/z matches calculated [M+H]⁺.[17]
¹H NMR Structural ElucidationAll expected proton signals for the Warhead, Linker, and E3 Ligand moieties are present with correct integration and splitting patterns.
¹³C NMR Structural ConfirmationAll expected carbon signals are present, confirming the complete carbon framework.
HRMS Exact Mass DeterminationObserved exact mass is within 5 ppm of the calculated molecular formula.[10]

Conclusion

The strategic use of tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate provides a robust and modular platform for the synthesis of PROTACs. Its bifunctional and conformationally constrained nature offers distinct advantages in PROTAC design, potentially leading to degraders with improved cellular activity and drug-like properties. The detailed protocols and validation checkpoints outlined in this guide provide researchers with a reliable framework for the successful construction and characterization of these powerful molecules, accelerating research in the field of targeted protein degradation.

References

  • A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. National Institutes of Health. [Link]

  • Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. National Institutes of Health. [Link]

  • E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. ACS Publications. [Link]

  • Classification of most common linkers used in PROTAC design based on... ResearchGate. [Link]

  • Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. National Institutes of Health. [Link]

  • Impact of Target Warhead and Linkage Vector on Inducing Protein Degradation. National Institutes of Health. [Link]

  • (a) Synthesis of PROTAC-COOH reagents; (b) capsule components for the synthesis of PROTACs through amide coupling from PROTAC-COOH reagents. ResearchGate. [Link]

  • Constructing a warhead of PROTAC with aptamer for tumor-selective degradation of nucleolin. bioRxiv. [Link]

  • A beginner's guide to PROTACs and targeted protein degradation. The Biochemist. [Link]

  • The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. MDPI. [Link]

  • E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry. [Link]

  • PROTACs: A new hope for the undruggable genome. arXiv. [Link]

  • Current strategies for the design of PROTAC linkers: a critical review. National Institutes of Health. [Link]

  • PROTAC® biophysical characterization fuels the discovery of target and E3 ligase ligands for the discovery of optimized PROTAC protein degrader molecules. ACS Publications. [Link]

  • PROTACs in inflammation and autoimmune diseases. Royal Society of Chemistry. [Link]

  • Amide Bond Formation and Peptide Coupling. ResearchGate. [Link]

  • E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. PubMed. [Link]

  • A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders. ACS Publications. [Link]

  • Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. National Institutes of Health. [Link]

  • Current strategies for the design of PROTAC linkers: a critical review. RSC Publishing. [Link]

  • Characterization of PROTAC specificity and endogenous protein interactomes using ProtacID. ResearchGate. [Link]

  • Data-driven approach to identify PROTAC targets. D4 Pharma. [Link]

  • Zn-catalyzed tert-butyl nicotinate-directedamide cleavage for applications in peptide synthesis. 5Z.com. [Link]

  • Editorial: Application of PROTACs as a Novel Strategy for Drug Discovery. National Institutes of Health. [Link]

  • TERT-BUTYL 3-(4-AMINOPHENYL)PIPERIDINE-1-CARBOXYLATE, (S)-. gsrs.ncats.nih.gov. [Link]

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Method

Application Notes and Protocols for tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate

Introduction: The Strategic Value of the 3-(4-Aminophenyl)azetidine Moiety in Drug Discovery The azetidine ring, a saturated four-membered heterocycle, has emerged as a highly sought-after structural motif in modern medi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 3-(4-Aminophenyl)azetidine Moiety in Drug Discovery

The azetidine ring, a saturated four-membered heterocycle, has emerged as a highly sought-after structural motif in modern medicinal chemistry. Its rigid, three-dimensional structure provides a unique vector for exiting a molecule's core, enabling chemists to probe unexplored chemical space and optimize compound properties such as solubility and metabolic stability. When incorporated as a 3-phenylazetidine scaffold, it serves as a non-planar bioisostere for more common aromatic and heteroaromatic rings, offering distinct advantages in molecular design and intellectual property.

This guide focuses on tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate (1) , a versatile building block that combines the desirable properties of the azetidine core with the synthetic utility of a primary aromatic amine. The Boc (tert-butyloxycarbonyl) protecting group on the azetidine nitrogen ensures stability and allows for selective deprotection under acidic conditions, while the aniline moiety serves as a key handle for a variety of chemical transformations. These application notes will provide detailed, field-proven protocols for the synthesis, characterization, and subsequent derivatization of this valuable intermediate, empowering researchers in their drug development endeavors.

Physicochemical and Handling Properties

A thorough understanding of the physical and chemical properties of a starting material is paramount for successful and safe experimentation.

PropertyValueReference
CAS Number 916421-36-8[1]
Molecular Formula C₁₄H₂₀N₂O₂[1]
Molecular Weight 248.32 g/mol [1]
Appearance White to off-white or light yellow to cream solid[2]
Storage Conditions Store under inert gas (Nitrogen or Argon) at 2–8 °C for long-term stability.[2]

Safety & Handling:

  • Hazard Statements: May be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[3][4]

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection. Work in a well-ventilated area, preferably a fume hood, to avoid breathing dust or vapors.[4]

  • First Aid:

    • If inhaled: Move the person to fresh air. If not breathing, give artificial respiration.[4]

    • In case of skin contact: Wash off with soap and plenty of water.[4]

    • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.[4]

    • If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.[4]

    • In all cases of exposure, consult a physician and show them the safety data sheet.[4]

Synthesis and Characterization

The most common and efficient synthesis of the title compound is through the catalytic hydrogenation of its nitro-precursor, tert-butyl 3-(4-nitrophenyl)azetidine-1-carboxylate.

Protocol 1: Synthesis via Catalytic Hydrogenation

This protocol details the reduction of the aromatic nitro group to a primary amine using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere.[2]

Workflow Diagram:

G cluster_setup Reaction Setup cluster_workup Work-up & Purification Nitro tert-butyl 3-(4-nitrophenyl)azetidine-1-carboxylate Reactants Nitro->Reactants PdC 10% Pd/C PdC->Reactants EtOAc Ethyl Acetate EtOAc->Reactants H2 Hydrogen Atmosphere H2->Reactants Stir Stir Reactants->Stir Stir at RT, 18-38h Filter Filter through Celite Stir->Filter Wash Wash with EtOAc Filter->Wash Concentrate Concentrate in vacuo Wash->Concentrate Product tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate Concentrate->Product

Workflow for the synthesis of the title compound.

Materials:

  • tert-butyl 3-(4-nitrophenyl)azetidine-1-carboxylate

  • 10% Palladium on carbon (Pd/C)

  • Ethyl acetate (EtOAc), reagent grade

  • Hydrogen gas (H₂)

  • Celite®

  • Round-bottom flask

  • Hydrogenation apparatus (e.g., balloon or Parr shaker)

  • Magnetic stirrer

  • Filtration apparatus

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask suitable for hydrogenation, suspend tert-butyl 3-(4-nitrophenyl)azetidine-1-carboxylate (1.0 equiv) and 10% Pd/C (approx. 0.15 w/w) in ethyl acetate (approx. 7.5 mL per gram of starting material).[2]

  • Hydrogenation: Seal the flask, evacuate the air, and replace it with a hydrogen atmosphere. This can be achieved using a hydrogen-filled balloon for smaller-scale reactions or a Parr hydrogenation apparatus for larger scales.

  • Reaction Monitoring: Stir the suspension vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed. The original protocol suggests a reaction time of 18 hours, with the potential addition of more catalyst if the reaction is sluggish.[2]

  • Work-up: Once the reaction is complete, carefully vent the hydrogen atmosphere and purge the flask with an inert gas like nitrogen or argon.

  • Filtration: Dilute the reaction mixture with additional ethyl acetate and filter it through a pad of Celite® to remove the palladium catalyst. Wash the filter cake thoroughly with ethyl acetate to ensure all the product is collected.[2]

  • Isolation: Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator. This will yield tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate as a solid.[2]

Expected Yield: ~94%[2]

Characterization Data
  • ¹H NMR (300 MHz, CDCl₃): δ 7.12 (d, J = 8.3 Hz, 2H, Ar-H), 6.69 (d, J = 8.3 Hz, 2H, Ar-H), 4.29 (t, J = 8.7 Hz, 2H, azetidine-CH₂), 3.93 (t, J = 8.4 Hz, 2H, azetidine-CH₂), 3.65 (br s, 2H, -NH₂), 3.75-3.60 (m, 1H, azetidine-CH), 1.48 (s, 9H, Boc -C(CH₃)₃).[2]

    • Expert Interpretation: The spectrum shows the characteristic signals for a 1,4-disubstituted benzene ring, the two inequivalent methylene groups of the 3-substituted azetidine ring, a broad singlet for the aniline protons, and the distinctive singlet for the nine protons of the tert-butyl group.

  • ¹³C NMR (150 MHz, CDCl₃) (Predicted/Referenced): δ 156.7 (C=O, Boc), 145.1 (Ar-C-NH₂), 131.8 (Ar-C), 128.5 (Ar-CH), 115.3 (Ar-CH), 79.5 (Boc -C(CH₃)₃), 58.1 (azetidine-CH₂), 34.5 (azetidine-CH), 28.5 (Boc -C(CH₃)₃).

    • Note: This is a predicted spectrum based on data for structurally similar 3-aryl-azetidines.[5] The signals for the azetidine carbons are expected to be in the upfield region, while the aromatic carbons will be in the 115-145 ppm range. The carbonyl of the Boc group is typically around 156 ppm.

  • LC-MS: m/z 249 [M+H]⁺.[2]

  • FT-IR (KBr, cm⁻¹): Expected characteristic peaks around 3450-3250 cm⁻¹ (N-H stretching of the primary amine), 2975 cm⁻¹ (C-H stretching), 1690 cm⁻¹ (C=O stretching of the Boc carbamate), 1620 and 1515 cm⁻¹ (aromatic C=C stretching).[6]

Application Protocols

The dual functionality of compound 1 makes it a versatile intermediate. The following protocols detail two common and highly useful transformations.

Protocol 2: Amide Bond Formation via Acylation of the Aniline Moiety

This protocol describes a standard procedure for the acylation of the primary aromatic amine using an acid chloride in the presence of a non-nucleophilic base. This is a fundamental transformation for building molecular complexity.

Reaction Scheme:

General scheme for amide bond formation.

Causality and Experimental Choices:

  • Solvent: Dichloromethane (DCM) is an excellent choice as it is relatively inert and dissolves a wide range of organic compounds.

  • Base: A tertiary amine base like triethylamine (Et₃N) or pyridine is used to neutralize the HCl generated during the reaction. This prevents the protonation of the starting aniline, which would render it unreactive.

  • Temperature: The reaction is typically started at 0 °C to control the initial exothermic reaction between the amine and the acid chloride, then allowed to warm to room temperature to ensure completion.

Materials:

  • tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate (1 )

  • An appropriate acid chloride (R-COCl) (1.0-1.2 equiv)

  • Triethylamine (Et₃N) or Pyridine (1.5-2.0 equiv)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask, magnetic stirrer, ice bath

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Dissolution: Dissolve tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate (1 ) (1.0 equiv) and triethylamine (1.5 equiv) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Acid Chloride: Add the acid chloride (1.1 equiv) dropwise to the stirred solution.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-16 hours, or until the reaction is complete as determined by TLC or LC-MS.

  • Quenching and Extraction: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired amide.

Protocol 3: Boc Deprotection and Subsequent N-Functionalization

Removal of the Boc protecting group is a critical step to enable functionalization of the azetidine nitrogen. This protocol describes a standard acidic deprotection followed by an example of subsequent N-alkylation.

Workflow Diagram:

G cluster_deprotection Step 1: Boc Deprotection cluster_alkylation Step 2: N-Alkylation (Example) Boc_Protected tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate Deprotection_Mix Boc_Protected->Deprotection_Mix Acid TFA or HCl in Dioxane Acid->Deprotection_Mix Solvent_DCM DCM Solvent_DCM->Deprotection_Mix Stir_RT Stir_RT Deprotection_Mix->Stir_RT Stir at RT Concentrate_Deprotection Concentrate_Deprotection Stir_RT->Concentrate_Deprotection Concentrate in vacuo Azetidine_Salt Azetidine_Salt Concentrate_Deprotection->Azetidine_Salt 3-(4-aminophenyl)azetidine salt Alkylation_Mix Azetidine_Salt->Alkylation_Mix Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Alkylation_Mix Base_Alkylation Base (e.g., K₂CO₃, DIPEA) Base_Alkylation->Alkylation_Mix Solvent_Alkylation Solvent (e.g., DMF, ACN) Solvent_Alkylation->Alkylation_Mix Stir_Heat Stir_Heat Alkylation_Mix->Stir_Heat Stir, heat if necessary Workup_Alkylation Workup_Alkylation Stir_Heat->Workup_Alkylation Aqueous Work-up Final_Product Final_Product Workup_Alkylation->Final_Product N-Alkyl-3-(4-aminophenyl)azetidine

Two-step sequence of Boc deprotection and N-alkylation.

Causality and Experimental Choices:

  • Deprotection Reagent: Trifluoroacetic acid (TFA) in DCM or a solution of HCl in dioxane are standard reagents for Boc deprotection.[7] They are highly effective and the byproducts (isobutylene and CO₂) are volatile.

  • N-Functionalization: Following deprotection, the resulting secondary amine is nucleophilic. It can be reacted with various electrophiles. For N-alkylation, an alkyl halide is used in the presence of a base to neutralize the ammonium salt and scavenge the acid formed during the reaction. A polar aprotic solvent like DMF or acetonitrile is typically used.

Step-by-Step Procedure (Part A: Boc Deprotection):

  • Reaction Setup: Dissolve tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate (1 ) (1.0 equiv) in DCM (approx. 10 mL per gram).

  • Acid Addition: Add trifluoroacetic acid (TFA, 5-10 equiv) dropwise at room temperature. Alternatively, a 4M solution of HCl in dioxane can be used.

  • Reaction: Stir the solution at room temperature for 1-3 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Isolation: Upon completion, remove the solvent and excess acid under reduced pressure. The resulting residue is the TFA or HCl salt of 3-(4-aminophenyl)azetidine, which can often be used directly in the next step without further purification.

Step-by-Step Procedure (Part B: N-Alkylation):

  • Reaction Setup: Dissolve the crude azetidine salt from Part A (1.0 equiv) in a suitable solvent such as acetonitrile or DMF.

  • Base and Electrophile Addition: Add a base such as potassium carbonate (K₂CO₃, 2-3 equiv) or diisopropylethylamine (DIPEA, 2-3 equiv), followed by the alkylating agent (e.g., an alkyl bromide or iodide, 1.0-1.2 equiv).

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-80 °C) until the reaction is complete, as monitored by TLC or LC-MS.

  • Work-up and Purification: Cool the reaction mixture, dilute with water, and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography to obtain the N-alkylated azetidine.

Conclusion

Tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate is a strategically important building block for drug discovery and development. Its bifunctional nature allows for sequential or orthogonal derivatization of both the aniline and the azetidine moieties. The protocols provided herein offer robust and well-precedented methods for the synthesis and application of this compound, serving as a reliable starting point for the exploration of novel chemical entities.

References

  • Tihondan. TERT-BUTYL 3-(4-AMINOPHENYL)AZETIDINE-1-CARBOXYLATE. Available at: [Link]

  • Capot Chemical. MSDS of Tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate. (2013). Available at: [Link]

  • MDPI. Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. (2018). Molecules, 23(8), 2021. Available at: [Link]

  • PMC (NIH). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. (2019). Chemistry Central Journal, 13, 133. Available at: [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. Available at: [Link]

  • GSC Online Press. Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. (2024). GSC Biological and Pharmaceutical Sciences, 28(03), 046–052. Available at: [Link]

Sources

Application

The Strategic Incorporation of tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate in Medicinal Chemistry: A Guide to Application and Synthesis

In the landscape of modern drug discovery, the demand for novel molecular scaffolds that impart favorable pharmacological and pharmacokinetic properties is incessant. Among the saturated heterocycles, the azetidine moiet...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the demand for novel molecular scaffolds that impart favorable pharmacological and pharmacokinetic properties is incessant. Among the saturated heterocycles, the azetidine moiety has garnered significant attention for its ability to confer structural rigidity and provide a unique three-dimensional vector for substituent placement. This guide provides an in-depth exploration of tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate , a versatile building block that has proven instrumental in the development of a new generation of therapeutics. We will dissect its applications, provide detailed synthetic protocols, and elucidate the scientific rationale behind its use.

The Azetidine Advantage: More Than Just a Linker

The four-membered azetidine ring is a privileged scaffold in medicinal chemistry.[1][2][3] Its inherent ring strain results in a conformationally restricted structure that can pre-organize appended functional groups for optimal binding to biological targets.[1][2] This rigidity, coupled with its sp3-rich character, can lead to improved metabolic stability, enhanced solubility, and a superior pharmacokinetic profile compared to more traditional, flexible linkers.[1] The tert-butyloxycarbonyl (Boc) protecting group on the azetidine nitrogen of the title compound offers a stable yet easily removable handle for synthetic elaboration, while the 4-aminophenyl group provides a versatile point of attachment for a diverse range of substituents.

Key Therapeutic Applications and Synthetic Protocols

The unique structural features of tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate have been leveraged in the design of inhibitors for several important drug targets.

Crafting Specificity in Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology.[4] A significant challenge in kinase inhibitor design is achieving selectivity, as the ATP-binding site is highly conserved across the kinome. The three-dimensional nature of the azetidine ring can be exploited to access unique sub-pockets within the kinase active site, thereby enhancing both potency and selectivity.[5]

Protocol 1: Acylation of the Aniline Moiety for Kinase Inhibitor Scaffolds

This protocol describes a standard procedure for the acylation of the primary amino group of tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate, a common first step in the synthesis of many kinase inhibitors.

Materials:

  • tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate

  • Acylating agent (e.g., pyrimidine-4-carbonyl chloride)

  • Anhydrous dichloromethane (DCM)

  • A non-nucleophilic base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA))

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for reaction, workup, and purification

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate (1.0 equivalent) in anhydrous DCM.

  • Base Addition: Add the non-nucleophilic base (1.2 equivalents) to the solution and stir for 5-10 minutes at room temperature.

  • Acylation: Cool the reaction mixture to 0 °C using an ice bath. Add a solution of the acylating agent (1.1 equivalents) in anhydrous DCM dropwise over 15 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Aqueous Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Rationale for Experimental Choices: The use of anhydrous conditions is critical to prevent the hydrolysis of the acylating agent. A non-nucleophilic base is employed to neutralize the hydrochloric acid byproduct without competing with the aniline as a nucleophile.[6][7]

Diagram 1: Acylation Workflow

acylation_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve azetidine derivative in anhydrous DCM add_base Add non-nucleophilic base start->add_base cool Cool to 0°C add_base->cool add_acyl Add acylating agent cool->add_acyl react Stir and monitor (TLC/LC-MS) add_acyl->react quench Quench with NaHCO3 react->quench extract Extract with DCM quench->extract purify Purify by chromatography extract->purify product Isolated Product purify->product

Caption: A generalized workflow for the acylation of tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate.

Modulating G-Protein Coupled Receptors (GPCRs)

GPCRs are the largest family of membrane proteins and are the targets of a significant portion of currently marketed drugs.[8][9] The conformational rigidity of the azetidine scaffold can be advantageous in the design of GPCR ligands by locking in bioactive conformations and providing defined vectors for substituent interactions with the receptor.[10]

Protocol 2: Synthesis via Reductive Amination

Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds in pharmaceutical synthesis.[11][12][13] This protocol outlines a general procedure for the reaction of tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate with an aldehyde or ketone.

Materials:

  • tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate

  • Aldehyde or ketone (e.g., 1-boc-piperidine-4-one)

  • Reducing agent (e.g., sodium triacetoxyborohydride (STAB))

  • Anhydrous solvent (e.g., 1,2-dichloroethane (DCE) or tetrahydrofuran (THF))

  • Acetic acid (catalytic amount)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • Imine Formation: To a solution of tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate (1.0 equivalent) and the carbonyl compound (1.1 equivalents) in the anhydrous solvent, add a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium intermediate.

  • Reduction: Add the reducing agent (1.5 equivalents) portion-wise to the reaction mixture. Be cautious as the reaction may be exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The resulting crude product can be purified by flash chromatography.

Rationale for Experimental Choices: Sodium triacetoxyborohydride is a mild reducing agent that is particularly effective for reductive aminations as it does not readily reduce the starting aldehyde or ketone.[14] The catalytic amount of acetic acid is necessary to promote the formation of the iminium ion, which is the species that is reduced.

Diagram 2: Reductive Amination Pathway

reductive_amination Aniline Aniline Derivative Iminium Iminium Ion Intermediate Aniline->Iminium + Carbonyl, H+ Carbonyl Aldehyde or Ketone Product Secondary Amine Product Iminium->Product + [H]- STAB NaBH(OAc)3 STAB->Iminium

Caption: The key steps involved in the reductive amination reaction.

Physicochemical Properties and Bioisosteric Considerations

The azetidine ring in tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate can be considered a bioisosteric replacement for other common linkers, such as piperidine or even a simple phenyl ring. Its unique properties can lead to significant improvements in a drug candidate's profile.

Table 1: Comparative Physicochemical Properties of Scaffolds

PropertyPhenylPiperidinylAzetidinyl
Molecular Weight (approx.) 778457
LogP (calculated, approx.) 2.01.60.5
Topological Polar Surface Area (TPSA) 0 Ų12.5 Ų12.5 Ų
3D Character LowHighHigh
Metabolic Stability Prone to oxidationRing oxidationGenerally more stable

Note: Values are for the core ring structures and are approximate. The properties of the full molecule will vary with substitution.

The data in Table 1 highlights the advantages of the azetidine scaffold. Its lower molecular weight and LogP can contribute to improved "drug-like" properties. Furthermore, the saturated nature of the azetidine ring often imparts greater metabolic stability compared to aromatic systems or larger saturated rings.

Conclusion

tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate is a highly valuable and versatile building block in the medicinal chemist's toolbox. Its inherent structural and physicochemical properties make it an attractive scaffold for the design of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles. The synthetic protocols outlined in this guide provide a foundation for the successful incorporation of this important moiety into a wide range of drug discovery programs. As the field continues to evolve, the strategic use of such conformationally constrained building blocks will undoubtedly play a crucial role in the development of the next generation of medicines.

References

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  • Gaertner, V. R. (1970). Reactions of Nucleophiles with 1-tert-Butyl-3-chloroazetidine and 1-tert-Butyl-2-chloromethylaziridine . The Journal of Organic Chemistry, 35(11), 3952-3959. URL: [Link]

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  • Inman, M., et al. (2024). Design of allosteric modulators that change GPCR G protein subtype selectivity . Nature. URL: [Link]

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  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate . Source: PubMed Central. URL: [Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors . Source: ACS Publications. URL: [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family . Source: MDPI. URL: [Link]

  • Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate . Source: ResearchGate. URL: [Link]

  • N-acetylation of aniline, using aspirin . Source: Sciencemadness Discussion Board. URL: [Link]

  • Molecular glues as GPCR modulators: unveiling three distinct mechanistic pathways for signal regulation . Source: ResearchGate. URL: [Link]

  • Reductive Amination in the Synthesis of Pharmaceuticals . Source: ResearchGate. URL: [Link]

  • Designing allosteric modulators to change GPCR G protein subtype selectivity . Source: PubMed Central. URL: [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries . Source: PubMed Central. URL: [Link]

  • Butein, a specific protein tyrosine kinase inhibitor . Source: PubMed. URL: [Link]

  • Convenient, Cost-Effective, and Mild Method for the N-Acetylation of Anilines and Secondary Amines . Source: ResearchGate. URL: [Link]

  • Marketed drugs containing 1,3-substituted azetidine scaffolds . Source: ResearchGate. URL: [Link]

  • synthesis and characterization of boc-protected thio-1,3,4-oxadiazol-2-yl derivatives . Source: International Journal of Chemical Research. URL: [Link]

  • Discovery and Synthesis of a Naturally Derived Protein Kinase Inhibitor that Selectively Inhibits Distinct Classes of Serine/Threonine Kinases . Source: PubMed. URL: [Link]

  • A Casein kinase 1/Checkpoint kinase 1 pyrazolo-pyridine protein kinase inhibitor as novel activator of the p53 pathway . Source: PubMed. URL: [Link]

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Method

Application Notes and Protocols for Coupling Reactions with tert-Butyl 3-(4-Aminophenyl)azetidine-1-carboxylate

Introduction: The Azetidine Scaffold in Modern Drug Discovery The azetidine motif, a four-membered nitrogen-containing heterocycle, has become an increasingly vital component in the medicinal chemist's toolbox.[1] Its un...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Azetidine Scaffold in Modern Drug Discovery

The azetidine motif, a four-membered nitrogen-containing heterocycle, has become an increasingly vital component in the medicinal chemist's toolbox.[1] Its unique structural properties, including ring strain and a three-dimensional conformation, offer significant advantages in drug design.[2] Azetidines can enhance metabolic stability, improve aqueous solubility, and provide novel vectors for exploring chemical space, moving away from traditional, often flat, aromatic structures.[1] Several FDA-approved drugs, such as Baricitinib and Cobimetinib, incorporate the azetidine scaffold to optimize their pharmacokinetic and pharmacodynamic profiles.[1]

tert-Butyl 3-(4-aminophenyl)azetidine-1-carboxylate is a versatile building block that combines the benefits of the azetidine core with a reactive aniline moiety. The Boc-protected nitrogen allows for controlled functionalization, while the primary aromatic amine serves as a handle for a variety of powerful cross-coupling reactions. This guide provides detailed protocols and expert insights into three key transformations utilizing this building block: Amide Bond Formation, Buchwald-Hartwig Amination, and Suzuki-Miyaura Cross-Coupling.

Amide Bond Formation: Forging a Critical Linkage

The amide bond is one of the most fundamental and frequently formed bonds in medicinal chemistry. Coupling carboxylic acids with the aniline nitrogen of tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate allows for the introduction of a vast array of side chains and functional groups, enabling extensive structure-activity relationship (SAR) studies.

Mechanistic Rationale: Activating the Carboxyl Group

Direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable under standard conditions.[3] Therefore, the carboxylic acid must first be activated. This is typically achieved by converting the hydroxyl group into a better leaving group. Common methods involve the use of carbodiimide reagents (like EDC) in the presence of an additive (like HOBt) or conversion to a highly reactive acyl chloride.[3]

The general mechanism for carbodiimide-mediated coupling involves the formation of a highly reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by the amine.[4] Additives like HOBt can intercept this intermediate to form an active ester, which can reduce the risk of side reactions and epimerization.[4]

Alternatively, the Schotten-Baumann reaction, which utilizes an acyl chloride, offers a direct and often rapid route to the amide product, driven by the high electrophilicity of the acyl chloride carbon.[3]

Experimental Workflow: Amide Coupling

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Carboxylic Acid and Amine in Solvent reagents Add Coupling Reagents (e.g., EDC, HOBt, Base) start->reagents react Stir at Room Temperature (Monitor by TLC/LC-MS) reagents->react quench Quench Reaction (e.g., with Water) react->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify by Chromatography dry->purify

Caption: General workflow for amide bond formation.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol is a reliable and widely used method for forming amide bonds, particularly when dealing with sensitive functional groups.

Materials:

  • tert-Butyl 3-(4-aminophenyl)azetidine-1-carboxylate

  • Carboxylic acid of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq).

  • Dissolve the acid in anhydrous DCM or DMF (to a concentration of approximately 0.1-0.2 M).

  • Add tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate (1.1 eq) to the solution, followed by HOBt (1.2 eq) and DIPEA (2.0-3.0 eq).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add EDC (1.2 eq) portion-wise to the stirring solution.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Expert Insights: The aniline nitrogen of the azetidine substrate is less nucleophilic than an aliphatic amine due to the delocalization of the lone pair into the aromatic ring. The use of coupling agents like EDC/HOBt is generally effective. For particularly challenging or sterically hindered carboxylic acids, more potent coupling reagents such as HATU or PyBOP may be required.[5]

Protocol 2: Acyl Chloride Mediated Amide Coupling (Schotten-Baumann Conditions)

This method is suitable for robust substrates and when the corresponding acyl chloride is readily available or can be generated in situ.

Materials:

  • tert-Butyl 3-(4-aminophenyl)azetidine-1-carboxylate

  • Acyl chloride of interest

  • Pyridine or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • 1 M aqueous HCl solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add a suitable base such as pyridine or TEA (1.5-2.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of the acyl chloride (1.1 eq) in anhydrous DCM to the stirring mixture.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.[3]

  • Upon completion, dilute with DCM and wash sequentially with 1 M aqueous HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Expert Insights: The reaction with acyl chlorides can be vigorous.[6] Adding the acyl chloride at 0 °C helps to control the reaction rate and minimize side product formation. An excess of the amine or the addition of a non-nucleophilic base is necessary to neutralize the HCl generated during the reaction.[3]

ParameterEDC/HOBt CouplingAcyl Chloride Coupling
Coupling Partner Carboxylic AcidAcyl Chloride
Key Reagents EDC, HOBt, DIPEA/TEAPyridine/TEA
Temperature Room Temperature0 °C to Room Temperature
Advantages Mild conditions, low racemizationFast, high yielding for simple substrates
Considerations Slower, requires purification from urea byproductAcyl chloride may be unstable or require synthesis

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[7] This reaction allows for the coupling of the aniline moiety of our azetidine building block with a wide range of aryl and heteroaryl halides or triflates, providing access to complex diarylamine structures that are prevalent in pharmaceuticals and materials science.

Mechanistic Rationale

The catalytic cycle of the Buchwald-Hartwig amination is well-established.[8] It typically begins with a Pd(0) species, which undergoes oxidative addition into the aryl halide (Ar-X) bond to form a Pd(II) intermediate. Coordination of the amine, followed by deprotonation by a base, generates a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.

The choice of ligand is critical for the success of this reaction. Bulky, electron-rich phosphine ligands (e.g., XPhos, t-BuXPhos) are often employed to facilitate both the oxidative addition and reductive elimination steps.[9]

Experimental Workflow: Buchwald-Hartwig Amination

G cluster_setup Inert Atmosphere Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Add Aryl Halide, Amine, Base, Pd Catalyst, and Ligand to Flask degas Degas Solvent and Add to Flask start->degas heat Heat Reaction Mixture (Monitor by TLC/LC-MS) degas->heat cool Cool to Room Temperature heat->cool filter Filter through Celite cool->filter concentrate Concentrate Filtrate filter->concentrate purify Purify by Chromatography concentrate->purify

Caption: General workflow for Buchwald-Hartwig amination.

Protocol: Buchwald-Hartwig Amination with Aryl Bromides

This protocol provides a general procedure for the coupling of tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate with various aryl bromides.

Materials:

  • tert-Butyl 3-(4-aminophenyl)azetidine-1-carboxylate

  • Aryl bromide of interest

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or similar phosphine ligand

  • Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Toluene or 1,4-Dioxane

  • Celite

  • Ethyl acetate and Hexanes for chromatography

Procedure:

  • To an oven-dried Schlenk tube or reaction vial, add the aryl bromide (1.0 eq), tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate (1.2 eq), and the base (NaOtBu, 1.4 eq).

  • In a separate vial, prepare the catalyst premix by dissolving Pd₂(dba)₃ (0.01-0.05 eq) and the phosphine ligand (e.g., XPhos, 0.02-0.10 eq) in a small amount of the reaction solvent.

  • Add the catalyst premix to the Schlenk tube.

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous, degassed toluene or 1,4-dioxane via syringe to the desired concentration (typically 0.1 M).

  • Seal the tube and heat the reaction mixture in an oil bath at 80-110 °C for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the desired diarylamine product.

Expert Insights: The choice of base, ligand, and solvent can significantly impact the reaction outcome. Sodium tert-butoxide is a strong, non-nucleophilic base suitable for many couplings. For substrates with base-sensitive functional groups, weaker bases like cesium carbonate or potassium phosphate may be preferable.[10] The ligand-to-palladium ratio is also crucial and often requires optimization.

ParameterTypical Conditions
Palladium Source Pd₂(dba)₃, Pd(OAc)₂
Ligand XPhos, RuPhos, t-BuXPhos
Base NaOtBu, Cs₂CO₃, K₃PO₄
Solvent Toluene, Dioxane
Temperature 80-110 °C

Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds

While the primary amine of our building block is a key reactive site, the aromatic ring itself can be functionalized. A common strategy involves converting the amine to a more suitable functional group for cross-coupling, such as a halide or triflate, via a Sandmeyer-type reaction. Once halogenated, the resulting aryl halide can undergo Suzuki-Miyaura cross-coupling to form a new carbon-carbon bond. This powerful transformation enables the synthesis of biaryl structures, which are privileged motifs in numerous therapeutic agents.

Mechanistic Rationale

The Suzuki-Miyaura reaction involves a palladium-catalyzed coupling between an organoboron species (typically a boronic acid or ester) and an organic halide or triflate. The catalytic cycle includes three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, typically facilitated by a base.

  • Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_setup Inert Atmosphere Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Add Aryl Halide, Boronic Acid, Base, and Pd Catalyst to Flask degas Add Degassed Solvent Mixture start->degas heat Heat Reaction Mixture (Monitor by TLC/LC-MS) degas->heat cool Cool to Room Temperature heat->cool extract Aqueous Work-up & Extraction cool->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Protocol: Suzuki-Miyaura Coupling of a Halogenated Azetidine Derivative

This protocol outlines a general procedure, assuming the aniline of the starting material has been converted to an aryl bromide or iodide.

Materials:

  • Halogenated tert-butyl 3-(4-halophenyl)azetidine-1-carboxylate (e.g., the 4-bromo derivative)

  • Aryl or heteroaryl boronic acid or boronic ester

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Aqueous solution of sodium carbonate (2 M) or potassium carbonate

  • 1,4-Dioxane and Water (or Toluene/Ethanol/Water)

  • Ethyl acetate and Hexanes for chromatography

Procedure:

  • To a reaction flask, add the halogenated azetidine derivative (1.0 eq), the boronic acid (1.2-1.5 eq), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02-0.05 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system (e.g., a 3:1 mixture of 1,4-dioxane and water).

  • Add the aqueous base (e.g., 2 M Na₂CO₃, 2.0-3.0 eq) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-16 hours, monitoring for completion by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude biaryl product by flash column chromatography.

Expert Insights: The choice of base and solvent system is crucial for efficient transmetalation.[4] A mixture of an organic solvent and water is common, as it helps to dissolve both the organic and inorganic reagents. The reactivity of the aryl halide partner follows the order I > Br > Cl. For less reactive aryl chlorides, more active catalyst systems, often employing specialized phosphine ligands, may be necessary.

ParameterTypical Conditions
Palladium Source Pd(dppf)Cl₂, Pd(PPh₃)₄
Boron Reagent Boronic Acid, Boronic Ester (e.g., pinacol)
Base Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃
Solvent Dioxane/H₂O, Toluene/EtOH/H₂O, DMF
Temperature 80-100 °C

Conclusion

tert-Butyl 3-(4-aminophenyl)azetidine-1-carboxylate is a high-value building block for drug discovery and development. Its strategic combination of a conformationally constrained azetidine ring and a versatile aniline functional group provides a platform for creating diverse and novel molecular architectures. The amide coupling, Buchwald-Hartwig amination, and Suzuki-Miyaura cross-coupling reactions detailed in these application notes represent robust and reliable methods for elaborating this scaffold, enabling researchers to systematically explore chemical space and optimize compounds for therapeutic potential. Careful consideration of the reaction mechanisms and optimization of key parameters, as outlined in this guide, will ensure successful and efficient synthesis of the next generation of azetidine-containing drug candidates.

References

  • Bosiak, M. J., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry. Available at: [Link]

  • T-BuXPhos: A highly efficient ligand for Buchwald-Hartwig coupling in water. (2025). ResearchGate. Available at: [Link]

  • Greenberg, J. A., & Sammakia, T. (2017). The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. The Journal of Organic Chemistry. Available at: [Link]

  • Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science. Available at: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). National Institutes of Health. Available at: [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. (2023). MDPI. Available at: [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Available at: [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed. Available at: [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (n.d.). MDPI. Available at: [Link]

  • An improved method of amide synthesis using acyl chlorides. (2025). ResearchGate. Available at: [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Available at: [Link]

  • 3-FORMYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis. (n.d.). Molekula. Available at: [Link]

  • Amide Synthesis. (n.d.). Fisher Scientific. Available at: [Link]

  • Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone. (n.d.). Google Patents.
  • Amide formation from acyl chloride (video). (n.d.). Khan Academy. Available at: [Link]

  • Amide bond formation: beyond the myth of coupling reagents. (2008). Luxembourg Bio Technologies. Available at: [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (n.d.). National Institutes of Health. Available at: [Link]

  • Tin(II) Chloride-Catalyzed Direct Esterification and Amidation of tert-Butyl Esters Using α,α-Dichlorodiphenylmethane Under Mild Conditions. (n.d.). ResearchGate. Available at: [Link]

  • Discovering Green, Aqueous Suzuki Coupling Reactions: Synthesis of Ethyl (4-Phenylphenyl)acetate, a Biaryl with Anti-Arthritic Potential. (2025). ResearchGate. Available at: [Link]

  • Azetidines of pharmacological interest. (2021). PubMed. Available at: [Link]

  • Reactions of Acyl Chlorides with Primary Amines. (2023). Chemistry LibreTexts. Available at: [Link]

Sources

Application

Solubility of tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate in common lab solvents

An Application Note on the Solubility of Tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate in Common Laboratory Solvents Abstract This document provides a comprehensive guide to understanding and determining the solubi...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Solubility of Tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate in Common Laboratory Solvents

Abstract

This document provides a comprehensive guide to understanding and determining the solubility of tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate, a key intermediate in pharmaceutical and materials science research. Due to its amphiphilic nature, possessing both polar and non-polar moieties, its solubility behavior is nuanced. This application note outlines the predicted solubility of this compound across a spectrum of common laboratory solvents and provides detailed, step-by-step protocols for both qualitative and quantitative solubility determination. The methodologies are designed to be robust and reproducible, ensuring data integrity for downstream applications such as reaction optimization, purification, and formulation development.

Introduction and Theoretical Background

Tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate is a bifunctional molecule of significant interest in medicinal chemistry. Its structure incorporates a polar aminophenyl group and azetidine ring, capable of hydrogen bonding, and a bulky, non-polar tert-butoxycarbonyl (Boc) protecting group. This structural duality dictates its solubility, a critical parameter that influences every stage of its use, from synthesis and purification to formulation and biological screening.

The principle of "like dissolves like" is the cornerstone of solubility prediction. Solvents with polarity and hydrogen bonding capabilities similar to the solute are generally effective. For the title compound, a delicate balance is expected:

  • Polar Protic Solvents (e.g., methanol, ethanol) are anticipated to be effective due to their ability to engage in hydrogen bonding with the amine and carbonyl groups.

  • Polar Aprotic Solvents (e.g., acetone, DMSO, THF) should also be effective at dissolving the compound by solvating the polar functionalities through dipole-dipole interactions.

  • Non-Polar Solvents (e.g., hexane, toluene) are expected to be poor solvents due to their inability to effectively solvate the polar amine and azetidine portions of the molecule.

  • Chlorinated Solvents (e.g., dichloromethane) may offer moderate solubility due to their ability to interact with the aromatic ring and the Boc group.

Understanding these interactions is crucial for selecting appropriate solvent systems for chemical reactions, chromatographic purification, and creating stock solutions for screening assays.

Predicted Solubility Profile

The following table summarizes the predicted solubility of tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate at ambient temperature (20-25°C). These predictions are based on structural analysis and serve as a starting point for experimental verification.

Solvent Solvent Class Predicted Solubility Rationale for Prediction
WaterPolar ProticSparingly SolubleThe large non-polar Boc group and aromatic ring limit solubility despite the presence of H-bond donors/acceptors.
Methanol (MeOH)Polar ProticSoluble to Freely SolubleExcellent H-bonding capabilities effectively solvate the polar groups.
Ethanol (EtOH)Polar ProticSolubleSimilar to methanol, but the slightly larger alkyl chain may slightly reduce efficacy.
Isopropanol (IPA)Polar ProticModerately SolubleIncreased non-polar character compared to MeOH and EtOH reduces its solvating power for the polar moieties.
Dichloromethane (DCM)ChlorinatedSolubleEffectively solvates the aromatic ring and the bulky Boc group, with some interaction with polar groups.
AcetonePolar AproticSolubleThe strong dipole moment effectively solvates the polar parts of the molecule.
Ethyl Acetate (EtOAc)Polar AproticModerately SolubleA good balance of polarity, but less effective than more polar aprotic solvents like acetone or DMSO.
Tetrahydrofuran (THF)Polar AproticSolubleThe ether oxygen can act as an H-bond acceptor, and the ring structure is a good solvent for many organics.
Acetonitrile (MeCN)Polar AproticSolubleIts strong dipole makes it a good solvent for polar compounds.
Dimethyl Sulfoxide (DMSO)Polar AproticFreely SolubleA highly polar and effective solvent for a wide range of organic molecules, including those with H-bonding groups.
TolueneNon-polar AromaticSparingly SolubleCan interact with the phenyl ring, but is ineffective at solvating the highly polar amine and azetidine groups.
HexaneNon-polar AliphaticInsolubleLacks any significant interaction with the polar functional groups of the molecule.

Solubility categories are defined as per the U.S. Pharmacopeia (USP) guidelines.

Experimental Protocols for Solubility Determination

The following protocols provide methodologies for the systematic determination of solubility. It is imperative to use pure, dry solvents and a consistent source of the test compound for accurate and reproducible results.

Protocol 1: Rapid Visual (Qualitative) Assessment

This method is a rapid, semi-quantitative approach to estimate solubility and is ideal for initial solvent screening.

Workflow Diagram:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Iteration A Weigh 1-5 mg of Compound into a 1.5 mL vial C Add 100 µL of solvent to the vial A->C B Select a panel of test solvents B->C D Vortex for 30 seconds at room temperature C->D E Visually inspect for undissolved solid D->E F Is the solid fully dissolved? E->F G Add another 100 µL of solvent (up to 1 mL) F->G No H Record observation: Insoluble, Sparingly Soluble, Soluble, etc. F->H Yes G->D

Caption: Workflow for rapid visual solubility assessment.

Step-by-Step Procedure:

  • Preparation: Accurately weigh approximately 2-5 mg of tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate into a clear 1.5 mL glass vial.

  • Solvent Addition: Add a 100 µL aliquot of the test solvent to the vial.

  • Agitation: Cap the vial and vortex vigorously for 30-60 seconds.

  • Observation: Visually inspect the solution against a dark background. If the solid has completely dissolved, the compound is considered soluble at that concentration (e.g., >20-50 mg/mL).

  • Titration (if necessary): If solid remains, add another 100 µL of solvent and repeat the agitation and observation steps. Continue this process up to a total volume of 1 mL.

  • Classification: Record the approximate volume of solvent required to fully dissolve the solute and classify the solubility based on the final concentration. For example, if 5 mg dissolves in 200 µL, the solubility is 25 mg/mL.

Protocol 2: Quantitative Gravimetric Analysis (Shake-Flask Method)

This is a classic and highly accurate method for determining thermodynamic solubility, as recommended by OECD Guideline 105.

Workflow Diagram:

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis A Add excess solid compound to a known volume of solvent in a sealed vial B Agitate at constant temperature (e.g., 25°C) for 24-48 hours A->B C Allow suspension to settle B->C D Filter supernatant through a 0.22 µm syringe filter C->D E Transfer a precise aliquot of the clear filtrate to a pre-weighed vial D->E F Evaporate solvent under vacuum or nitrogen stream E->F G Weigh the vial with the dry residue F->G H Calculate concentration (mg/mL) G->H

Caption: Workflow for quantitative gravimetric solubility determination.

Step-by-Step Procedure:

  • Sample Preparation: Add an excess amount of tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate to a vial containing a known volume (e.g., 2.0 mL) of the test solvent. The presence of undissolved solid is essential.

  • Equilibration: Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25°C). Agitate for 24 to 48 hours to ensure the solution reaches equilibrium.

  • Phase Separation: Allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle.

  • Sampling: Carefully withdraw a sample of the supernatant using a syringe and immediately pass it through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent) into a clean, pre-weighed vial. This step is critical to remove all undissolved particulates.

  • Solvent Evaporation: Evaporate the solvent from the filtered aliquot to dryness using a vacuum concentrator or a gentle stream of nitrogen.

  • Final Weighing: Once the residue is completely dry, weigh the vial again.

  • Calculation: The solubility is calculated using the following formula:

    Solubility (mg/mL) = (Weight of vial with residue - Weight of empty vial) / Volume of aliquot taken

Data Interpretation and Best Practices

  • Temperature Control: Solubility is highly dependent on temperature. All experiments should be conducted at a consistent, recorded temperature.

  • Purity of Materials: The purity of both the solute and the solvent can significantly impact solubility measurements. Use high-purity materials to ensure the reliability of the data.

  • Equilibrium: For the gravimetric method, ensuring that the system has reached equilibrium is paramount. For some compounds, this may take longer than 24 hours. It is good practice to measure solubility at multiple time points (e.g., 24h, 48h, 72h) to confirm that the value has plateaued.

  • Metastable Forms: Be aware of the potential for different crystalline forms (polymorphs) of the compound, which can exhibit different solubilities. The most stable form will have the lowest solubility.

References

  • OECD, "OECD Guideline for the Testing of Chemicals, Section 1: Physical-Chemical properties, Test No. 105: Water Solubility," OECD Publishing, Paris, [Link].

Method

Application Note & Protocol: Designing Novel PROTACs with a tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate Linker

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Introduction: Beyond Inhibition to Degradation The paradigm of small-molecule drug discovery is undergoing a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: Beyond Inhibition to Degradation

The paradigm of small-molecule drug discovery is undergoing a significant transformation. For decades, the primary strategy has been occupancy-driven inhibition, where a drug molecule binds to the active site of a pathogenic protein to block its function. However, this approach has limitations, leaving a substantial portion of the proteome, including scaffolding proteins and transcription factors, "undruggable."

Proteolysis-targeting chimeras (PROTACs) offer a revolutionary alternative.[1][2][3] These heterobifunctional molecules do not inhibit the target protein but instead harness the cell's own ubiquitin-proteasome system (UPS) to induce its degradation.[3][4] A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][5][6]

Upon entering the cell, the PROTAC forms a ternary complex with the POI and an E3 ligase.[1][7] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome, releasing the PROTAC to act catalytically on other POI molecules.[7][8]

The linker is not merely a passive spacer but a critical determinant of a PROTAC's success, influencing ternary complex formation, stability, and the overall physicochemical properties of the molecule.[1][9] This application note introduces a novel linker, tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate , and provides a comprehensive guide to its application in the design and evaluation of new PROTACs.

Rationale for an Azetidine-Based Linker

The choice of linker significantly impacts a PROTAC's efficacy. While flexible linkers like polyethylene glycol (PEG) and alkyl chains are common, there is growing interest in more rigid structures to enhance favorable conformations for ternary complex formation.[1][9][][11]

The proposed linker, tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate , offers several potential advantages:

  • Structural Rigidity: The azetidine ring introduces a degree of rigidity that can pre-organize the PROTAC into a conformation conducive to ternary complex formation, potentially reducing the entropic penalty of binding.[1]

  • Defined Exit Vectors: The defined geometry of the azetidine ring provides precise control over the exit vectors, which is the attachment point of the linker to the POI and E3 ligase ligands.[] This can be crucial for optimizing the orientation of the two proteins within the ternary complex.

  • Improved Physicochemical Properties: The incorporation of the azetidine and phenyl groups can modulate the solubility and cell permeability of the PROTAC, key factors in its overall performance.[1]

  • Synthetic Tractability: The aniline functional group on the phenyl ring provides a convenient handle for conjugation to various E3 ligase ligands or POI warheads through well-established amide bond formation chemistry.

Synthesis of a Model PROTAC

This section outlines a general protocol for the synthesis of a model PROTAC using the tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate linker. As a model system, we will describe the conjugation of this linker to a Cereblon (CRBN) E3 ligase ligand (pomalidomide derivative) and a hypothetical POI ligand with a carboxylic acid functional group.

Synthesis of the Linker

The linker, tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate, is commercially available from several suppliers.[12][13][14] However, it can also be synthesized from tert-butyl 3-(4-nitrophenyl)azetidine-1-carboxylate via catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.[12]

Coupling the Linker to the E3 Ligase Ligand

The following is a representative protocol for the amide coupling of the linker to a pomalidomide derivative with a carboxylic acid handle.

Table 1: Reagents for Linker-E3 Ligase Ligand Coupling

ReagentMolarity/ConcentrationVolume/Mass
Pomalidomide-COOH1.0 eqVaries
tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate1.1 eqVaries
HATU (coupling agent)1.2 eqVaries
DIPEA (base)2.0 eqVaries
Anhydrous DMF-To desired concentration

Protocol:

  • Dissolve the pomalidomide-COOH derivative in anhydrous DMF.

  • Add HATU and DIPEA to the solution and stir for 10 minutes at room temperature.

  • Add a solution of tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate in anhydrous DMF.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purify the product by column chromatography.

Deprotection and Coupling to the POI Ligand

The tert-butyl (Boc) protecting group on the azetidine nitrogen needs to be removed before coupling to the POI ligand.

Protocol:

  • Dissolve the Boc-protected intermediate in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • Stir at room temperature for 1-2 hours.

  • Remove the solvent under reduced pressure to yield the deprotected amine salt.

  • Proceed with the coupling to the POI ligand (containing a carboxylic acid) using a similar amide coupling protocol as described in section 3.2.[15]

Physicochemical Characterization

The identity and purity of the synthesized PROTAC must be confirmed using standard analytical techniques.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the final product and assess its purity.[16][17][18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the PROTAC.[17]

Biological Evaluation

A series of in vitro and cell-based assays are required to evaluate the biological activity of the newly designed PROTAC.

Ternary Complex Formation and Binding Affinity

Various biophysical techniques can be used to assess the binding of the PROTAC to its target proteins and the formation of the ternary complex.

  • Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI): To measure the binding kinetics and affinity of the PROTAC to the POI and the E3 ligase individually.[16][19]

  • Fluorescence Polarization (FP): A competitive binding assay to determine the binding affinity of the PROTAC to the E3 ligase or POI.[16][19]

  • Native Mass Spectrometry: Can be used to directly observe the formation of the ternary complex.[20]

In-Cell Target Protein Degradation

The primary functional assay for a PROTAC is its ability to induce the degradation of the target protein in a cellular context.

Protocol: Western Blotting for Protein Degradation [21][22]

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the PROTAC for a specified time course (e.g., 4, 8, 12, 24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[23]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.[22]

    • Boil the samples at 95-100°C for 5 minutes (with exceptions for some membrane proteins).[22]

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody against the POI and a loading control (e.g., GAPDH, β-actin).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify the band intensities and normalize the POI signal to the loading control.

Table 2: Western Blotting Key Parameters

ParameterRecommended Condition
Cell Seeding DensityVaries by cell type
PROTAC Concentration Range1 nM - 10 µM
Treatment Duration4 - 24 hours
Lysis BufferRIPA with inhibitors
Protein Loading20 - 50 µg per lane
Primary Antibody DilutionAs per manufacturer's recommendation
Secondary Antibody DilutionAs per manufacturer's recommendation
Cellular Viability and Cytotoxicity

It is essential to assess the effect of POI degradation on cell viability.

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay [24][25][26]

  • Plate cells in a 96-well plate and treat them with the PROTAC as described above.

  • Equilibrate the plate to room temperature.

  • Add CellTiter-Glo® reagent to each well.[24]

  • Mix the contents on an orbital shaker to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader. The signal is proportional to the amount of ATP, which is an indicator of metabolically active cells.[24][26]

Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycled Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ub transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental Workflow for PROTAC Evaluation

PROTAC_Workflow cluster_synthesis Synthesis & Characterization cluster_biophysical Biophysical Assays cluster_cellular Cellular Assays Synthesis PROTAC Synthesis Purification Purification Synthesis->Purification Characterization LC-MS & NMR Purification->Characterization Binding_Assays SPR / BLI / FP Characterization->Binding_Assays Degradation_Assay Western Blot Characterization->Degradation_Assay Ternary_Complex_Assay Native MS Binding_Assays->Ternary_Complex_Assay Viability_Assay CellTiter-Glo® Degradation_Assay->Viability_Assay

Sources

Application

The Strategic Role of tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate in Modern Drug Discovery Pipelines

Introduction: The Azetidine Scaffold as a Privileged Motif in Medicinal Chemistry In the landscape of contemporary drug discovery, the pursuit of novel chemical matter with optimized pharmacological profiles is relentles...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Azetidine Scaffold as a Privileged Motif in Medicinal Chemistry

In the landscape of contemporary drug discovery, the pursuit of novel chemical matter with optimized pharmacological profiles is relentless. Small, saturated heterocyles have emerged as valuable building blocks, and among them, the azetidine ring has garnered significant attention.[1][2] This four-membered nitrogenous heterocycle is increasingly utilized as a bioisosteric replacement for larger, more lipophilic, or metabolically labile groups, offering a unique combination of structural rigidity and three-dimensional character.[3] The strained nature of the azetidine ring, while lending it to specific chemical transformations, also confers a conformational restriction on the molecules in which it is incorporated, which can lead to improved binding affinity and selectivity for biological targets.[2]

This guide focuses on a particularly useful derivative, tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate (CAS 916421-36-8), a bifunctional building block that serves as a cornerstone in the synthesis of a diverse array of therapeutic agents. Its structure marries a synthetically versatile aniline moiety with a Boc-protected azetidine, providing two orthogonal points for chemical elaboration. This unique arrangement allows for its seamless integration into multi-step synthetic routes targeting complex molecular architectures. We will explore its synthesis, key chemical transformations, and its pivotal role in the development of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).

Physicochemical Properties and Handling

A comprehensive understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis.

PropertyValueReference
CAS Number 916421-36-8[4]
Molecular Formula C₁₄H₂₀N₂O₂[4]
Molecular Weight 248.32 g/mol [4]
Appearance White to off-white solid[5]
Storage Store under inert gas (nitrogen or Argon) at 2–8 °C[5]
Purity Typically >98%[4]

Synthesis and Characterization

The reliable and scalable synthesis of tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate is crucial for its widespread application. A common and efficient method involves the reduction of its nitro precursor.

Protocol 1: Synthesis via Catalytic Hydrogenation

This protocol details the reduction of tert-butyl 3-(4-nitrophenyl)azetidine-1-carboxylate to the corresponding aniline derivative.

Reaction Scheme:

G reagent tert-butyl 3-(4-nitrophenyl)azetidine-1-carboxylate conditions H₂, 10% Pd/C EtOAc reagent->conditions product tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate conditions->product

A schematic of the synthesis of the title compound.

Materials:

  • tert-butyl 3-(4-nitrophenyl)azetidine-1-carboxylate

  • 10% Palladium on carbon (Pd/C)

  • Ethyl acetate (EtOAc)

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • To a solution of tert-butyl 3-(4-nitrophenyl)azetidine-1-carboxylate (1.0 eq) in ethyl acetate, add 10% Pd/C (catalytic amount, e.g., 10-20% by weight).[5]

  • The reaction vessel is then placed under a hydrogen atmosphere (e.g., balloon or Parr shaker).[5]

  • The reaction mixture is stirred vigorously at room temperature for 18-24 hours.[5] Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst. The filter cake should be washed with ethyl acetate.[5]

  • The combined filtrates are concentrated under reduced pressure to yield tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate as a solid.[5]

Characterization Data:

  • ¹H NMR (300 MHz, CDCl₃): δ 7.12 (d, J = 8.3 Hz, 2H), 6.69 (d, J = 8.3 Hz, 2H), 4.29 (t, J = 8.7 Hz, 2H), 3.93 (t, J = 8.7 Hz, 2H), 3.65 (br s, 2H), 3.50-3.60 (m, 1H), 1.48 (s, 9H).[5]

  • LC-MS: m/z 249 [M+H]⁺.[5]

Applications in Drug Discovery Pipelines

The true value of tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate lies in its versatility as a scaffold for generating diverse and complex molecules. Its two reactive handles, the primary aromatic amine and the Boc-protected azetidine nitrogen, can be addressed sequentially, allowing for controlled and predictable synthetic outcomes.

Amide Coupling: A Gateway to Diverse Scaffolds

The primary amine of the aniline moiety is a nucleophile that readily participates in amide bond formation with a wide range of carboxylic acids. This reaction is a cornerstone of medicinal chemistry, enabling the linkage of various pharmacophores.

This protocol provides a general method for the coupling of a carboxylic acid to the aniline amine of the title compound using common peptide coupling reagents.

Reaction Workflow:

G cluster_0 Reaction Setup cluster_1 Amide Bond Formation cluster_2 Work-up and Purification start Dissolve carboxylic acid (R-COOH) in anhydrous solvent (e.g., DMF, DCM) add_coupling Add coupling reagent (e.g., HATU, HOBt/EDC) and base (e.g., DIPEA) start->add_coupling activate Stir for activation (e.g., 15-30 min at 0°C to RT) add_coupling->activate add_amine Add tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate activate->add_amine react Stir at room temperature (or elevated temperature) for 2-24h add_amine->react workup Aqueous work-up (e.g., wash with water, brine) react->workup purify Purify by column chromatography workup->purify end Characterize final product purify->end

A typical workflow for amide coupling reactions.

Materials:

  • tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate

  • Carboxylic acid of interest (R-COOH)

  • Coupling reagent: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a combination of HOBt (Hydroxybenzotriazole) and EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride)

  • Base: e.g., DIPEA (N,N-Diisopropylethylamine) or triethylamine (TEA)

  • Anhydrous solvent: e.g., DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)

Procedure:

  • In a clean, dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0-1.2 eq) in the chosen anhydrous solvent.

  • Add the coupling reagent(s) (e.g., HATU, 1.2 eq or HOBt/EDC, 1.2 eq each) and the base (e.g., DIPEA, 2.0-3.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add a solution of tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate (1.0 eq) in the same solvent to the reaction mixture.

  • Allow the reaction to stir at room temperature for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with water, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Boc Deprotection: Unmasking the Azetidine Nitrogen

The tert-butyloxycarbonyl (Boc) group on the azetidine nitrogen is a robust protecting group that is stable to a wide range of reaction conditions. Its removal is typically achieved under acidic conditions, revealing the secondary amine for further functionalization.

This protocol describes a standard procedure for the removal of the Boc protecting group.

Reaction Scheme:

G reagent Boc-protected azetidine derivative conditions TFA in DCM or HCl in Dioxane reagent->conditions product Deprotected azetidine salt conditions->product

A schematic of the Boc deprotection reaction.

Materials:

  • Boc-protected azetidine derivative

  • Trifluoroacetic acid (TFA) or a solution of HCl in 1,4-dioxane (typically 4M)

  • Dichloromethane (DCM) (if using TFA)

  • Diethyl ether

Procedure:

  • Dissolve the Boc-protected azetidine derivative in DCM.

  • Add TFA (typically 10-50% v/v) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Alternatively, the Boc-protected compound can be dissolved in a minimal amount of a suitable solvent and treated with a solution of 4M HCl in 1,4-dioxane.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • The resulting crude salt can often be precipitated by the addition of diethyl ether and collected by filtration.

Causality Behind Experimental Choices: The choice between TFA and HCl in dioxane often depends on the downstream application and the desired counterion of the resulting ammonium salt. TFA is easily removed by evaporation, but the trifluoroacetate salt may sometimes be less crystalline than the hydrochloride salt.

Application in Specific Therapeutic Areas

Kinase Inhibitors

The anilinophenyl moiety of tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate is a common feature in many kinase inhibitors, where it often serves as a hinge-binding motif. The azetidine ring can be used to project substituents into solvent-exposed regions of the ATP-binding pocket, thereby enhancing potency and selectivity.

Illustrative Synthetic Pathway:

G start tert-butyl 3-(4-aminophenyl) azetidine-1-carboxylate step1 Amide Coupling with Kinase Hinge Binder (e.g., pyrimidine-based carboxylic acid) start->step1 intermediate1 Amide-coupled Intermediate step1->intermediate1 step2 Boc Deprotection (TFA or HCl) intermediate1->step2 intermediate2 Deprotected Azetidine step2->intermediate2 step3 Alkylation or Acylation of Azetidine Nitrogen intermediate2->step3 final_product Final Kinase Inhibitor step3->final_product

A generalized synthetic route to kinase inhibitors.

This generalized scheme highlights how the title compound can be elaborated into a complex kinase inhibitor. The initial amide coupling attaches a heterocyclic system designed to interact with the kinase hinge region. Subsequent deprotection of the azetidine allows for the introduction of a variety of substituents to probe for additional interactions within the kinase active site, a common strategy in structure-activity relationship (SAR) studies.

GPCR Modulators

The development of modulators for G-protein coupled receptors (GPCRs) often involves the synthesis of libraries of compounds with diverse three-dimensional shapes. The rigid azetidine core of the title compound can serve as a scaffold to present various functionalities in a defined spatial orientation, which is critical for achieving high-affinity and selective interactions with GPCR binding pockets.[6][7]

Conceptual Application: The aniline can be derivatized, for instance, through reductive amination or urea formation, while the azetidine nitrogen, after deprotection, can be functionalized with different alkyl or aryl groups. This dual functionalization allows for the rapid generation of a library of analogues for screening against a panel of GPCRs.

PROTACs (Proteolysis Targeting Chimeras)

A particularly exciting and modern application of tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate is in the construction of PROTACs.[8] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. They consist of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two.

The title compound is an excellent building block for the linker component of PROTACs. The aniline can be coupled to the E3 ligase ligand (e.g., a derivative of thalidomide or pomalidomide), while the deprotected azetidine can be linked to the target protein ligand.

Illustrative PROTAC Synthesis Workflow:

G cluster_0 E3 Ligase Ligand Conjugation cluster_1 Deprotection and Target Ligand Conjugation cluster_2 Final PROTAC start tert-butyl 3-(4-aminophenyl) azetidine-1-carboxylate step1 Couple to E3 Ligase Ligand (e.g., via amide bond formation) start->step1 intermediate1 Boc-protected Azetidine-Linker-E3 Ligand step1->intermediate1 step2 Boc Deprotection intermediate1->step2 intermediate2 Azetidine-Linker-E3 Ligand step2->intermediate2 step3 Couple to Target Protein Ligand (e.g., via alkylation or reductive amination) intermediate2->step3 final_product Target Protein Ligand-Linker-E3 Ligase Ligand step3->final_product

A workflow for the synthesis of PROTACs.

The azetidine ring in the linker can influence the overall conformation and physicochemical properties of the PROTAC, which are critical for its cell permeability and ability to induce the formation of a stable ternary complex between the target protein and the E3 ligase.

Conclusion

tert-Butyl 3-(4-aminophenyl)azetidine-1-carboxylate is a highly valuable and versatile building block in modern drug discovery. Its bifunctional nature, coupled with the desirable properties imparted by the azetidine scaffold, makes it a strategic component in the synthesis of kinase inhibitors, GPCR modulators, and PROTACs. The protocols and application notes provided herein are intended to serve as a practical guide for researchers and scientists in the pharmaceutical industry, enabling the efficient and strategic incorporation of this important chemical entity into their drug discovery pipelines.

References

  • Cheekatla, S. R. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate. Retrieved from [Link]

  • Slosky, L. M., et al. (2025). Designing allosteric modulators to change GPCR G protein subtype selectivity. Nature. Retrieved from [Link]

  • Bhattacharya, S., & Vaidehi, N. (2014). New Pipelines for Novel Allosteric GPCR Modulators. Biophysical Journal. Retrieved from [Link]

  • Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. Retrieved from [Link]

  • Valeur, E., & Guéret, S. M. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science. Retrieved from [Link]

  • Arote, R. B., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Szolcsányi, P., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules. Retrieved from [Link]

  • Cambridge MedChem Consulting. (2021, January 30). Bioisosteric Replacements. Retrieved from [Link]

  • Scott, J. D., et al. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. Retrieved from [Link]

Sources

Method

Functionalization of tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate for bio-conjugation

Application Notes & Protocols Topic: Functionalization of tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate for Bio-conjugation Introduction: The Strategic Value of the Azetidine Scaffold in Modern Bioconjugation In th...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Functionalization of tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate for Bio-conjugation

Introduction: The Strategic Value of the Azetidine Scaffold in Modern Bioconjugation

In the landscape of advanced therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and other targeted therapies, the choice of linker is paramount. The linker not only connects the targeting moiety (e.g., an antibody) to the payload (e.g., a cytotoxic drug) but also profoundly influences the overall pharmacokinetic and physicochemical properties of the final conjugate.[1] The molecule tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate has emerged as a highly valuable building block for constructing these linkers.

Its utility stems from two core features:

  • The Azetidine Ring: This strained, four-membered nitrogen-containing heterocycle is a privileged scaffold in medicinal chemistry.[2][3] Its high sp3-character and conformational rigidity can enhance metabolic stability, improve solubility, and provide a defined three-dimensional vector away from the attachment point on the biomolecule, which can be critical for payload efficacy.[4] The Boc-protected nitrogen within the azetidine ring offers a stable, yet readily deprotected handle for subsequent, orthogonal functionalization if required.

  • The 4-Aminophenyl Group: This aromatic amine (aniline) serves as the primary, chemoselective handle for initial conjugation. Its nucleophilicity is attenuated compared to aliphatic amines, allowing for controlled and specific reactions under defined conditions. This property is key to creating well-defined bioconjugates with predictable drug-to-antibody ratios (DAR).

This document provides a detailed guide to the two primary strategies for functionalizing the 4-aminophenyl group of this linker for bioconjugation: Amide Bond Formation and Reductive Amination . We will explore the chemical principles behind each method and provide detailed, validated protocols for their execution.

Pillar 1: Amide Bond Formation via Activated Esters

The formation of a stable amide bond is one of the most robust and widely used reactions in bioconjugation.[5] The most common strategy involves the reaction of the primary amine on the azetidine linker with a pre-activated carboxylic acid, typically an N-hydroxysuccinimide (NHS) ester.

Causality of the Experimental Design

The aniline nitrogen of the linker is a competent nucleophile that can attack the electrophilic carbonyl carbon of an NHS ester.[6] The reaction proceeds via a tetrahedral intermediate, leading to the formation of a stable amide bond and the release of the NHS leaving group.[6] The reaction is highly efficient and selective for primary amines.

The pH of the reaction medium is a critical parameter. The reaction is typically performed at a slightly alkaline pH (8.3-8.5).[7][8] At this pH, the primary amine is sufficiently deprotonated and thus nucleophilic, while the competing hydrolysis of the NHS ester remains manageable.[9] At lower pH, the amine becomes protonated and non-reactive, whereas at higher pH, the rate of NHS ester hydrolysis becomes prohibitively fast.[7][8]

Amide_Bond_Formation cluster_0 Reactants cluster_1 Reaction cluster_2 Purification & Product Azetidine Azetidine Linker (tert-butyl 3-(4-aminophenyl) azetidine-1-carboxylate) Reaction Conjugation Reaction (pH 8.3-8.5, RT, 1-4h) Azetidine->Reaction Nucleophilic Attack Payload Payload-NHS Ester (or Biomolecule-NHS) Payload->Reaction Purify Purification (e.g., SEC, Dialysis) Reaction->Purify Crude Product Product Final Bioconjugate (Stable Amide Linkage) Purify->Product

Caption: Workflow for amide bond bioconjugation.
Protocol 1: Conjugation to an NHS-Ester Activated Payload

This protocol describes the conjugation of the azetidine linker to a payload (e.g., a fluorophore, toxin, or PEG chain) that has been pre-activated as an NHS ester.

ParameterRecommended ValueRationale
Solvent Anhydrous DMF or DMSOEnsures solubility of both reactants and prevents premature hydrolysis of the NHS ester.
Azetidine:NHS Ester Molar Ratio 1.2 : 1A slight excess of the amine drives the reaction to completion.
Reaction Buffer (for biomolecules) Phosphate Buffered Saline (PBS), pH 7.2-8.5A common biological buffer system that maintains the required pH for the reaction.[9]
Reaction Time 1 - 4 hoursTypically sufficient for completion; can be monitored by LC-MS.
Temperature Room Temperature (20-25°C)Balances reaction rate with the stability of the reactants and product.

Materials & Equipment

  • tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate

  • Payload-NHS Ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., HPLC, Size Exclusion Chromatography columns)

  • Analytical instruments (LC-MS, UV-Vis Spectrophotometer)

Step-by-Step Methodology

  • Reagent Preparation:

    • Allow all reagents to equilibrate to room temperature before use.

    • Prepare a 10 mg/mL stock solution of the azetidine linker in anhydrous DMF.

    • Prepare a 10 mg/mL stock solution of the Payload-NHS Ester in anhydrous DMF. Note: NHS ester solutions should be prepared immediately before use due to their susceptibility to hydrolysis.

  • Conjugation Reaction:

    • In a microcentrifuge tube, add the desired volume of the Payload-NHS Ester solution.

    • Add a 1.2 molar equivalent of the azetidine linker stock solution to the tube.

    • If conjugating to a protein in aqueous buffer, the activated payload solution in DMF/DMSO should be added dropwise to the protein solution (in reaction buffer) to a final organic solvent concentration of <10% (v/v) to avoid protein denaturation.

    • Incubate the reaction for 2 hours at room temperature with gentle mixing.

  • Reaction Quenching (Optional but Recommended):

    • Add the quenching buffer to a final concentration of 50 mM to react with and cap any unreacted NHS esters. Incubate for 15 minutes.

  • Purification:

    • Purify the conjugate from unreacted starting materials and byproducts.

    • For small molecule conjugates, Reverse-Phase HPLC is typically effective.

    • For protein conjugates, Size Exclusion Chromatography (SEC) or dialysis is used to remove small molecule impurities.[10]

  • Characterization:

    • Confirm the identity and purity of the final conjugate using LC-MS to verify the expected molecular weight and HPLC/UPLC to assess purity.

Pillar 2: Reductive Amination

Reductive amination provides an alternative and powerful strategy for conjugation, particularly when the target biomolecule or linker contains a carbonyl group (an aldehyde or ketone).[11] This method proceeds in two stages: the reversible formation of an imine intermediate, followed by its irreversible reduction to a stable secondary amine.[12]

Causality of the Experimental Design

The reaction leverages the ability of the aniline to condense with an aldehyde or ketone to form a Schiff base (imine).[13] This step is pH-dependent and typically favored under weakly acidic conditions (pH ~6.0-7.0), which facilitate the dehydration step required for imine formation.

The subsequent reduction of the imine is achieved using a mild reducing agent that is selective for the imine over the carbonyl starting material.[11] Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used for this purpose because they are stable in aqueous buffers and react much faster with the protonated imine than with the aldehyde or ketone.[11][12] This selectivity allows for a convenient one-pot reaction where the amine, carbonyl compound, and reducing agent are all present simultaneously.[11]

Reductive_Amination cluster_0 Reactants cluster_1 Reaction cluster_2 Purification & Product Azetidine Azetidine Linker (Aniline) Imine Imine Formation (pH 6.0-7.0) Azetidine->Imine Payload Payload-Aldehyde (or Biomolecule-Aldehyde) Payload->Imine Condensation Reduction Reduction (e.g., NaBH3CN) Imine->Reduction Intermediate Purify Purification (e.g., SEC, Dialysis) Reduction->Purify Crude Product Product Final Bioconjugate (Stable Secondary Amine) Purify->Product

Caption: Workflow for reductive amination bioconjugation.
Protocol 2: One-Pot Conjugation to an Aldehyde-Functionalized Biomolecule

This protocol details the direct conjugation of the azetidine linker to a protein that has been engineered or modified to contain an accessible aldehyde group.

ParameterRecommended ValueRationale
Reaction Buffer 50 mM MES or HEPES, 150 mM NaCl, pH 6.5Weakly acidic pH promotes imine formation without significantly reducing aniline nucleophilicity.
Azetidine:Aldehyde Molar Ratio 10-50 : 1A significant excess of the small molecule amine is required to drive the imine formation equilibrium.
Reducing Agent Sodium Cyanoborohydride (NaBH₃CN)Mild and selective reducing agent, effective at neutral to slightly acidic pH.[12]
Reaction Time 12 - 24 hoursThe reaction is typically slower than NHS ester coupling and may require overnight incubation.
Temperature 4°C to Room TemperatureLower temperatures can be used to protect sensitive biomolecules during the longer incubation period.

Materials & Equipment

  • tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate

  • Aldehyde-functionalized biomolecule (e.g., protein, oligosaccharide)

  • Reaction Buffer: 50 mM MES, 150 mM NaCl, pH 6.5

  • Sodium Cyanoborohydride (NaBH₃CN)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., SEC columns, dialysis cassettes)

  • Analytical instruments (SDS-PAGE, Mass Spectrometry)

Step-by-Step Methodology

  • Reagent Preparation:

    • Prepare a solution of the aldehyde-functionalized biomolecule in the reaction buffer at a concentration of 1-5 mg/mL.

    • Prepare a 100 mM stock solution of the azetidine linker in a minimal amount of DMSO, which is then diluted into the reaction buffer.

    • Freshly prepare a 1 M stock solution of NaBH₃CN in water. Caution: NaBH₃CN is toxic and should be handled with appropriate safety precautions.

  • Conjugation Reaction (One-Pot):

    • To the biomolecule solution, add the azetidine linker to the desired final molar excess (e.g., 20-fold excess). Mix gently.

    • Add the NaBH₃CN stock solution to a final concentration of 20-50 mM.

    • Incubate the reaction for 12-24 hours at 4°C or room temperature with gentle agitation.

  • Purification:

    • Remove the excess azetidine linker and reducing agent by extensive dialysis against PBS or by using a Size Exclusion Chromatography (SEC) desalting column.

  • Characterization:

    • Successful conjugation can be confirmed by an increase in molecular weight, as determined by ESI-MS or MALDI-TOF.

    • Purity and conjugation efficiency can be assessed by SDS-PAGE, which will show a shift in the band corresponding to the modified protein.

Conclusion

tert-Butyl 3-(4-aminophenyl)azetidine-1-carboxylate is a versatile and strategically important reagent for the synthesis of advanced bioconjugates. The 4-aminophenyl group provides a reliable reactive handle that can be functionalized through robust chemical methods like amide bond formation and reductive amination. The choice between these methods will depend on the available functional groups on the payload or biomolecule to be conjugated. By following the detailed protocols and understanding the chemical principles outlined in these notes, researchers can effectively leverage this building block to create well-defined, stable, and effective bioconjugates for a wide range of applications in research, diagnostics, and therapeutics.

References

  • Afanasyev, O. I., et al. (2022). Stannous chloride catalyzes a chemoselective reductive amination of various carbonyl compounds with aromatic amines. Organic Letters, 24, 7717-7721. Available at: [Link]

  • van der Zwaag, D., et al. (2021). Near-Quantitative Formation of Imines in Water with Allosteric Control. Journal of the American Chemical Society, 143(30), 11596–11604. Available at: [Link]

  • Wikipedia. (n.d.). Reductive amination. Available at: [Link]

  • Nwe, K., et al. (2016). Rapid and High-Yielding Disulfide Bioconjugation at Any Desired Site in Proteins. Journal of the American Chemical Society, 138(3), 886-895. Available at: [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Biocatalytic Amide Bond Formation. Available at: [Link]

  • Single Use Support. (2023). Bioconjugation simply explained. Available at: [Link]

  • Cheekatla, S. R., et al. (2025). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Available at: [Link]

  • Hooker, J. M., et al. (2006). Modification of aniline containing proteins using an oxidative coupling strategy. Journal of the American Chemical Society, 128(49), 15582-15583. Available at: [Link]

  • CellMosaic. (n.d.). Bioconjugate Analysis & Purification. Available at: [Link]

  • Orduña, J. M., et al. (2019). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry, 17, 10053-10059. Available at: [Link]

  • Oreate AI Blog. (2025). Understanding Aze Medications: The Role of Azetidine Derivatives. Available at: [Link]

  • Dirksen, A., et al. (2008). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. Bioconjugate Chemistry, 19(12), 2543–2548. Available at: [Link]

  • Penn Center for Innovation. (n.d.). Single step protein purification and site-specific bioconjugation. Available at: [Link]

  • Park, S., et al. (2012). Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination. Bioconjugate Chemistry, 23(6), 1192–1196. Available at: [Link]

  • Hjelmgaard, T., et al. (2011). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 9, 6361-6366. Available at: [Link]

  • Kumar, V., et al. (2017). Amide Bond Activation of Biological Molecules. ACS Catalysis, 7(8), 5126–5146. Available at: [Link]

  • ResearchGate. (n.d.). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Available at: [Link]

  • Glen Research. (n.d.). Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Report 32.26. Available at: [Link]

  • MDPI. (2022). Polyfunctionalized α-Phenyl-tert-butyl(benzyl)nitrones: Multifunctional Antioxidants for Stroke Treatment. Antioxidants, 11(9), 1709. Available at: [Link]

  • Frontiers. (2021). Glycoconjugations of Biomolecules by Chemical Methods. Frontiers in Chemistry, 9, 721241. Available at: [Link]

  • ResearchGate. (n.d.). Azetidines in medicinal chemistry: emerging applications and approved drugs. Available at: [Link]

  • National Institutes of Health. (2021). Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. RSC Chemical Biology, 2(6), 1593–1615. Available at: [Link]

  • Tihondan. (n.d.). TERT-BUTYL 3-(4-AMINOPHENYL)AZETIDINE-1-CARBOXYLATE. Available at: [Link]

  • Roots Analysis. (2024). Bioconjugation of Molecules: A Novel Advancement in Therapeutics. Available at: [Link]

  • CD Bioparticles. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Available at: [Link]

  • Research Square. (2025). Design, Synthesis, Characterization, Biological Evaluation and Docking Studies of Mono/Dichloro Aniline Derivatives. Available at: [Link]

  • National Institutes of Health. (2019). Transforming protein-polymer conjugate purification by tuning protein solubility. Nature Communications, 10, 4736. Available at: [Link]

  • Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50, 5488-5524. Available at: [Link]

  • Royal Society of Chemistry. (2020). Arginine-selective bioconjugation with 4-azidophenyl glyoxal: application to the single and dual functionalisation of native antibodies. Organic & Biomolecular Chemistry, 18, 20-24. Available at: [Link]

  • Reddit. (n.d.). Conditions for coupling to an N-hydroxysuccinimide ester. Available at: [Link]

  • ResearchGate. (n.d.). Amide Bond Formation and Peptide Coupling. Available at: [Link]

  • Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Available at: [Link]

  • Royal Society of Chemistry. (2023). A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes. Chemical Communications, 59, 6745-6763. Available at: [Link]

  • YouTube. (2018). Strategies for successful crosslinking and bioconjugation applications. Available at: [Link]

  • Agilent. (n.d.). Affinity Purification Proteins | Protein A. Available at: [Link]

  • LifeTein. (n.d.). Peptide Drug Conjugation. Available at: [Link]

Sources

Application

Application Notes &amp; Protocols: Leveraging Tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate in Modern Drug Discovery

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the effective utilization of tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate as a versa...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the effective utilization of tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate as a versatile synthetic building block. This document outlines its core reactivity, provides detailed, field-tested protocols for key transformations, and discusses the strategic advantages of incorporating the 3-arylazetidine motif into novel therapeutic agents.

Introduction: The Strategic Value of the 3-Arylazetidine Scaffold

Tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate has emerged as a highly valuable building block in contemporary drug discovery. Its structure offers a unique combination of a reactive aniline moiety and a conformationally constrained azetidine ring, which is protected with a readily cleavable tert-butyloxycarbonyl (Boc) group. This bifunctional nature allows for sequential and site-selective modifications, making it an ideal scaffold for generating diverse chemical libraries.

The azetidine ring, a four-membered saturated heterocycle, is increasingly sought after in medicinal chemistry. It serves as a "bioisostere" for commonly used groups like gem-dimethyl or phenyl rings, often leading to improved physicochemical properties. Key advantages of incorporating an azetidine scaffold include:

  • Improved Solubility: The nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor, often enhancing the aqueous solubility of the parent molecule, a critical parameter for oral bioavailability.

  • Metabolic Stability: The compact and rigid nature of the azetidine ring can render adjacent chemical bonds less susceptible to metabolic degradation by cytochrome P450 enzymes.

  • Novel Chemical Space: The three-dimensional structure of the azetidine ring provides a distinct vector for exiting a core scaffold, allowing for the exploration of novel chemical space and the optimization of ligand-target interactions.

This guide will focus on the practical application of tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate, providing robust protocols for its derivatization.

Core Reactivity and Synthetic Potential

The primary reactive site for initial diversification of this building block is the exocyclic aniline amine. This nucleophilic center readily participates in a variety of classical and modern coupling reactions. The Boc-protected azetidine nitrogen remains inert under these conditions, allowing for its deprotection and subsequent functionalization at a later synthetic stage.

Synthetic_Potential start tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate amide Amide Bond Formation start->amide RCOCl or RCOOH, Coupling Agent sulfonamide Sulfonamide Formation start->sulfonamide RSO2Cl, Base buchwald Buchwald-Hartwig Amination start->buchwald Ar-X, Pd-catalyst, Ligand, Base deprotection Boc Deprotection amide->deprotection Acid (e.g., TFA) sulfonamide->deprotection Acid (e.g., TFA) buchwald->deprotection Acid (e.g., TFA) final_products Diverse Drug Candidates & Chemical Probes deprotection->final_products Further Functionalization

Caption: Synthetic pathways from the core building block.

Detailed Experimental Protocols

The following protocols are designed to be robust and reproducible. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn. Anhydrous solvents and reagents should be used where specified.

Protocol 1: Amide Bond Formation via Acyl Chloride

This protocol describes a standard procedure for the acylation of the aniline nitrogen.

  • Objective: To synthesize tert-butyl 3-(4-acetamidophenyl)azetidine-1-carboxylate.

  • Rationale: This reaction exemplifies a simple and efficient method for amide bond formation, a cornerstone of medicinal chemistry. The use of a base is critical to neutralize the HCl generated during the reaction.

Materials & Reagents:

ReagentMW ( g/mol )Amount (mmol)Equivalents
tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate248.321.01.0
Acetyl chloride78.501.11.1
Triethylamine (TEA)101.191.51.5
Dichloromethane (DCM), anhydrous-10 mL-

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate (248 mg, 1.0 mmol).

  • Dissolve the starting material in anhydrous DCM (10 mL).

  • Cool the solution to 0 °C using an ice-water bath.

  • Add triethylamine (0.21 mL, 1.5 mmol) to the solution.

  • Slowly add acetyl chloride (78 µL, 1.1 mmol) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction with the addition of water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the desired amide.

Protocol 2: Sulfonamide Synthesis

This protocol details the formation of a sulfonamide, another key functional group in many pharmaceutical agents.

  • Objective: To synthesize tert-butyl 3-(4-(phenylsulfonamido)phenyl)azetidine-1-carboxylate.

  • Rationale: Pyridine is used as both the base and, in this case, can also act as a nucleophilic catalyst. The reaction is typically clean, with the pyridinium hydrochloride salt precipitating from the reaction mixture.

Materials & Reagents:

ReagentMW ( g/mol )Amount (mmol)Equivalents
tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate248.321.01.0
Benzenesulfonyl chloride176.621.11.1
Pyridine, anhydrous-5 mL-

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate (248 mg, 1.0 mmol) in anhydrous pyridine (5 mL).

  • Cool the solution to 0 °C.

  • Add benzenesulfonyl chloride (140 µL, 1.1 mmol) dropwise to the solution.

  • Allow the reaction to stir at room temperature overnight (12-16 hours).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into ice-water (20 mL).

  • If a precipitate forms, collect it by vacuum filtration. If not, extract the aqueous mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic extracts, wash with 1 M HCl (2 x 10 mL) to remove excess pyridine, followed by saturated sodium bicarbonate solution (10 mL), and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization or flash column chromatography.

Protocol 3: Buchwald-Hartwig Amination

This protocol outlines a palladium-catalyzed cross-coupling reaction for the formation of a C-N bond.[1][2][3]

  • Objective: To synthesize tert-butyl 3-(4-(phenylamino)phenyl)azetidine-1-carboxylate.

  • Rationale: The Buchwald-Hartwig amination is a powerful tool for forming aryl-amine bonds.[2][3] The choice of ligand and base is crucial for reaction success and can be substrate-dependent.[1] XPhos is a bulky, electron-rich phosphine ligand that is highly effective in many such couplings. Sodium tert-butoxide is a strong, non-nucleophilic base required to facilitate the catalytic cycle.[1]

Materials & Reagents:

ReagentMW ( g/mol )Amount (mmol)Equivalents
tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate248.321.01.0
Iodobenzene204.011.21.2
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))915.720.020.02 (Pd)
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)476.660.040.04
Sodium tert-butoxide (NaOtBu)96.101.41.4
Toluene, anhydrous-10 mL-

Procedure:

  • To a Schlenk tube, add Pd₂(dba)₃ (18.3 mg, 0.02 mmol), XPhos (19.1 mg, 0.04 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).

  • Seal the tube, and evacuate and backfill with an inert gas (repeat 3 times).

  • Add tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate (248 mg, 1.0 mmol) and iodobenzene (134 µL, 1.2 mmol).

  • Add anhydrous toluene (10 mL) via syringe.

  • Place the sealed tube in a preheated oil bath at 100 °C and stir for 8-12 hours.

  • Monitor the reaction by LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired diarylamine.

Caption: Workflow for the Buchwald-Hartwig amination protocol.

Protocol 4: Boc Group Deprotection

This final protocol demonstrates the removal of the Boc protecting group to reveal the azetidine nitrogen, enabling further functionalization.

  • Objective: To synthesize 3-(4-acetamidophenyl)azetidine.

  • Rationale: Trifluoroacetic acid (TFA) is a strong acid commonly used for Boc deprotection.[4][5] It protonates the carbamate, leading to the loss of the tert-butyl cation and subsequent decarboxylation to yield the free amine.[4] The reaction is typically fast and clean.

Materials & Reagents:

ReagentMW ( g/mol )Amount (mmol)Equivalents
tert-butyl 3-(4-acetamidophenyl)azetidine-1-carboxylate290.361.01.0
Trifluoroacetic acid (TFA)114.02--
Dichloromethane (DCM)-5 mL-

Procedure:

  • Dissolve tert-butyl 3-(4-acetamidophenyl)azetidine-1-carboxylate (290 mg, 1.0 mmol) in DCM (5 mL) in a round-bottom flask.

  • Cool the solution to 0 °C.

  • Add TFA (1 mL) dropwise to the stirred solution.

  • Remove the ice bath and stir the reaction at room temperature for 1-2 hours.

  • Monitor the deprotection by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • The crude product is often obtained as a TFA salt. To obtain the free base, dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution until the aqueous layer is basic.

  • Separate the organic layer, dry over sodium sulfate, filter, and concentrate to yield the deprotected product.

Conclusion and Future Perspectives

Tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate is a powerful and versatile building block for modern drug discovery. The protocols detailed herein provide a reliable foundation for its derivatization through several key synthetic transformations. The ability to sequentially modify both the aniline and the azetidine functionalities allows for the systematic exploration of chemical space around a privileged scaffold. As the demand for novel, three-dimensional molecules in drug development continues to grow, the strategic application of building blocks like this will be paramount to the successful identification of the next generation of therapeutic agents.

References

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry Portal. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable. [Link]

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Chemistry Portal. [Link]

  • Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. ACS Publications. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate

Introduction Welcome to the technical support guide for the synthesis of tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate. This valuable building block is frequently utilized in medicinal chemistry and drug developmen...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis of tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate. This valuable building block is frequently utilized in medicinal chemistry and drug development for its role as a bioisostere for aniline and piperidine rings, offering improved physicochemical properties. The most common and reliable synthetic route involves a two-step sequence: a palladium-catalyzed cross-coupling reaction to form the C-N bond, followed by the reduction of a nitro-intermediate.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. It is designed to provide researchers, scientists, and drug development professionals with not only solutions but also the underlying chemical principles to diagnose and resolve synthetic challenges effectively.

Part 1: Frequently Asked Questions & Troubleshooting Guide

This section addresses common issues organized by the respective synthetic step.

Step 1: Suzuki-Miyaura Cross-Coupling

The primary route to the carbon skeleton involves the coupling of a protected azetidine with a nitrophenyl partner. A typical reaction involves coupling tert-butyl 3-((trifluoroborato)methyl)azetidine-1-carboxylate or a similar azetidine precursor with 1-iodo-4-nitrobenzene.

Question 1: My Suzuki coupling reaction shows low conversion to the desired product, tert-butyl 3-(4-nitrophenyl)azetidine-1-carboxylate. What are the likely causes?

Answer: Low conversion in Suzuki-Miyaura couplings is a frequent issue that can typically be traced back to one of three areas: the catalyst system, the reagents, or the reaction conditions.

  • Catalyst Inactivation: The palladium catalyst is the heart of the reaction. Its deactivation is a primary cause of failure. Ensure your palladium source (e.g., Pd(dppf)Cl2) and ligand (if separate) are fresh. Old or improperly stored catalysts can be inactive. It's also crucial to thoroughly degas your reaction mixture (e.g., via 3-5 vacuum/argon cycles) to remove oxygen, which can oxidize the active Pd(0) species.

  • Reagent Quality: The purity of your reagents is paramount.

    • Boronic Acid/Ester: Boronic acids are prone to dehydration to form cyclic boroxines, which are less reactive. Use fresh, high-purity boronic acid or consider using more stable alternatives like MIDA boronates or potassium trifluoroborate salts.

    • Base: The choice and quality of the base are critical. Anhydrous potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) are commonly used. Ensure your base is finely powdered and dry, as moisture can hinder the reaction.

  • Solvent System: The solvent must be able to dissolve the organic reagents while also facilitating the action of the inorganic base. A mixture of a polar aprotic solvent like dioxane or DMF with water (e.g., 4:1 ratio) is standard. Ensure the solvents are anhydrous and deoxygenated before use.

Question 2: I'm observing significant amounts of a side-product from the homo-coupling of my nitrophenyl reagent. How can I minimize this?

Answer: Homo-coupling, leading to 4,4'-dinitrobiphenyl, is a classic side reaction in Suzuki couplings, especially when the rate of reductive elimination (the final step) is slow compared to side reactions of the organometallic intermediates.

To minimize this, consider the following adjustments:

  • Lower the Catalyst Loading: High palladium concentrations can sometimes favor homo-coupling. Try reducing the catalyst loading to 1-2 mol%.

  • Adjust the Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the azetidine coupling partner relative to the 1-iodo-4-nitrobenzene. This ensures the palladium catalyst is more likely to react with the azetidine species after oxidative addition.

  • Change the Ligand: The choice of phosphine ligand can significantly influence the relative rates of the desired cross-coupling versus homo-coupling. If you are using a simple ligand like PPh3, switching to a more electron-rich and bulky biarylphosphine ligand (e.g., SPhos, XPhos) can accelerate the reductive elimination step, outcompeting the side reaction.

Troubleshooting Workflow: Low Yield in Suzuki Coupling

Below is a diagnostic workflow to systematically address low yields in the coupling step.

G start Low Yield in Suzuki Coupling check_reagents 1. Verify Reagent Purity & Stoichiometry (Azetidine, Aryl Halide, Base) start->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok Purity/Ratio Issue? check_catalyst 2. Assess Catalyst System (Fresh Pd source & ligand?) catalyst_ok Catalyst OK check_catalyst->catalyst_ok Activity Issue? check_conditions 3. Review Reaction Conditions (Degassing, Temp, Time) conditions_ok Conditions OK check_conditions->conditions_ok Setup Issue? reagents_ok->check_catalyst No solution_reagents Action: Use fresh reagents. Verify stoichiometry (1.1 eq Azetidine). reagents_ok->solution_reagents Yes catalyst_ok->check_conditions No solution_catalyst Action: Use fresh catalyst/ligand. Consider a different ligand (e.g., SPhos). catalyst_ok->solution_catalyst Yes solution_conditions Action: Ensure complete degassing. Optimize temperature (e.g., 80-100 °C). conditions_ok->solution_conditions Yes end Yield Improved solution_reagents->end solution_catalyst->end solution_conditions->end

Caption: A troubleshooting decision tree for the Suzuki coupling step.

Step 2: Nitro Group Reduction

The conversion of the nitro-intermediate to the final amine product is the final and critical step. The primary challenge here is achieving complete reduction without cleaving the acid-sensitive tert-butoxycarbonyl (Boc) protecting group.

Question 3: My nitro reduction using catalytic hydrogenation (H2, Pd/C) is slow or incomplete. What should I do?

Answer: Catalytic hydrogenation is the cleanest method for this reduction, but its success is highly dependent on catalyst activity and reaction setup.

  • Catalyst Poisoning: The catalyst (Palladium on Carbon) can be poisoned by impurities, particularly sulfur or halide compounds. Ensure your intermediate from Step 1 is highly pure. If necessary, purify it via column chromatography before the reduction.

  • Catalyst Quality & Loading: Not all Pd/C is created equal. Use a reputable supplier. For difficult reductions, a higher loading (up to 10 wt%) or a different catalyst like Pearlman's catalyst (Pd(OH)2/C) may be required. Pearlman's catalyst is often more effective and less likely to cause side reactions.

  • Hydrogen Pressure: While many reductions work at atmospheric pressure, some may require higher pressures (50-100 psi) to proceed efficiently. Ensure your glassware and setup are rated for the pressure you are using.

  • Solvent Choice: The reaction is typically run in solvents like methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc). Ensure the solvent can fully dissolve your starting material.

Question 4: I am losing the Boc-protecting group during the reduction. How can I prevent this cleavage?

Answer: This is a classic chemoselectivity problem. The Boc group is notoriously sensitive to acid. If your reduction method generates acidic conditions, you will see deprotection.

  • Avoid Acidic Reagents: Traditional reduction methods like Tin(II) chloride (SnCl2) in HCl or Iron (Fe) in acetic acid are highly effective for nitro reduction but are too acidic for a Boc-protected substrate. These should be avoided.

  • Neutral Reduction Conditions:

    • Catalytic Hydrogenation: As mentioned above, this is the preferred method as it is performed under neutral conditions.

    • Iron in Neutral Conditions: A highly effective alternative is using iron powder with an additive like ammonium chloride (NH4Cl) in a protic solvent mixture like EtOH/water. The NH4Cl acts as a proton shuttle without creating a strongly acidic bulk medium, thus preserving the Boc group.

Data Summary: Comparison of Nitro Reduction Methods
MethodReagentsTypical ConditionsProsCons
Catalytic Hydrogenation H2 (1 atm - 50 psi), 5-10% Pd/CMeOH or EtOAc, RT, 4-16 hVery clean, high yield, easy workupCatalyst can be poisoned, requires H2 source
Transfer Hydrogenation Ammonium formate, 10% Pd/CMeOH, reflux, 1-4 hNo H2 gas required, fastCan be exothermic, workup can be more complex
Iron Reduction Fe powder, NH4ClEtOH/H2O, 80 °C, 1-3 hInexpensive, robust, tolerates many functional groupsHeterogeneous, requires filtration of iron salts
Tin(II) Chloride SnCl2·2H2OEtOH or HClFast and effectiveNOT RECOMMENDED - Strongly acidic, will cleave Boc group

Part 2: Detailed Experimental Protocols

These protocols are representative and may require optimization based on your specific substrate and lab conditions.

Protocol 1: Suzuki-Miyaura Coupling

Reaction: tert-butyl 3-iodoazetidine-1-carboxylate + 4-nitrophenylboronic acid → tert-butyl 3-(4-nitrophenyl)azetidine-1-carboxylate

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-iodo-4-nitrobenzene (1.0 eq), tert-butyl 3-iodoazetidine-1-carboxylate (1.1 eq), and potassium carbonate (K2CO3, 3.0 eq).

  • Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2, 0.02 eq).

  • Evacuate and backfill the flask with argon or nitrogen gas. Repeat this cycle three times.

  • Via cannula, add degassed 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water per mmol of aryl halide).

  • Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the product as a solid.

Protocol 2: Chemoselective Nitro Reduction (Iron/NH4Cl Method)

Reaction: tert-butyl 3-(4-nitrophenyl)azetidine-1-carboxylate → tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate

  • To a round-bottom flask, add the nitro-intermediate (1.0 eq), iron powder (5.0 eq), and ammonium chloride (NH4Cl, 4.0 eq).

  • Add a solvent mixture of ethanol and water (e.g., 2:1 ratio).

  • Heat the suspension to 80 °C with vigorous stirring for 1-3 hours. The reaction mixture will turn from a yellow suspension to a dark grey/black one.

  • Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

  • Cool the reaction to room temperature and filter the entire mixture through a pad of Celite® to remove the iron salts. Wash the Celite pad thoroughly with ethanol or ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure to remove the ethanol.

  • Extract the remaining aqueous solution with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate to yield the desired amine, which is often pure enough for subsequent steps or can be further purified if necessary.

References

  • Dodge, J. A., et al. (2012). Name-Reaction-Based Fragment Library: A New Approach to Drug Discovery. Angewandte Chemie International Edition , 51(25), 6141-6145. Available at: [Link]

Optimization

Technical Support Center: Purification of tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate

Welcome to the dedicated technical support guide for tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate. This document provides in-depth troubleshooting advice and frequently asked questions to assist researchers, scien...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate. This document provides in-depth troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common purification challenges associated with this versatile building block. Our guidance is grounded in established chemical principles to ensure you achieve the highest possible purity and yield.

Introduction

tert-Butyl 3-(4-aminophenyl)azetidine-1-carboxylate (MW: 248.32 g/mol ) is a key intermediate in medicinal chemistry.[1] Its structure comprises a Boc-protected azetidine ring and an aniline moiety. This combination presents unique purification challenges, primarily stemming from the acid sensitivity of the tert-butyloxycarbonyl (Boc) protecting group and the oxidative instability of the aniline functional group.[2][3] This guide will equip you with the necessary strategies to navigate these issues effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude sample?

A1: Based on the common synthetic route involving the reduction of tert-butyl 3-(4-nitrophenyl)azetidine-1-carboxylate, you should anticipate the following impurities:

  • Unreacted Starting Material: The nitro-analogue is a common, less polar impurity resulting from incomplete reduction.[4]

  • Oxidation Byproducts: The aniline moiety is highly susceptible to air oxidation, leading to the formation of colored, often polymeric, impurities. This is a primary cause of product discoloration (pink, brown, or black).

  • Boc-Deprotected Species: The Boc group is labile under acidic conditions.[5][6] Exposure to acidic silica gel or an improper workup can generate the more polar 3-(4-aminophenyl)azetidine.

  • Catalyst Residues: If catalytic hydrogenation was used for the nitro reduction (e.g., with Pd/C), residual palladium can contaminate the product if filtration is not performed meticulously.[4]

Q2: What is the primary recommended purification method for this compound?

A2: Flash column chromatography on silica gel is the most effective and widely applicable method for purifying this compound on a laboratory scale. It allows for the efficient separation of the product from both more and less polar impurities. However, special precautions must be taken to prevent product degradation on the column, as detailed in the troubleshooting section. For material that is already >95% pure, recrystallization or trituration can be excellent final polishing steps.

Q3: How should I handle and store the purified material to prevent degradation?

A3: Due to its sensitivity to oxidation, the purified compound should be handled under an inert atmosphere (nitrogen or argon) as much as possible. It is best stored in a tightly sealed container, protected from light, and kept in a refrigerator at 2–8 °C.[4] Storing under an inert gas is crucial for long-term stability.

Troubleshooting Guide: Purification Workflows

This section addresses specific issues you may encounter during the purification process.

Problem 1: My crude and purified product is highly colored (pink, red, or brown), but the desired product should be a white or light yellow solid.
  • Underlying Cause: This is almost certainly due to the oxidation of the aniline nitrogen. Aromatic amines are notoriously prone to air oxidation, which forms highly colored radical species and, eventually, polymeric materials.

  • Strategic Solutions:

    • Inert Atmosphere: During workup and chromatography, use solvents that have been degassed by sparging with nitrogen or argon. Keep the fractions collected from the column blanketed under an inert atmosphere.

    • Antioxidant Addition: Consider adding a small amount (e.g., 0.01%) of a radical scavenger like Butylated hydroxytoluene (BHT) to your eluent. BHT is non-polar and will typically elute quickly from the column, not interfering with your product fractions.

    • Activated Carbon Treatment: Before chromatography, you can dissolve the crude product in a suitable solvent (e.g., ethyl acetate), add a small amount of activated charcoal, stir for 15-30 minutes, and then filter through a pad of Celite. This can effectively remove many colored impurities. Use charcoal sparingly, as it can also adsorb your product and reduce yield.

Problem 2: My yield is significantly lower than expected after column chromatography, and TLC/LCMS analysis shows a new, very polar spot.
  • Underlying Cause: This is a classic sign of on-column decomposition, specifically the acid-catalyzed cleavage of the Boc protecting group.[6] Standard silica gel is inherently acidic (pH ≈ 4-5) and can readily hydrolyze the Boc group, leading to the formation of the free amine, which often remains adsorbed to the silica.

  • Strategic Solutions:

    • Column Neutralization (Recommended): The most reliable solution is to use a basified silica gel slurry and eluent system.

      • Protocol: When preparing your silica slurry, add 0.5-1% triethylamine (Et₃N) or diisopropylethylamine (DIPEA) to your eluent (e.g., Hexane/Ethyl Acetate).

      • Rationale: The amine base neutralizes the acidic sites on the silica surface, preventing the cleavage of the Boc group.

    • Alternative Stationary Phase: If decomposition persists, consider using a less acidic stationary phase like neutral alumina. However, be aware that the elution profile will differ from silica, and you will need to re-optimize your solvent system.

    • Expedite Chromatography: Do not let the loaded column sit for extended periods before or during elution. Work efficiently to minimize the residence time of your compound on the stationary phase.

Problem 3: I am struggling to separate my product from the unreacted nitro-starting material.
  • Underlying Cause: The polarity difference between the aniline product and the nitro starting material is significant, and they should be readily separable. If you are having trouble, it is likely due to an improper solvent system.

  • Strategic Solutions:

    • TLC Optimization: Carefully optimize your eluent system using TLC. The product (aniline) is significantly more polar than the starting material (nitro).

    • Solvent System Selection: A gradient elution is often best. Start with a low-polarity eluent (e.g., 10-15% Ethyl Acetate in Hexanes) to first elute any non-polar impurities and the nitro-compound. Then, gradually increase the polarity (e.g., to 30-50% Ethyl Acetate in Hexanes) to elute your desired product. See the data table below for typical solvent systems.

CompoundFunctional GroupsExpected Rf (30% EtOAc/Hexanes)Notes
tert-butyl 3-(4-nitrophenyl)azetidine-1-carboxylateNitro, Boc-azetidine~0.6 - 0.7Less polar starting material.
tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate Aniline, Boc-azetidine ~0.3 - 0.4 Desired Product.
3-(4-aminophenyl)azetidineAniline, free azetidine~0.0 - 0.1 (streaking)More polar deprotection byproduct. Will likely stick to the baseline without a polar/basic modifier.
Problem 4: My purified product appears as an oil or wax and refuses to crystallize.
  • Underlying Cause: The failure to crystallize is typically due to the presence of residual solvents or minor impurities that inhibit lattice formation. The product itself is reported as a solid.[4]

  • Strategic Solutions:

    • High Vacuum Drying: Ensure all chromatography solvents have been thoroughly removed under high vacuum, sometimes with gentle heating (e.g., 30-40 °C).

    • Trituration: This is an excellent technique for inducing crystallization and removing soluble impurities.

      • Protocol: Add a small amount of a non-polar solvent in which your product is poorly soluble (e.g., hexanes, pentane, or diethyl ether) to the oil.

      • Use a spatula to scratch the side of the flask and agitate the mixture. This often provides the energy needed for nucleation.

      • The solid product should precipitate, while impurities remain in the solvent. The solid can then be collected by filtration.

    • Recrystallization: If the product is of reasonable purity (>90%), recrystallization can be attempted.

      • Protocol: Dissolve the compound in a minimum amount of a hot solvent (e.g., ethyl acetate, dichloromethane).

      • Slowly add a non-polar "anti-solvent" (e.g., hexanes) until the solution becomes slightly cloudy.

      • Allow the solution to cool slowly to room temperature and then to 0-4 °C to promote the formation of high-purity crystals.

Visualized Workflow: Purification Strategy Selection

The following decision tree illustrates a logical workflow for purifying your crude material.

Purification_Workflow start Crude Material Analysis (TLC, LCMS) check_purity Purity > 95% and Only Minor Impurities? start->check_purity check_color Is Product Highly Colored? check_purity->check_color No recrystallize Recrystallization or Trituration check_purity->recrystallize Yes check_acid Acid-Sensitive Impurity (e.g., Boc-deprotection)? check_color->check_acid No charcoal Optional: Activated Charcoal Treatment check_color->charcoal Yes chromatography Flash Column Chromatography (Standard Silica) check_acid->chromatography No chromatography_neutral Flash Column Chromatography (Silica + 1% Et3N) check_acid->chromatography_neutral Yes charcoal->check_acid final_product Pure Product (Store under N2 at 2-8 °C) chromatography->final_product chromatography_neutral->final_product recrystallize->final_product

Sources

Troubleshooting

Stability and degradation of tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate

Welcome to the technical support center for tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate (CAS: 916421-36-8). This guide is intended for researchers, scientists, and drug development professionals to provide in-dep...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate (CAS: 916421-36-8). This guide is intended for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions regarding the stability and handling of this compound. Our goal is to ensure the integrity of your experiments by providing a framework for identifying and mitigating potential degradation.

Compound Overview and Intrinsic Stability

Tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate is a bifunctional molecule featuring a Boc-protected azetidine ring and an aniline moiety. The stability of this compound is governed by the chemical properties of these two key functional groups. The strained four-membered azetidine ring, while more stable than an aziridine, can be susceptible to ring-opening under certain conditions.[1] The Boc (tert-butoxycarbonyl) protecting group on the azetidine nitrogen is labile to strong acids.[2][3] Furthermore, the primary aromatic amine (aniline) group is sensitive to oxidation.[4][5] Understanding these intrinsic properties is crucial for troubleshooting unexpected experimental outcomes.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate in a question-and-answer format.

Issue 1: The solid material has developed a yellow, brown, or pink discoloration upon storage.

  • Potential Cause: This is most likely due to the oxidation of the aniline moiety. Aromatic amines are susceptible to air oxidation, which can be accelerated by exposure to light and elevated temperatures, leading to the formation of colored impurities and polymeric materials.[4]

  • Recommended Actions:

    • Purity Check: Before use, assess the purity of the material using a suitable analytical method such as HPLC-UV or LC-MS. Compare the purity profile to the certificate of analysis provided by the supplier.

    • Purification: If minor colored impurities are detected and your experiment requires high-purity material, consider purification by flash column chromatography on silica gel.

    • Preventative Measures: For future storage, ensure the compound is kept in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), and stored in a refrigerator at 2–8 °C, protected from light.

Issue 2: During a reaction workup involving an acidic wash (e.g., 1M HCl), I observed a significant loss of my desired product.

  • Potential Cause: The Boc protecting group is readily cleaved under strong acidic conditions.[3] The use of aqueous HCl, even at moderate concentrations, can lead to partial or complete deprotection of the azetidine nitrogen, resulting in the formation of 3-(4-aminophenyl)azetidine. Additionally, the strained azetidine ring can undergo acid-mediated ring-opening, particularly if the azetidine nitrogen is protonated.[6][7]

  • Recommended Actions:

    • Avoid Strong Acids: If an acidic wash is necessary, use a milder acidic solution, such as a saturated aqueous solution of ammonium chloride (NH₄Cl) or a dilute solution of a weaker acid like citric acid.

    • Alternative Workup: Consider an alternative workup procedure that does not involve an acidic wash, such as a liquid-liquid extraction with a neutral aqueous phase followed by drying and concentration.

    • Reaction Monitoring: If your reaction is conducted under acidic conditions, be aware that concomitant deprotection may occur. Monitor the reaction by TLC or LC-MS to track the formation of the deprotected byproduct.

Issue 3: My reaction mixture turned dark, and I see multiple new spots on my TLC plate after adding an oxidizing reagent.

  • Potential Cause: The aniline group is readily oxidized by a variety of oxidizing agents.[4][5] This can lead to the formation of nitrobenzenes, azobenzenes, or complex polymeric materials, often referred to as "aniline black".[4]

  • Recommended Actions:

    • Protect the Aniline: If the aniline functionality is not the desired site of reaction, consider protecting it before proceeding with the oxidation step. Common protecting groups for anilines include acetyl (Ac) or trifluoroacetyl (TFAc), which can be introduced by reacting the aniline with acetic anhydride or trifluoroacetic anhydride, respectively.

    • Choose a Milder Oxidant: If the oxidation is intended for another part of the molecule, explore the use of milder and more selective oxidizing agents that are less likely to affect the aniline group.

    • Control Reaction Conditions: Perform the reaction at a low temperature and add the oxidizing agent slowly to minimize side reactions.

Issue 4: I am observing a new peak in my LC-MS analysis with a mass corresponding to the loss of the tert-butyl group (M-56).

  • Potential Cause: This observation strongly suggests the cleavage of the Boc protecting group. This can happen due to exposure to acidic conditions, as detailed in Issue 2, or potentially through thermal degradation if the compound is heated for an extended period.[8]

  • Recommended Actions:

    • Review Experimental Conditions: Carefully examine your experimental protocol for any steps involving acidic reagents or high temperatures.

    • LC-MS Mobile Phase: Ensure that the mobile phase used for your LC-MS analysis is not overly acidic, as this can sometimes cause on-column degradation.

    • Thermal Stability: Avoid prolonged heating of the compound. If a reaction requires elevated temperatures, perform a small-scale trial to assess the thermal stability of the starting material under the reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate?

A1: To ensure long-term stability, the compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) at 2–8 °C and protected from light.[2]

ParameterRecommended ConditionRationale
Temperature 2–8 °CMinimizes the rate of potential degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation of the aniline moiety.
Light Protected from light (amber vial)Minimizes light-catalyzed oxidation.
Container Tightly sealedPrevents exposure to moisture and air.

Q2: Is this compound stable in common organic solvents?

A2: The compound is generally stable in common aprotic organic solvents such as dichloromethane (DCM), ethyl acetate (EtOAc), and tetrahydrofuran (THF) for short periods at room temperature. However, for long-term storage, it is recommended to store the compound as a solid under the conditions described above. Solutions should be prepared fresh before use. Avoid prolonged storage in protic solvents, especially those that may be acidic.

Q3: What are the primary degradation pathways I should be aware of?

A3: The two main degradation pathways are:

  • Acid-catalyzed deprotection of the Boc group: This results in the formation of 3-(4-aminophenyl)azetidine and isobutylene/tert-butanol.

  • Oxidation of the aniline moiety: This can lead to a variety of colored byproducts and polymeric materials.

cluster_0 Acid-Catalyzed Deprotection cluster_1 Oxidation Start_acid tert-butyl 3-(4-aminophenyl) azetidine-1-carboxylate Product_acid 3-(4-aminophenyl)azetidine Start_acid->Product_acid H+ Byproducts_acid CO2 + Isobutylene Start_acid->Byproducts_acid H+ Start_ox tert-butyl 3-(4-aminophenyl) azetidine-1-carboxylate Product_ox Colored Byproducts (e.g., azo compounds, polymers) Start_ox->Product_ox [O] (Air, Light)

Potential degradation pathways.

Q4: Can I use this compound in reactions involving strong bases?

A4: The Boc protecting group is generally stable to basic conditions, including common bases like triethylamine (TEA), diisopropylethylamine (DIPEA), and sodium carbonate.[2][3] However, very strong bases like sodium hydroxide or potassium tert-butoxide could potentially lead to other side reactions, although Boc deprotection under these conditions is not typical.

Analytical Methods for Stability Assessment

To ensure the quality of your tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate, we recommend the following analytical workflow for stability testing.

Sample Obtain Sample Visual Visual Inspection (Color Change?) Sample->Visual HPLC Purity Assessment (HPLC-UV/LC-MS) Visual->HPLC NMR Structural Integrity (¹H NMR) HPLC->NMR Compare Compare to Reference Standard NMR->Compare Decision Proceed with Experiment Compare->Decision Purity OK Purify Purify or Discard Compare->Purify Degradation Detected

Workflow for assessing compound stability.

Experimental Protocol: Purity Assessment by HPLC-UV

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL. Dilute this stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of the main compound by the total peak area of all detected peaks. The appearance of new peaks, especially earlier eluting peaks (often more polar degradation products), indicates degradation.

References

  • Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. Available at: [Link]

  • Organic Chemistry Portal. Azetidine synthesis. Available at: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O). Available at: [Link]

  • Ashraf, M. Z. (2020). Azetidine: Basicity and Preparation. YouTube. Available at: [Link]

  • Ye, Z. et al. (2020). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Organic Process Research & Development.
  • Wikipedia. Aniline. Available at: [Link]

  • Xu, Y. (2024). The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications. Annals of Advanced Agricultural Sciences and Research.
  • Al-Zoubi, M. et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Advances.
  • Lyons, C. D. et al. (1985). Mechanisms and pathways of aniline elimination from aquatic environments. Applied and Environmental Microbiology.
  • Organic Chemistry Portal. tert-Butyl Esters. Available at: [Link]

  • Williams, A. L. et al. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks.
  • Li, J. et al. (2024).
  • Venkatesh, D. N. & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
  • Salter, E. A. et al. (2007). Hydrolysis of tert‐butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert‐butyl ether. Environmental Toxicology and Chemistry.
  • Chemistry Steps. Boc Protecting Group for Amines. Available at: [Link]

  • Asian Journal of Research in Chemistry. Forced Degradation Study: An Important Tool in Drug Development. Available at: [Link]

  • Chemistry Stack Exchange. What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. Available at: [Link]

  • ScienceDaily. (2024). Scientists use computational modeling to guide a difficult chemical synthesis. Available at: [Link]

  • Butler, D. et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters.
  • Cravotto, G. et al. (2021).
  • Wang, Y. et al. (2023). Advanced Degradation of Aniline in Secondary Effluent from a Chemical Industry Park by Cobalt Ferrite/Peracetic Acid System. Toxics.
  • Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Available at: [Link]

  • Reddy, T. S. et al. (2016). A Mild and Selective Method for the Cleavage of tert-Butyl Esters. Tetrahedron Letters.
  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection. Available at: [Link]

  • Li, B. et al. (2006). Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers. The Journal of Organic Chemistry.
  • Li, J. et al. (2024).
  • Kumar, V. & Gupta, S. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.
  • Butler, D. et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters.
  • Chen, Y. et al. (2023). The Mechanism of Aniline Blue Degradation by Short-Chain Dehydrogenase (SDRz) in Comamonas testosteroni.
  • Reddit. How to carry out oxidation of aniline/aromatic amines to nitro groups?. Available at: [Link]

Sources

Optimization

Technical Support Center: Navigating the Reactivity of tert-Butyl 3-(4-aminophenyl)azetidine-1-carboxylate

Welcome to the technical support guide for tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshootin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the handling and reactivity of this versatile building block. Our goal is to equip you with the knowledge to anticipate and mitigate common side reactions, ensuring the integrity and success of your experiments.

Introduction: A Molecule of Dual Reactivity

tert-Butyl 3-(4-aminophenyl)azetidine-1-carboxylate is a valuable synthon in medicinal chemistry, incorporating a strained azetidine ring and a nucleophilic aniline moiety. This unique combination, while offering diverse synthetic handles, also presents specific challenges. The inherent ring strain of the azetidine and the high reactivity of the aniline can lead to unexpected side reactions if not properly managed. This guide provides a systematic approach to understanding and troubleshooting these potential issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Issues Related to the Aniline Moiety

Question 1: I'm attempting a mono-acylation (or mono-alkylation) of the aniline nitrogen, but I'm observing significant amounts of di-substituted product and low yields of my desired compound. What is happening and how can I improve the selectivity?

Answer:

This is a common issue stemming from the high nucleophilicity of the aniline nitrogen, which can readily undergo multiple additions, and the potential for the azetidine nitrogen to also react under certain conditions.

Causality:

  • Over-acylation/alkylation: The mono-substituted product can be sufficiently nucleophilic to react a second time with the acylating or alkylating agent, leading to the di-substituted byproduct. Anilines are highly reactive towards electrophilic substitution.[1][2]

  • Competing N-H Basicity: The aniline proton is acidic enough to be removed by a strong base, further increasing the nucleophilicity of the nitrogen and promoting multiple additions.

Troubleshooting Protocol:

  • Control Stoichiometry and Addition Rate:

    • Use no more than 1.0-1.1 equivalents of the acylating or alkylating agent.

    • Add the electrophile slowly to the reaction mixture at a low temperature (e.g., 0 °C or -78 °C) to control the reaction rate and minimize over-reaction.

  • Choice of Base:

    • Employ a non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIPEA) or 2,6-lutidine. These bases are less likely to compete with the aniline as a nucleophile.

    • Avoid strong bases like sodium hydride or organolithiums if possible, as they can significantly increase the nucleophilicity of the aniline and promote di-substitution.

  • Protecting Group Strategy:

    • For challenging substrates, consider a temporary protection of the aniline nitrogen with a group that can be selectively removed later. However, for simple acylations, this is often not necessary if the reaction conditions are carefully controlled.

Visualizing the Side Reaction:

G Aniline tert-Butyl 3-(4-aminophenyl)azetidine-1-carboxylate MonoAcyl Desired Mono-acylated Product Aniline->MonoAcyl + AcylX, Base AcylX Acyl Halide (RCOX) Base Base DiAcyl Di-acylated Byproduct MonoAcyl->DiAcyl + ExcessAcylX, Base ExcessAcylX Excess Acyl Halide

Caption: Over-acylation of the aniline nitrogen.

Question 2: During my reaction workup and purification, my compound is developing a colored tint (e.g., yellow, brown, or purple). What is causing this discoloration?

Answer:

The discoloration is likely due to the oxidation of the aniline moiety.

Causality:

  • Air Oxidation: Anilines are susceptible to oxidation by atmospheric oxygen, which can be accelerated by light, heat, or the presence of metal ions.[3] This process can lead to the formation of colored impurities such as nitroso, nitro, and azo compounds, or polymeric materials.

Troubleshooting Protocol:

  • Inert Atmosphere:

    • Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[3]

    • Degas solvents before use by sparging with an inert gas.

  • Antioxidants:

    • During workup, a small amount of a reducing agent like sodium bisulfite or sodium thiosulfate can be added to the aqueous layers to quench any oxidizing species.

  • Purification Considerations:

    • Purify the compound promptly after the reaction is complete.

    • Store the purified compound under an inert atmosphere, protected from light, and at a low temperature (e.g., in a freezer).

  • Solvent Choice:

    • Avoid solvents that may contain peroxides (e.g., aged ethers). Use freshly distilled or peroxide-free solvents.

Section 2: Issues Related to the Azetidine Ring

Question 3: I am observing a byproduct with a mass that suggests the addition of a solvent molecule or another nucleophile to my starting material, especially when working under acidic conditions. What is the likely cause?

Answer:

You are likely observing a ring-opening of the azetidine. The strained four-membered ring is susceptible to nucleophilic attack, particularly when the azetidine nitrogen is protonated under acidic conditions.[4][5]

Causality:

  • Ring Strain: Azetidines possess significant ring strain (approximately 25.4 kcal/mol), which makes them more prone to ring-opening reactions compared to larger ring systems like pyrrolidines.[4]

  • Acid-Mediated Activation: Under acidic conditions, the azetidine nitrogen can be protonated, making the ring carbons more electrophilic and susceptible to attack by nucleophiles. The pKa of the azetidine nitrogen is a critical factor in its stability.[4]

Troubleshooting Protocol:

  • Avoid Strong Acids:

    • If possible, use non-acidic or mildly acidic conditions for your reactions.

    • If an acid is required, use the mildest acid that will facilitate the desired transformation and use it in stoichiometric amounts rather than in excess.

  • Control Temperature:

    • Run reactions at the lowest temperature that allows for a reasonable reaction rate to minimize the rate of the ring-opening side reaction.

  • Nucleophile Choice:

    • Be mindful of the nucleophiles present in your reaction mixture, including solvents (e.g., water, alcohols) and additives. If possible, use non-nucleophilic solvents.

Visualizing the Ring-Opening Mechanism:

G Azetidine N-Boc-azetidine ProtonatedAzetidine Protonated Azetidine Azetidine->ProtonatedAzetidine + H+ RingOpened Ring-Opened Product ProtonatedAzetidine->RingOpened + Nucleophile Nucleophile Nucleophile (NuH)

Caption: Acid-mediated ring-opening of the azetidine.

Section 3: Issues Related to the Boc Protecting Group

Question 4: During the Boc deprotection of my compound using trifluoroacetic acid (TFA), I am observing a significant amount of an unknown, non-polar byproduct. What could this be?

Answer:

The byproduct is likely the result of the tert-butyl cation, generated during the deprotection, alkylating the electron-rich aromatic ring of your product.

Causality:

  • tert-Butyl Cation Formation: The mechanism of TFA-mediated Boc deprotection involves the formation of a carbamic acid and a stable tert-butyl cation.[6]

  • Friedel-Crafts Alkylation: The tert-butyl cation is a potent electrophile that can participate in a Friedel-Crafts alkylation reaction with the electron-rich aniline ring of your deprotected product.

Troubleshooting Protocol:

  • Use a Scavenger:

    • Include a cation scavenger in the deprotection reaction mixture. Common scavengers include triethylsilane (TES), triisopropylsilane (TIPS), or thioanisole. These will trap the tert-butyl cation before it can react with your product.

  • Reaction Conditions:

    • Perform the deprotection at a low temperature (e.g., 0 °C) to minimize the rate of the side reaction.

    • Use the minimum amount of TFA and the shortest reaction time necessary to achieve complete deprotection.

Visualizing the Deprotection and Side Reaction:

G BocProtected tert-Butyl 3-(4-aminophenyl)azetidine-1-carboxylate Deprotected Deprotected Product BocProtected->Deprotected + TFA tBuCation tert-Butyl Cation BocProtected->tBuCation + TFA TFA TFA AlkylatedByproduct t-Bu-Alkylated Byproduct Deprotected->AlkylatedByproduct + tBuCation TrappedCation Trapped Cation tBuCation->TrappedCation + Scavenger Scavenger Scavenger (e.g., TES)

Caption: Boc deprotection and the tert-butylation side reaction.

Summary of Key Parameters and Recommendations

Issue Likely Cause Primary Recommendation Secondary Measures
Di-acylation/alkylation High nucleophilicity of anilineControl stoichiometry and slow addition of electrophileUse a sterically hindered base
Discoloration Oxidation of anilineUse an inert atmosphereAdd antioxidants during workup
Ring-opening Ring strain and acid activationAvoid strong acidsLow reaction temperature
Byproduct in Boc deprotection Friedel-Crafts alkylation by t-Bu cationUse a cation scavengerLow reaction temperature, minimal TFA

References

  • Szostak, M., Szostak, R., & Parmar, D. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2576-2593. [Link]

  • Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1245678. [Link]

  • Pace, V., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1604-1609. [Link]

  • BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines. [Link]

  • O'Donnell, M. J. (2001). The Preparation of Optically Active α-Amino Acids from the Benzophenone Imines of Glycine Esters. Aldrichimica Acta, 34(1), 3-15.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • ResearchGate. (2012). How to prevent/minimize rapid air oxidation or arylamine... [Link]

  • O'Neil, I. A., & Murray, P. M. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters, 17(1), 134-137. [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. [Link]

  • Chemistry LibreTexts. (2020). 20.7: Reactions of Arylamines. [Link]

  • Biffis, A., et al. (2012). One-Pot Reductive Mono-N-alkylation of Aniline and Nitroarene Derivatives Using Aldehydes. The Journal of Organic Chemistry, 77(17), 7583-7589. [Link]

  • White, J. M., & Tunoori, A. R. (2014). N-Boc amines to oxazolidinones via Pd(II)/bis-sulfoxide/Brønsted acid co-catalyzed allylic C-H oxidation. Journal of the American Chemical Society, 136(33), 11591-11594. [Link]

  • Liu, C., et al. (2024). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society. [Link]

  • Stack Exchange. (2018). Feasibility of Electrophilic attack on the Nitrogen over the Phenyl ring of Aniline. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]

  • Bayguzina, A. R., Musina, Ch. F., & Khusnutdinov, R. I. (2018). N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds. Russian Journal of Organic Chemistry, 54(11), 1652-1659. [Link]

  • Katritzky, A. R., Suzuki, K., & Singh, S. K. (2004). N-Acylation in Combinatorial Chemistry. Arkivoc, 2004(1), 12-35. [Link]

Sources

Troubleshooting

Analysis of reaction byproducts in tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate synthesis

Welcome to the dedicated technical support guide for the synthesis of tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and subtle complexities of this important synthesis. Here, we will dissect potential side reactions, troubleshoot byproduct formation, and provide validated protocols to enhance yield, purity, and reproducibility.

Frequently Asked Questions (FAQs)

Q1: My final product purity is lower than expected after the reduction of the nitro group. What are the likely culprits?

Low purity following the nitro reduction step is a common hurdle. The primary suspects are often incomplete reduction or the formation of undesired side products. The choice of reduction conditions plays a pivotal role here.

Possible Causes and Solutions:

  • Incomplete Reaction: The catalytic hydrogenation may not have gone to completion.

    • Troubleshooting:

      • Catalyst Activity: Ensure the palladium on carbon (Pd/C) catalyst is fresh and active. Older or improperly stored catalysts can have significantly reduced activity.

      • Hydrogen Pressure: The reaction is sensitive to hydrogen pressure. While atmospheric pressure can work, moderate pressure (50 psi) often ensures a more robust and complete reaction.

      • Reaction Time: Extend the reaction time. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is fully consumed.

  • Formation of Azoxy/Azo Compounds: Partial reduction of the nitro group can lead to the formation of dimeric azoxy or azo compounds, especially if the reaction stalls or if localized hydrogen depletion occurs.

    • Troubleshooting:

      • Efficient Stirring: Ensure vigorous and efficient stirring to maintain a homogenous distribution of the catalyst and hydrogen throughout the reaction mixture.

      • Solvent Choice: Protic solvents like methanol or ethanol are generally preferred as they facilitate proton transfer steps in the reduction mechanism.

  • Over-reduction/Ring Opening: While less common for azetidines under standard hydrogenation conditions, highly active catalysts or harsh conditions (high pressure/temperature) could potentially lead to ring opening.

    • Troubleshooting:

      • Milder Conditions: If ring-opened byproducts are detected, consider using milder reducing agents like ammonium formate with Pd/C, which can sometimes offer better selectivity.

Q2: I am observing a significant amount of a byproduct with a mass corresponding to the starting material (tert-butyl 3-(4-nitrophenyl)azetidine-1-carboxylate) dimer. What is this and how can I avoid it?

The observation of a dimer of the starting material, specifically a biphenyl derivative, points towards a side reaction occurring during a preceding cross-coupling step, most likely a Suzuki-Miyaura coupling. This is a common issue when coupling aryl halides with organoboron reagents.

Underlying Cause: Homocoupling of the boronic acid or ester reagent is a well-documented side reaction in Suzuki couplings. This is often promoted by the presence of oxygen and can be catalyzed by the palladium species, particularly at higher temperatures or with prolonged reaction times.

Mitigation Strategies:

  • Degassing: Thoroughly degas all solvents and reagents before use. Purging the reaction vessel with an inert gas (argon or nitrogen) and maintaining a positive pressure throughout the reaction is critical to minimize oxygen levels.

  • Palladium Catalyst Choice: Some palladium catalysts are more prone to promoting homocoupling than others. Consider screening different palladium sources and ligand combinations. For instance, catalysts with bulky, electron-rich phosphine ligands can sometimes suppress this side reaction.

  • Stoichiometry Control: Use a slight excess of the boronic acid reagent (e.g., 1.1 to 1.2 equivalents) to favor the desired cross-coupling over homocoupling.

  • Temperature Management: Avoid excessive heating. Run the reaction at the lowest temperature that still provides a reasonable reaction rate.

Troubleshooting Guide: Byproduct Analysis and Remediation

This section provides a more in-depth look at identifying and addressing specific byproducts.

Issue 1: Presence of an N-de-Boc-protected byproduct

The Boc (tert-butoxycarbonyl) protecting group is known to be labile under acidic conditions. If your reaction or workup conditions involve a low pH, you risk cleaving the Boc group.

Workflow for Identification and Prevention:

Caption: Troubleshooting workflow for N-de-Boc byproduct formation.

Experimental Protocol: pH-Neutral Workup

  • Upon completion of the reaction, cool the mixture to room temperature.

  • If the reaction solvent is immiscible with water, add deionized water. If miscible (e.g., methanol, THF), carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases and the pH of the aqueous layer is between 7.0 and 8.0.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

Issue 2: Characterization of Unknown Impurities

When unexpected peaks appear in your analytical data (HPLC, LC-MS), a systematic approach is required for characterization.

Data Comparison Table for Common Byproducts:

Byproduct NameExpected Mass (M+H)⁺Key NMR Signals (¹H, δ ppm)Elution Profile (Reverse Phase HPLC)
Desired Product 249.16Aromatic protons (~6.6-7.0), Azetidine protons (~3.8-4.2), Boc protons (~1.45)Intermediate
tert-butyl 3-(4-nitrophenyl)azetidine-1-carboxylate279.13Aromatic protons shifted downfield (~7.5-8.2) due to nitro groupMore non-polar than product
3-(4-aminophenyl)azetidine149.11Absence of Boc signal (~1.45)More polar than product
4,4'-bis(1-(tert-butoxycarbonyl)azetidin-3-yl)biphenyl451.29Complex aromatic region, integration suggests 8 aromatic protonsSignificantly more non-polar

Experimental Protocol: Small-Scale Reaction for Byproduct Identification

  • Set up a small-scale reaction (~50-100 mg) under the conditions that produced the impurity.

  • After the reaction time, take an aliquot and dilute it for LC-MS analysis to confirm the presence of the byproduct.

  • Purify the crude mixture using preparative HPLC or flash chromatography, collecting fractions.

  • Analyze the fractions by LC-MS to identify those containing the purified byproduct.

  • Combine the pure fractions and concentrate them.

  • Submit the isolated byproduct for detailed structural elucidation by NMR spectroscopy (¹H, ¹³C, COSY, HSQC).

Mechanistic Considerations

Understanding the potential reaction pathways is key to preventing byproduct formation.

Reaction Pathway Visualization:

G cluster_0 Suzuki Coupling cluster_1 Nitro Reduction A tert-butyl 3-((pinacolato)boranyl)azetidine-1-carboxylate C tert-butyl 3-(4-nitrophenyl)azetidine-1-carboxylate A->C Pd Catalyst, Base D Homocoupled Biphenyl Byproduct A->D O2, Heat B 4-nitro-1-bromobenzene B->C E tert-butyl 3-(4-nitrophenyl)azetidine-1-carboxylate F Desired Product: tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate E->F H2, Pd/C G Azoxy/Azo Byproducts E->G Incomplete Reduction

Caption: Key synthetic steps and potential byproduct formation pathways.

References

  • Blaser, H. U., & Schmidt, E. (Eds.). (2007). Asymmetric Catalysis on Industrial Scale: Challenges, Approaches and Solutions. Wiley-VCH. [Link]

  • Ram, S., & Ehrenkaufer, R. E. (1984). A mild and selective catalytic transfer hydrogenation of aromatic nitro compounds with ammonium formate. Tetrahedron Letters, 25(32), 3415-3418. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

Optimization

Troubleshooting guide for tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate reactions

Welcome to the technical support center for tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common reactions involving this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate?

A1: It is recommended to store the compound under an inert gas atmosphere (nitrogen or argon) at 2–8 °C.[1] This compound is an aromatic amine, which can be susceptible to oxidation over time, potentially leading to discoloration and impurity formation. Storing it at reduced temperatures and under an inert atmosphere minimizes degradation.

Q2: What is the appearance of pure tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate?

A2: The pure compound is typically a white to off-white or light yellow to cream solid.[1] Significant deviation from this color, such as a dark brown or reddish hue, may indicate oxidation or the presence of impurities.

Q3: Is the Boc protecting group on the azetidine nitrogen stable to the reaction conditions used to reduce the nitro group?

A3: Yes, the tert-butyloxycarbonyl (Boc) group is generally stable under the neutral conditions of catalytic hydrogenation (e.g., H₂/Pd/C).[2] The Boc group is known for its stability to most nucleophiles and bases, as well as to catalytic hydrogenation.[1][3] It is, however, labile to acidic conditions.[1][4][5] Therefore, care should be taken to avoid acidic workups or additives if the Boc group needs to remain intact.

Troubleshooting the Synthesis of tert-Butyl 3-(4-aminophenyl)azetidine-1-carboxylate

The most common final step in the synthesis of tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate is the catalytic hydrogenation of its nitro precursor, tert-butyl 3-(4-nitrophenyl)azetidine-1-carboxylate.

General Experimental Protocol: Catalytic Hydrogenation
  • Setup: In a suitable hydrogenation vessel, suspend tert-butyl 3-(4-nitrophenyl)azetidine-1-carboxylate in a solvent such as ethyl acetate (EtOAc) or methanol (MeOH).

  • Catalyst Addition: Add 5-10 mol% of 10% Palladium on carbon (Pd/C) to the suspension.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Maintain a hydrogen atmosphere (typically from a balloon or at a slightly positive pressure) and stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

  • Isolation: Combine the filtrates and concentrate under reduced pressure to yield the product.

Q4: My hydrogenation reaction is very slow or has stalled. What could be the issue?

A4:

  • Potential Cause 1: Inactive Catalyst. The Palladium on carbon (Pd/C) catalyst can lose activity due to improper storage, handling, or poisoning.

    • Suggested Solution: Use fresh, high-quality Pd/C from a reputable supplier. Ensure the catalyst has not been exposed to air for prolonged periods. If catalyst poisoning is suspected (e.g., from sulfur-containing compounds), a higher catalyst loading or a fresh batch of starting material may be necessary.

    • Expert Explanation: The catalytic activity of Pd/C relies on the availability of active palladium sites on the carbon surface. These sites can be blocked by impurities or become oxidized, rendering the catalyst ineffective.

  • Potential Cause 2: Insufficient Hydrogen. The reaction may be limited by the amount of hydrogen available at the catalyst surface.

    • Suggested Solution: Ensure the reaction vessel is properly sealed and that there is a continuous supply of hydrogen. For reactions on a larger scale or those that are particularly sluggish, consider using a Parr shaker or a similar hydrogenation apparatus that allows for higher hydrogen pressures.

    • Expert Explanation: The rate of hydrogenation is dependent on the concentration of both the substrate and hydrogen at the catalyst surface. Increasing the hydrogen pressure increases its concentration in the solution, which can accelerate the reaction rate.

  • Potential Cause 3: Poor Mass Transfer. Inefficient stirring can lead to poor mixing of the solid catalyst, the dissolved starting material, and the hydrogen gas.

    • Suggested Solution: Increase the stirring rate to ensure the catalyst is well suspended in the reaction mixture.

    • Expert Explanation: Catalytic hydrogenation is a heterogeneous reaction. Efficient mass transfer is crucial to ensure that the reactants can access the active sites on the catalyst surface.

Q5: I am observing multiple spots on my TLC plate after the reaction, indicating the formation of byproducts. What are these and how can I avoid them?

A5:

  • Potential Cause 1: Incomplete Reduction. You may be observing intermediates of the nitro group reduction, such as the corresponding nitroso or hydroxylamine species.

    • Suggested Solution: Increase the reaction time, use a higher catalyst loading, or increase the hydrogen pressure. Ensure the reaction goes to completion by careful TLC or LC-MS monitoring.

    • Expert Explanation: The reduction of a nitro group to an amine proceeds through several intermediates. If the reaction conditions are not optimal, these intermediates can accumulate in the reaction mixture. Unstable hydroxylamine intermediates can sometimes lead to side reactions or decomposition.[6]

  • Potential Cause 2: Azetidine Ring Opening. While less common under standard hydrogenation conditions, the strained azetidine ring can be susceptible to opening under certain catalytic conditions, especially in the presence of acid.[7][8]

    • Suggested Solution: Ensure the reaction is run under neutral pH conditions. Avoid acidic solvents or additives.

    • Expert Explanation: The reactivity of azetidines is influenced by their ring strain.[7] While generally stable, harsh reaction conditions can promote ring-opening reactions.

  • Potential Cause 3: Boc Deprotection. If any acidic impurities are present, the Boc group can be cleaved.[4][5]

    • Suggested Solution: Use high-purity solvents and reagents. If necessary, the reaction can be run with a non-acidic scavenger.

    • Expert Explanation: The Boc group is cleaved by acid via the formation of a stable tert-butyl cation.[5][9] Even trace amounts of acid can lead to partial deprotection over long reaction times.

Troubleshooting Flowchart for Incomplete Hydrogenation

start Incomplete Hydrogenation Observed q1 Is the catalyst fresh and active? start->q1 sol1 Use fresh Pd/C. Increase catalyst loading. q1->sol1 No q2 Is hydrogen supply adequate? q1->q2 Yes sol1->q2 sol2 Check seals. Increase H2 pressure (e.g., Parr shaker). q2->sol2 No q3 Is stirring vigorous? q2->q3 Yes sol2->q3 sol3 Increase stirring rate. q3->sol3 No end Reaction should proceed to completion. q3->end Yes sol3->end

Caption: Troubleshooting workflow for incomplete hydrogenation.

Troubleshooting Reactions Using tert-Butyl 3-(4-aminophenyl)azetidine-1-carboxylate

This compound is a valuable building block for introducing a 3-(Boc-azetidinyl)aniline moiety. Common downstream reactions include amide bond formation and Buchwald-Hartwig amination.

Amide Bond Formation (Acylation)

Q6: My amide coupling reaction with tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate is low-yielding. What can I do?

A6:

  • Potential Cause 1: Ineffective Coupling Reagents. The chosen coupling reagents (e.g., HATU, EDC/HOBt) may not be sufficiently activating for your specific carboxylic acid, or the aniline nitrogen of the substrate may be too weakly nucleophilic.

    • Suggested Solution:

      • Switch Coupling Reagents: If using a carbodiimide-based coupling (like EDC), try an phosphonium-based (e.g., PyBOP) or a uronium-based (e.g., HATU, HBTU) reagent, which are often more effective.

      • Activate the Carboxylic Acid: Convert the carboxylic acid to a more reactive species like an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. Then, react the acid chloride with the amine in the presence of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).

    • Expert Explanation: Amide bond formation requires the activation of the carboxylic acid to make the carbonyl carbon more electrophilic. The aniline nitrogen in your substrate is less nucleophilic than an aliphatic amine due to the delocalization of the lone pair into the aromatic ring. Therefore, a more reactive electrophile (a more activated carboxylic acid) may be required for the reaction to proceed efficiently.

  • Potential Cause 2: Steric Hindrance. The substituents on your carboxylic acid or near the amine on the substrate may be sterically hindering the reaction.

    • Suggested Solution: Try elevating the reaction temperature. If using an acid chloride, a more forcing condition might be necessary.

    • Expert Explanation: Increased temperature can provide the necessary activation energy to overcome steric barriers, allowing the nucleophilic amine to approach the electrophilic carbonyl carbon.

Buchwald-Hartwig Amination (Arylation)

Q7: I am having trouble with a Buchwald-Hartwig amination using tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate and an aryl halide. What are some common issues?

A7:

  • Potential Cause 1: Incorrect Ligand/Palladium Source. The choice of ligand is crucial for a successful Buchwald-Hartwig reaction.

    • Suggested Solution: Screen a variety of phosphine ligands. For electron-rich anilines, bulky electron-rich ligands like XPhos, SPhos, or RuPhos are often effective. Also, ensure you are using an appropriate palladium precursor, such as Pd₂(dba)₃ or Pd(OAc)₂.

    • Expert Explanation: The ligand plays a key role in the catalytic cycle of the Buchwald-Hartwig amination, influencing both the oxidative addition and reductive elimination steps.[10][11] The electronic and steric properties of the ligand must be matched to the substrates.

  • Potential Cause 2: Inappropriate Base or Solvent. The base is critical for deprotonating the amine, and the solvent can significantly impact the reaction.

    • Suggested Solution: Common bases include NaOtBu, K₂CO₃, or Cs₂CO₃. The choice of base can depend on the substrate and ligand. Solvents like toluene, dioxane, or THF are frequently used. A solvent screen may be necessary.

    • Expert Explanation: The base is required to generate the palladium amide intermediate in the catalytic cycle.[12] The strength of the base needs to be sufficient to deprotonate the aniline starting material.

  • Potential Cause 3: Poor Quality Reagents. Oxygen can deactivate the palladium catalyst.

    • Suggested Solution: Ensure all reagents and solvents are anhydrous and that the reaction is performed under an inert atmosphere (argon or nitrogen). Degassing the solvent before use is recommended.

    • Expert Explanation: The active catalyst in the Buchwald-Hartwig amination is a Pd(0) species, which is susceptible to oxidation.

Potential Side Reactions

sub tert-Butyl 3-(4-aminophenyl)azetidine-1-carboxylate reac1 Strong Acid (e.g., TFA, HCl) sub->reac1 reac2 Harsh Nucleophiles/ Lewis Acids sub->reac2 reac3 Oxidizing Agents sub->reac3 prod1 Boc Deprotection reac1->prod1 prod2 Azetidine Ring Opening reac2->prod2 prod3 Aniline Oxidation reac3->prod3

Caption: Potential side reactions of the title compound.

References

  • Dalibor, S., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Organic Chemistry Portal. Azetidine synthesis. [Link]

  • Sciencemadness.org. Pd/C H2-gas reduction of ß-nitrostyrenes. [Link]

  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]

  • Organic Chemistry Portal. Nitro Reduction - Common Conditions. [Link]

  • National Institutes of Health. Challenges in the development of an M4 PAM preclinical candidate: The discovery, SAR, and biological characterization of a series of azetidine-derived tertiary amides.
  • National Institutes of Health.
  • ACS Publications. High Turnover Pd/C Catalyst for Nitro Group Reductions in Water.
  • MDPI. Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents.
  • ChemRxiv.
  • Royal Society of Chemistry. Catalytic Hydrogenation of Alkenes With Pd/C (And Friends).
  • Master Organic Chemistry. Amine Protection and Deprotection. [Link]

  • ChemRxiv. An Approach to Alkyl Azetidines for Medicinal Chemistry.
  • Reddit. Tips and tricks for difficult amide bond formation?. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • ACS Publications.
  • Chemistry Steps. Boc Protecting Group for Amines. [Link]

  • ResearchGate.
  • Reddit. Help troubleshooting a Buchwald-Hartwig amination?. [Link]

  • National Institutes of Health. Metabolically Stable tert-Butyl Replacement.
  • Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents.
  • Organic Chemistry Portal. Hydrogen. [Link]

  • ResearchGate.
  • RSC Publishing.
  • ResearchGate.
  • National Institutes of Health. Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol.
  • MDPI.
  • UCL Discovery.
  • National Institutes of Health.
  • Semantic Scholar.
  • University of Groningen.
  • Exploring tert-Butyl (S)-3-(4-aminophenyl)
  • Preparation and Characterization of New Azetidine Rings and Evalu
  • Mettler Toledo.
  • Chemicalbook. TERT-BUTYL 3-(4-AMINOPHENYL)
  • National Institutes of Health.
  • ResearchGate. Regioselective ring opening reactions of azetidines.
  • ACS GCI Pharmaceutical Roundtable.
  • RSC Publishing. Recent advances in synthetic facets of immensely reactive azetidines.
  • Pearson. Buchwald-Hartwig Amination Reaction: Videos & Practice Problems.

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate

Welcome to the technical support center for the synthesis of tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate. This guide is designed for researchers, chemists, and drug development professionals engaged in the scale-...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate. This guide is designed for researchers, chemists, and drug development professionals engaged in the scale-up of this critical pharmaceutical intermediate. My goal is to provide not just protocols, but the underlying chemical reasoning and field-tested insights to help you navigate the challenges of transitioning this synthesis from the bench to pilot scale.

Introduction: The Importance of a Key Building Block

Tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate is a valuable heterocyclic building block in medicinal chemistry. The strained azetidine ring provides a unique three-dimensional vector for molecular exploration, while the aniline moiety serves as a versatile handle for further functionalization, often seen in the development of kinase inhibitors and other targeted therapeutics. While the synthesis appears straightforward, its scale-up presents challenges related to catalyst efficiency, impurity control, and product stability. This guide provides a framework for addressing these issues systematically.

Synthetic Overview: The Primary Production Pathway

The most common and industrially viable route to tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate is the catalytic hydrogenation of its nitro precursor, tert-butyl 3-(4-nitrophenyl)azetidine-1-carboxylate. This approach is favored due to the high atom economy and the relatively clean conversion.

Synthetic_Workflow cluster_reagents Key Reagents & Conditions Nitro tert-butyl 3-(4-nitrophenyl)azetidine-1-carboxylate Amine tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate Nitro->Amine H₂, Pd/C EtOAc or MeOH Room Temp to 40°C H2 Hydrogen Gas Catalyst Palladium on Carbon (Pd/C) Solvent Ethyl Acetate (EtOAc) or Methanol (MeOH)

Caption: General workflow for the synthesis of the target amine.

Frequently Asked Questions (FAQs)

Q1: Why is catalytic hydrogenation the preferred method for the nitro group reduction on a large scale?

A1: Catalytic hydrogenation using a heterogeneous catalyst like Palladium on Carbon (Pd/C) is highly efficient and selective for the reduction of aromatic nitro groups. From a process standpoint, it offers significant advantages:

  • Work-up Simplicity: The catalyst is a solid and can be removed by filtration, simplifying the purification process compared to methods using stoichiometric metal reductants (e.g., Fe/HCl, SnCl₂) which generate large quantities of metal waste streams.[1]

  • Safety & Environment: The primary byproduct is water, making it an environmentally benign ("green") process.

  • Selectivity: It typically does not affect other functional groups like the acid-sensitive tert-butoxycarbonyl (Boc) protecting group when performed under neutral conditions.

Q2: What is the function of the Boc (tert-butoxycarbonyl) group, and why is it important?

A2: The Boc group serves as a protecting group for the azetidine nitrogen. The azetidine ring itself is a secondary amine, which is nucleophilic and basic. The Boc group deactivates this nitrogen, preventing it from participating in undesired side reactions. It is particularly crucial because the Boc group is generally stable under the neutral conditions of hydrogenation but can be selectively removed later under acidic conditions without affecting other parts of the molecule.[2]

Q3: What are the primary safety concerns when scaling up the hydrogenation step?

A3: The two main hazards are:

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All equipment must be properly grounded, and the reaction should be conducted in a well-ventilated area or a specialized hydrogenation facility with appropriate atmospheric controls and monitoring.

  • Pyrophoric Catalyst: Palladium on Carbon, particularly after use when it is dry and saturated with hydrogen, can be pyrophoric (ignite spontaneously upon contact with air). The catalyst should always be handled wet (e.g., as a slurry in the reaction solvent or water) and never allowed to dry in the open air. The filtration cake should be quenched carefully, typically with water, before disposal.

Q4: How can I effectively monitor the reaction's progress?

A4: The most common methods are Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

  • TLC: A simple and rapid method. The starting nitro compound is typically a yellow spot with a higher Rf, while the product amine is often UV-active but may require a stain (like ninhydrin) to visualize and has a lower Rf.

  • HPLC: Provides quantitative data on the disappearance of the starting material and the appearance of the product. This is the preferred method for scale-up to ensure complete conversion and identify any potential byproduct formation.

  • Hydrogen Uptake: On a large scale, monitoring the rate of hydrogen consumption from the gas reservoir provides a real-time indication of the reaction rate. The reaction is complete when hydrogen uptake ceases.

Troubleshooting Guide: Common Scale-Up Challenges

Issue 1: Sluggish or Stalled Hydrogenation Reaction

Question: My hydrogenation reaction has stopped before all the starting material is consumed, even after several hours. What could be the cause?

Answer: This is a classic scale-up problem often related to catalyst activity. The root cause can be multifactorial.

Causality & Troubleshooting Steps:

  • Catalyst Deactivation (Poisoning): The palladium catalyst is sensitive to poisons. Trace impurities in the starting material, solvent, or even from the reaction vessel can inhibit its activity.

    • Action: Ensure the purity of your tert-butyl 3-(4-nitrophenyl)azetidine-1-carboxylate precursor. If it was synthesized via a route using sulfur or phosphine-containing reagents, even trace amounts can poison the catalyst. Consider passing a solution of the starting material through a plug of silica or activated carbon before the reaction.

  • Insufficient Catalyst Loading: While lab-scale reactions might proceed with low catalyst loading (e.g., 1-2 mol%), scale-up often requires a higher loading (5-10 wt%) to compensate for lower mass transfer efficiency.

    • Action: Increase the catalyst loading. A common strategy for a stalled reaction is to add a fresh portion of the catalyst.[3]

  • Poor Mass Transfer: For the reaction to occur, hydrogen gas must dissolve in the solvent and reach the solid catalyst surface where the substrate is adsorbed. In large vessels, this can be inefficient.

    • Action: Increase the agitation (stirring) speed to improve the gas-liquid-solid mixing. Ensure the stirrer design is adequate for the vessel geometry. Increasing the hydrogen pressure will also increase its concentration in the solvent, driving the reaction forward.

  • Inert Atmosphere: The reaction headspace must be pure hydrogen. Any residual air (oxygen) can deactivate the catalyst.

    • Action: Before introducing hydrogen, ensure the reactor is thoroughly purged with an inert gas like nitrogen or argon, followed by several hydrogen purges to remove all air.

Troubleshooting_Hydrogenation Start Reaction Stalled? CheckPurity Check Purity of Starting Material & Solvent Start->CheckPurity IncreaseAgitation Increase Agitation & H₂ Pressure CheckPurity->IncreaseAgitation Purity OK Failure Consult Process Chemistry Team CheckPurity->Failure Impure IncreaseCatalyst Increase Catalyst Loading IncreaseAgitation->IncreaseCatalyst Still Slow Success Reaction Complete IncreaseAgitation->Success Rate Increases CheckPurge Verify Inert Atmosphere Purge IncreaseCatalyst->CheckPurge Still Slow IncreaseCatalyst->Success Rate Increases CheckPurge->Success Rate Increases CheckPurge->Failure Still Slow

Caption: Troubleshooting logic for an incomplete hydrogenation reaction.

Issue 2: Product Instability and Color Formation

Question: My final product, tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate, is isolated with a pink, purple, or brown color that darkens over time. Is this normal and how can I prevent it?

Answer: The product is an aniline derivative, which is notoriously prone to air oxidation. The observed color is due to the formation of small amounts of highly colored oxidized impurities. While often present in trace amounts, they are aesthetically undesirable and can indicate product degradation.

Causality & Mitigation Strategies:

  • Air Oxidation: The primary amine is susceptible to oxidation, especially when exposed to air and light. This process can be accelerated by trace metal impurities.

  • Work-up under Inert Atmosphere: After the catalyst is filtered, handle the product solution under a nitrogen or argon atmosphere to minimize contact with oxygen.

  • Antioxidant Use: In some cases, adding a small amount of an antioxidant like sodium sulfite or sodium bisulfite to the aqueous quench or wash steps can help prevent oxidation.

  • Decolorization: If the color has already formed, it can often be removed.

    • Activated Carbon (Charcoal) Treatment: Stirring the product solution with a small amount of activated carbon for a short period, followed by filtration through Celite, is highly effective at removing colored impurities.

    • Recrystallization: A carefully chosen solvent system can leave colored impurities in the mother liquor, yielding a pure, crystalline product.

Purification Technique Advantages Scale-Up Considerations
Charcoal Treatment Highly effective for color removal; fast.Requires a second filtration step; fines can be difficult to remove. Use a pad of Celite.
Recrystallization Can significantly improve purity and remove color.Requires solvent screening to find optimal conditions for yield and purity. Can be time and energy-intensive.
Silica Plug Filtration Faster than full column chromatography.Primarily for removing polar baseline impurities; may not be as effective for closely related colored byproducts.
Issue 3: Loss of the Boc-Protecting Group

Question: I am detecting the de-protected product, 3-(4-aminophenyl)azetidine, in my final material. How is this happening?

Answer: The Boc group is labile under acidic conditions.[2] While the hydrogenation itself is neutral, the work-up or residual reagents can inadvertently introduce acid.

Causality & Prevention:

  • Acidic Work-up: Do not use acidic washes (e.g., dilute HCl) during the work-up. If an aqueous wash is needed to remove salts, use deionized water or a dilute bicarbonate solution to maintain a neutral to slightly basic pH.

  • Catalyst Acidity: Some grades of Pd/C can be slightly acidic. While usually not an issue, if you consistently see deprotection, consider using a catalyst grade specified for sensitive substrates or adding a non-nucleophilic, hindered base like diisopropylethylamine to the reaction mixture.

  • Storage: Store the final product away from acidic vapors.

Detailed Experimental Protocol: Scale-Up Hydrogenation

This protocol is a representative example for a 100g scale synthesis. All operations should be conducted with appropriate engineering controls.

1. Reactor Preparation:

  • Charge a suitable hydrogenation reactor (e.g., a 2L Parr reactor) with tert-butyl 3-(4-nitrophenyl)azetidine-1-carboxylate (100.0 g, 0.359 mol) and Ethyl Acetate (EtOAc, 1000 mL) .

  • Stir the mixture to ensure full dissolution.

2. Catalyst Addition:

  • In a separate beaker, prepare a slurry of 5% Palladium on Carbon (10.0 g, 10 wt% of substrate), 50% wet in EtOAc (50 mL) .

  • Carefully add the catalyst slurry to the reactor.

3. Hydrogenation:

  • Seal the reactor.

  • Purge the vessel by pressurizing with nitrogen (to 50 psi) and venting (to 5 psi) three times.

  • Purge the vessel with hydrogen (to 50 psi) and venting (to 5 psi) three times.

  • Pressurize the reactor to 50-60 psi with hydrogen .

  • Begin vigorous stirring (e.g., 800-1000 RPM) and maintain the internal temperature at 25-30°C . An exotherm may be observed initially; use cooling if necessary to keep the temperature below 40°C.

  • Monitor the reaction by hydrogen uptake. The reaction is typically complete in 4-8 hours.

  • Confirm completion by taking a sample (after carefully venting and purging with nitrogen) and analyzing by TLC or HPLC.

4. Work-up and Isolation:

  • Once complete, vent the hydrogen and purge the reactor three times with nitrogen.

  • Carefully filter the reaction mixture through a pad of Celite® under a nitrogen atmosphere to remove the Pd/C catalyst. CAUTION: The catalyst filter cake is pyrophoric.

  • Wash the filter cake with additional EtOAc (2 x 100 mL).

  • Quench the filter cake immediately by submerging it in a bucket of water away from flammable materials.

  • Combine the filtrates and concentrate under reduced pressure to a volume of approximately 200 mL.

  • The product may crystallize at this point. If not, add Heptane (400 mL) slowly with stirring to precipitate the product.

  • Stir the resulting slurry at 0-5°C for 1 hour.

  • Collect the solid product by filtration, wash with cold heptane (2 x 50 mL), and dry under vacuum at 40°C.

  • Expected Yield: 85-95 g (90-99%).

  • Expected Purity: >98% by HPLC.

References

  • Wang, G., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. SpringerPlus, 8(1), 1-8. [Link]

  • Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1258843. [Link]

  • Gibson, F. S., Bergmeier, S. C., & Rapoport, H. (1994). Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. The Journal of Organic Chemistry, 59(2), 321-323.
  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223-259. [Link]

  • Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Note: This is a standard reference text in organic chemistry and provides extensive detail on the properties of the Boc group).

Sources

Troubleshooting

Technical Support Center: Boc Deprotection of tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the N-Boc deprotection of tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate. This document provides in-depth protocols, troub...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the N-Boc deprotection of tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate. This document provides in-depth protocols, troubleshooting advice, and answers to frequently asked questions for researchers, medicinal chemists, and drug development professionals. Our goal is to equip you with the expertise to navigate the specific challenges associated with this substrate, ensuring successful and reproducible outcomes.

The deprotection of this molecule is a critical step in many synthetic routes, yet it presents a unique set of challenges due to the interplay between the acid-labile Boc group, the strained azetidine ring, and the nucleophilic, electron-rich aminophenyl moiety. This guide is structured to address these complexities head-on, providing not just procedures, but the scientific reasoning behind them.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common preliminary questions to help you select the appropriate strategy for your experiment.

Q1: What are the standard acidic reagents for deprotecting this specific molecule? The most common and effective reagents are strong acids. Trifluoroacetic acid (TFA), typically in a solvent like dichloromethane (DCM), and hydrogen chloride (HCl) in an organic solvent such as 1,4-dioxane or diethyl ether are the industry standards for this transformation.[1][2] The choice between them often depends on the desired salt form of the final product and the scale of the reaction.

Q2: Why is my choice of acid so critical for this substrate? Your choice of acid and conditions directly impacts reaction success due to two key structural features:

  • The Electron-Rich Aniline Ring: This ring is highly susceptible to electrophilic attack by the tert-butyl cation (t-Bu⁺) that is generated during the deprotection.[3] This can lead to irreversible alkylation of the aromatic ring, a common and often difficult-to-remove impurity.

  • The Azetidine Ring: This four-membered ring possesses significant ring strain (approx. 25.4 kcal/mol).[4] While more stable than an aziridine, harsh acidic conditions could potentially lead to acid-mediated ring-opening or decomposition, especially during prolonged reaction times or at elevated temperatures.[5][6]

Q3: What is a scavenger and why is it essential for this reaction? A scavenger is a reagent added to the reaction mixture to "trap" reactive intermediates, primarily the tert-butyl cation.[3][7] For this substrate, the t-Bu⁺ can alkylate the electron-rich aminophenyl ring. Scavengers are nucleophiles that are more reactive towards the t-Bu⁺ than your substrate, effectively preventing this side reaction. Common scavengers include anisole, thioanisole, or triethylsilane (TES).[3][8] Their use is strongly recommended to ensure high purity of the final product.

Q4: How can I effectively monitor the reaction's progress? Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • TLC: The product, 3-(4-aminophenyl)azetidine, is significantly more polar than the starting material. You will observe the disappearance of the starting material spot and the appearance of a new, lower Rf spot (often streaky due to its basicity) at the baseline.

  • LC-MS: This is the most definitive method. You can monitor the disappearance of the starting material's mass peak (m/z 249 for [M+H]⁺) and the appearance of the product's mass peak (m/z 149 for [M+H]⁺).[9] LC-MS can also help identify side products, such as the t-butylated species (m/z 205 for [M+H]⁺).

Q5: What form will my final product be in? After acidic deprotection and removal of the volatile acid and solvent, your product, 3-(4-aminophenyl)azetidine, will exist as an acid salt. If you use TFA, you will isolate the bis-trifluoroacetate salt. If you use HCl, you will obtain the bis-hydrochloride salt. These salts are typically crystalline solids with different solubility profiles than the free base. The free base can be obtained by a subsequent basic workup, but be aware that free diamines can be less stable and more prone to air oxidation.

Section 2: Detailed Experimental Protocols

These protocols provide step-by-step methodologies. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol A: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a robust and rapid method, but the use of scavengers is critical to prevent side reactions.

Materials:

  • tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Anisole (or triethylsilane)

  • Diethyl ether

Procedure:

  • Dissolve the starting material (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).

  • Add a scavenger, such as anisole (2.0–5.0 eq), to the solution.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add TFA (10–20 eq) dropwise to the stirred solution. You may observe gas evolution (CO₂).[1][10]

  • Allow the reaction to warm to room temperature and stir for 1–4 hours, monitoring by LC-MS or TLC.

  • Once the reaction is complete, concentrate the mixture in vacuo to remove the DCM and excess TFA.

  • Add a sufficient amount of cold diethyl ether to the resulting oil to precipitate the product as the bis-TFA salt.

  • Stir the suspension for 30 minutes, then collect the solid by filtration.

  • Wash the solid with additional cold diethyl ether and dry in vacuo to yield the desired product.

Protocol B: 4M Hydrogen Chloride (HCl) in 1,4-Dioxane

This method is also very effective and yields the hydrochloride salt, which can be advantageous for subsequent steps.

Materials:

  • tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate

  • 4M HCl in 1,4-dioxane (commercially available)

  • Methanol (optional, to aid solubility)

  • Diethyl ether

Procedure:

  • Dissolve the starting material (1.0 eq) in a minimal amount of a co-solvent like methanol if it is not fully soluble in dioxane alone.

  • Add the 4M HCl in 1,4-dioxane solution (5.0–10.0 eq) to the starting material at 0 °C.

  • Stir the reaction at room temperature for 2–6 hours. Often, the hydrochloride salt of the product will precipitate out of the solution during the reaction.[11]

  • Monitor the reaction by LC-MS. The reaction may be slower than with TFA.[12]

  • Upon completion, if a precipitate has formed, you can add diethyl ether to ensure complete precipitation.

  • Collect the solid by filtration, wash thoroughly with diethyl ether to remove any non-polar impurities and residual dioxane.

  • Dry the solid in vacuo to obtain 3-(4-aminophenyl)azetidine as its bis-hydrochloride salt.

Section 3: Troubleshooting Guide

This guide is designed to help you diagnose and solve common issues encountered during the deprotection.

Problem / ObservationProbable Cause(s)Recommended Solutions
Reaction is incomplete; significant starting material remains after the recommended time. 1. Insufficient Acid: The acid may have been consumed by trace water or other basic impurities. 2. Low Temperature: The reaction rate is too slow at the current temperature. 3. Insufficient Time: The reaction simply requires more time to reach completion.1. Add another portion of the acidic reagent (e.g., 2-5 eq) and continue monitoring. 2. Allow the reaction to proceed at room temperature if it was being run at 0 °C. 3. Extend the reaction time, checking every 1-2 hours by LC-MS.
Mass spec shows a major impurity peak at [M+56]+. Alkylation by tert-butyl Cation: The generated tert-butyl cation has alkylated the electron-rich aminophenyl ring.[3] This is the most common side reaction.1. Restart the reaction with a scavenger. Use anisole, thioanisole, or triethylsilane (2-5 eq) from the beginning of the reaction. 2. Lower the temperature. Running the reaction at 0 °C can sometimes reduce the rate of this side reaction relative to the deprotection.
Multiple unidentified spots on TLC or peaks in LC-MS; low yield of desired product. 1. Azetidine Ring Decomposition: The strained ring may be sensitive to the prolonged acidic conditions, leading to ring-opening or polymerization.[5][6] 2. Product Instability: The free diamine product may be unstable during workup or purification.1. Use the minimum necessary amount of acid and monitor the reaction closely to avoid unnecessarily long exposure. Ensure the temperature does not exceed room temperature. 2. Consider using a milder deprotection method if possible.[7] 3. Ensure the product is isolated as a salt, which is generally more stable. Avoid chromatography of the free base if possible.
Product is a sticky oil that won't precipitate/crystallize. 1. Residual Solvent: Trace amounts of DCM or dioxane can prevent crystallization. 2. Impurities: The presence of side products (like the t-butylated species) can inhibit crystallization. 3. Hygroscopic Nature: The salt may be absorbing atmospheric moisture.1. After concentration, co-evaporate with a solvent like toluene to azeotropically remove residual solvents. 2. Attempt trituration with several different anti-solvents (e.g., hexane, ethyl acetate, MTBE) in addition to diethyl ether. 3. Ensure all glassware is dry and perform the precipitation and filtration under an inert atmosphere (e.g., nitrogen or argon) if possible.
Difficulty removing the scavenger (e.g., anisole) after the reaction. Similar Polarity/Volatility: The scavenger may have properties that make it difficult to separate from the product salt.1. Ensure complete precipitation of the product salt. Scavengers are typically non-polar and will remain in the mother liquor. 2. Perform multiple washes of the filtered product with a non-polar solvent like cold diethyl ether or hexane.

Section 4: Technical Deep Dive & Mechanistic Insights

Understanding the underlying mechanisms is key to mastering this reaction and anticipating potential issues.

Boc Deprotection Mechanism

The acid-catalyzed removal of the Boc group is a multi-step process initiated by protonation.[10][13] The resulting carbamic acid is unstable and rapidly decarboxylates.

Boc_Deprotection cluster_0 Step 1: Protonation cluster_1 Step 2: C-O Bond Cleavage cluster_2 Step 3: Decarboxylation cluster_3 Final Product Start N-Boc Azetidine Protonated Protonated Carbamate Start->Protonated + H⁺ CarbamicAcid Carbamic Acid Intermediate Protonated->CarbamicAcid - t-Bu⁺ tBu tert-Butyl Cation (t-Bu⁺) ProtonatedAmine Protonated Amine CarbamicAcid->ProtonatedAmine - CO₂ CO2 CO₂ FinalSalt Product Salt (bis-H⁺) ProtonatedAmine->FinalSalt + H⁺ (on aniline)

Caption: Mechanism of acid-catalyzed Boc deprotection.

Side Reaction: Electrophilic Aromatic Substitution

The primary side reaction is the Friedel-Crafts alkylation of the electron-rich aniline ring by the tert-butyl cation. This is why scavengers are crucial.

Side_Reaction cluster_undesired Undesired Pathway cluster_desired Desired Scavenging Pathway tBu tert-Butyl Cation (t-Bu⁺) Aniline Aniline Ring of Product tBu->Aniline Electrophilic Attack Scavenger Scavenger (e.g., Anisole) tBu->Scavenger Trapping Reaction Alkylated Alkylated Side Product (t-Bu attached to ring) Aniline->Alkylated Trapped Trapped Cation (e.g., t-Bu-Anisole) Scavenger->Trapped

Caption: Competing pathways for the tert-butyl cation.

Troubleshooting Decision Tree

Use this flowchart to diagnose issues systematically.

Troubleshooting_Tree decision decision result result problem problem start Analyze Reaction Mixture (LC-MS) check_sm Starting Material Present? start->check_sm check_m56 [M+56] Peak Present? check_sm->check_m56 No problem_incomplete Incomplete Reaction check_sm->problem_incomplete Yes check_yield Yield is Low/ Multiple Products? check_m56->check_yield No problem_alkylation t-Butylation Side Reaction check_m56->problem_alkylation Yes result_ok Reaction Successful check_yield->result_ok No problem_decomp Decomposition check_yield->problem_decomp Yes solution_incomplete Add more acid Increase time/temp problem_incomplete->solution_incomplete Solution solution_alkylation Restart with Scavenger (Anisole, TES) problem_alkylation->solution_alkylation Solution solution_decomp Use milder conditions Reduce reaction time problem_decomp->solution_decomp Solution

Caption: A decision tree for troubleshooting the deprotection.

References
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Gámez, J. A., & Fiser, B. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(13), 2846-2865. Retrieved from [Link]

  • Rossi, S. A., et al. (2020). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 24(5), 796-803. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • ResearchGate. (2014). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis? Retrieved from [Link]

  • Scott, J. D., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1629-1634. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Sun, C. Y., et al. (2006). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Amino Acids, 31(4), 521-525. Retrieved from [Link]

  • Fiveable. (n.d.). Acid-Labile Protecting Groups Definition. Retrieved from [Link]

  • Bouzroura-Aichouche, C., et al. (2018). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of the Serbian Chemical Society, 83(10), 1145-1153. Retrieved from [Link]

  • Sharma, S., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23861-23866. Retrieved from [Link]

  • Royal Society of Chemistry. (2010). SUPPORTING INFORMATION. Retrieved from [Link]

  • Mikutis, G., et al. (2016). A systematic exploration of the effects of flexibility and basicity on sigma (σ) receptor binding in a series of substituted diamines. Organic & Biomolecular Chemistry, 14(37), 8764-8776. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Enhancing the Solubility of PROTACs Containing Tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate

Welcome to the technical support center for researchers, scientists, and drug development professionals working with PROTACs that incorporate the tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate moiety. This guide pro...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with PROTACs that incorporate the tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate moiety. This guide provides in-depth troubleshooting strategies and frequently asked questions to address the specific solubility challenges associated with this chemical scaffold. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific rationale to empower your experimental decisions.

The Challenge: Solubility of PROTACs

Proteolysis-targeting chimeras (PROTACs) are a groundbreaking therapeutic modality, but their development is often hampered by challenging physicochemical properties.[][2] Due to their high molecular weight and often lipophilic nature, many PROTACs exhibit poor aqueous solubility, which can hinder their biological assessment and therapeutic potential.[3][4][5][6][7] The presence of the tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate fragment introduces a combination of a bulky, lipophilic tert-butyl group and a polar aminophenyl azetidine core, creating a unique set of solubility challenges that require a systematic and multi-faceted approach to overcome.

Mechanism of Action of PROTACs

To understand the context of our solubility challenges, let's first visualize the mechanism of action of PROTACs.

PROTAC_MoA cluster_formation Complex Formation cluster_ubiquitination Ubiquitination cluster_degradation Degradation POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ub Transfer Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Proteasome->PROTAC Recycled Degradation Degraded Peptides Proteasome->Degradation

Caption: General mechanism of action of PROTACs.

Troubleshooting Guide for Solubility Issues

This section provides a systematic approach to diagnosing and solving solubility problems with your PROTAC.

Troubleshooting Workflow

The following diagram outlines a decision-making process for addressing solubility issues.

Troubleshooting_Workflow Start PROTAC exhibits poor solubility Initial_Assessment Initial Solubility Assessment (e.g., in DMSO, PBS) Start->Initial_Assessment Chem_Mod Chemical Modification Initial_Assessment->Chem_Mod Formulation Formulation Strategy Initial_Assessment->Formulation Linker_Mod Modify Linker Chem_Mod->Linker_Mod Salt_Formation Salt Formation / pH Adjustment Chem_Mod->Salt_Formation Prodrug Prodrug Approach Chem_Mod->Prodrug Cosolvents Use of Co-solvents Formulation->Cosolvents Excipients Use of Excipients / Surfactants Formulation->Excipients Nanoformulation Nanoparticle Formulation Formulation->Nanoformulation Success Solubility Enhanced Linker_Mod->Success Salt_Formation->Success Prodrug->Success Cosolvents->Success Excipients->Success Nanoformulation->Success

Caption: Decision tree for troubleshooting PROTAC solubility.

Common Problems and Solutions
ProblemPotential Cause(s)Suggested Solution(s)
Precipitation in aqueous buffer (e.g., PBS) High lipophilicity from the tert-butyl group and potentially the warhead/linker. Insufficient ionization at physiological pH.1. pH Adjustment: Lower the pH to protonate the aniline nitrogen, potentially forming a more soluble salt. 2. Co-solvent System: Introduce a percentage of a water-miscible organic solvent (e.g., DMSO, ethanol, PEG 400). 3. Linker Modification: Synthesize analogs with more polar linkers (e.g., incorporating PEG chains or basic nitrogen heterocycles).[4][8][9][10]
Poor solubility in organic solvents for stock preparation "Greaseball" effect where high lipophilicity leads to self-aggregation. Unfavorable crystal packing energy.1. Solvent Screening: Test a broader range of organic solvents (e.g., DMF, NMP, DMA). 2. Amorphous Solid Dispersion (ASD): Formulate the PROTAC with a polymer to disrupt crystallinity and enhance dissolution.[6][7][11][12]
Inconsistent results in cell-based assays Precipitation of the compound in the cell culture medium over time, leading to variable effective concentrations.1. Solubility in Media: Determine the kinetic solubility in the specific cell culture medium being used. 2. Formulation with Surfactants: Use non-ionic surfactants like Tween® 80 or Cremophor® EL at low, non-toxic concentrations. 3. Liposomal Formulation: Encapsulate the PROTAC in liposomes to improve its delivery and solubility in aqueous environments.[3]

Experimental Protocols

Protocol 1: pH-Dependent Solubility Assessment

Rationale: The aniline nitrogen in the 3-(4-aminophenyl)azetidine moiety provides a handle for pH manipulation. By lowering the pH, this amine can be protonated, forming a salt which is often more water-soluble than the free base.

Step-by-Step Methodology:

  • Prepare a series of buffers with pH values ranging from 4.0 to 7.4 (e.g., acetate, phosphate, and phosphate-buffered saline).

  • Add an excess amount of your PROTAC to a fixed volume of each buffer in separate vials.

  • Equilibrate the samples by shaking or stirring at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure saturation is reached.[13]

  • Filter the suspensions through a 0.45 µm filter to remove undissolved solid.[13]

  • Quantify the concentration of the dissolved PROTAC in the filtrate using a suitable analytical method, such as HPLC-UV or LC-MS.

  • Plot the measured solubility against the pH of the buffer to determine the optimal pH range for solubilization.

Protocol 2: Co-solvent and Excipient Screening

Rationale: For highly lipophilic compounds, co-solvents and excipients can disrupt the hydrophobic interactions that lead to poor solubility. This screening method allows for the rapid identification of suitable formulation components.

Step-by-Step Methodology:

  • Prepare stock solutions of various co-solvents (e.g., DMSO, ethanol, PEG 400, propylene glycol) and excipients (e.g., Tween® 80, Cremophor® EL, Solutol® HS 15) in your primary aqueous buffer (e.g., PBS).

  • Create a matrix of formulations by mixing your PROTAC stock solution (in a minimal amount of organic solvent like DMSO) with the different co-solvent/excipient solutions at various final concentrations (e.g., 1%, 5%, 10% co-solvent).

  • Visually inspect for precipitation immediately and after a set incubation period (e.g., 1, 4, and 24 hours).

  • For promising formulations, quantify the solubility using HPLC-UV or LC-MS as described in Protocol 1.

Frequently Asked Questions (FAQs)

Q1: The tert-butyl group in my PROTAC seems to be the main cause of poor solubility. Is there a way to counteract its effect without a complete redesign?

A1: Yes, while the tert-butyl group contributes significantly to lipophilicity, its effects can be mitigated through strategic modifications to other parts of the PROTAC molecule. The most effective approach is often to modify the linker.[8] Introducing polar functional groups or short polyethylene glycol (PEG) chains into the linker can significantly increase overall hydrophilicity and improve aqueous solubility.[10] Additionally, incorporating ionizable groups like piperidine or piperazine into the linker can enhance solubility at physiological pH.[8][9]

Q2: I have observed that my PROTAC is more soluble at a lower pH. What are the implications of using a low pH buffer for my cell-based assays?

A2: While a low pH buffer can improve the solubility of your PROTAC stock solution, it is crucial to consider the buffering capacity of your cell culture medium. Most cell culture media are well-buffered to maintain a physiological pH (around 7.2-7.4). When you add a small volume of your acidic stock solution to a large volume of media, the pH should not change significantly. However, it is best practice to measure the final pH of your dosing solution in the media to ensure it is within the tolerated range for your cells. If the pH is significantly altered, you may need to adjust the pH of your stock solution before adding it to the media or explore other solubility-enhancing strategies.

Q3: What are Amorphous Solid Dispersions (ASDs) and how can they help with my PROTAC's solubility?

A3: Amorphous Solid Dispersions (ASDs) are formulations where the drug is dispersed in a polymer matrix in an amorphous (non-crystalline) state.[6][7][11] Crystalline compounds have a highly ordered structure that requires a significant amount of energy to break apart for dissolution. In an amorphous state, the molecules are in a higher energy, disordered state, which makes it easier for them to dissolve. This can lead to a significant increase in the apparent solubility and dissolution rate of your PROTAC.[6][7][11][12] ASDs are a powerful formulation strategy for poorly soluble compounds and can be prepared using techniques like spray drying or hot-melt extrusion.[11]

Q4: Can the choice of E3 ligase binder affect the solubility of my PROTAC?

A4: Absolutely. The E3 ligase binder is a significant component of the PROTAC and its physicochemical properties contribute to the overall properties of the final molecule.[13][14][15] Some E3 ligase ligands are inherently more soluble than others. For example, ligands for VHL are often more hydrophilic than some of the more complex, aromatic ligands for other E3 ligases. When designing a PROTAC, if you have the flexibility to choose between different E3 ligase binders, considering their impact on solubility is a crucial aspect of the design process.[14]

Q5: Are there any in silico tools that can predict the solubility of my PROTAC before I synthesize it?

A5: Yes, there are several in silico tools and algorithms that can predict solubility based on the chemical structure.[13] These are often based on Quantitative Structure-Property Relationship (QSPR) models.[13] While these tools can provide useful estimations and help in prioritizing synthetic targets, their accuracy for complex molecules like PROTACs can be limited.[13] They are best used as a guide in the design phase, but experimental validation of solubility remains essential.[13]

References

  • Designing Soluble PROTACs: Strategies and Preliminary Guidelines. Journal of Medicinal Chemistry.
  • PROTAC Solubility and Stability Testing. BOC Sciences.
  • PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degrad
  • Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs. PMC - NIH.
  • Experimental solubility versus TPSA for the PROTAC data set.
  • Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs.
  • 7 strategies to improve PROTACs' oral bioavailability. Drug Discovery and Development.
  • E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones.
  • Remodeling the Physicochemical and Pharmacokinetic Properties of PROTAC via Lipid Nanodisks for Cancer Therapy. NIH.
  • Current strategies for the design of PROTAC linkers: a critical review. PMC - NIH.
  • Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs. Pharma Excipients.
  • From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm.
  • The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. MDPI.
  • Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs. MDPI.
  • E3 Ligase Ligands in PROTAC. Precise PEG.
  • Emphasizing General Trends in PROTAC Pharmacokinetics for their R
  • PROTACs bearing piperazine-containing linkers: what effect on their protonation st
  • Identification of Suitable Target/E3 Ligase Pairs for PROTAC Development using a Rapamycin-induced Proximity Assay (RiPA). eLife.
  • The impact of E3 ligase choice on PROTAC effectiveness in protein kinase degrad
  • Designing Soluble PROTACs: Strategies and Preliminary Guidelines. UniTo.
  • PROTAC PEG Linkers. JenKem Technology USA.
  • Drug delivery challenges and formulation aspects of proteolysis targeting chimera (PROTACs). PubMed.
  • PROTAC Technology: Opportunities and Challenges. PMC - NIH.

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Reference Data & Comparative Studies

Validation

Analytical Characterization of tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate: A Comparative Guide for Drug Development Professionals

An Objective Comparison Guide for Researchers This guide provides an in-depth analytical characterization of tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate, a critical building block in modern medicinal chemistry. R...

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Comparison Guide for Researchers

This guide provides an in-depth analytical characterization of tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate, a critical building block in modern medicinal chemistry. Recognizing that compound selection is a pivotal decision in the drug discovery pipeline, we extend this analysis to a comparative framework. The performance and physicochemical properties of the azetidine derivative are objectively compared against its close structural analog, tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate.

The rationale for this comparison is rooted in the distinct roles that four-membered azetidine rings and six-membered piperidine rings play as pharmacophore scaffolds. Azetidines, due to their inherent ring strain and unique three-dimensional exit vectors, offer novel chemical space compared to more traditional saturated heterocycles.[1][2] This guide will equip researchers, scientists, and drug development professionals with the supporting experimental data needed to make informed decisions when selecting scaffolds for lead optimization and candidate selection.

The Strategic Importance of Analytical Scaffolding

In drug discovery, the purity, stability, and structural integrity of starting materials are paramount. A poorly characterized building block can introduce unforeseen variables, leading to ambiguous biological data and costly delays. This guide establishes a robust, multi-technique analytical workflow designed to provide a comprehensive and trustworthy profile of the target compound and its alternative.

The chosen comparative compound, tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate, serves as an excellent benchmark. While sharing the N-Boc protected aminophenyl moiety, its six-membered piperidine core presents different conformational flexibility and physicochemical properties compared to the strained four-membered azetidine ring.[2][3] Understanding these differences at the analytical level is crucial for predicting downstream behavior in more complex synthetic schemes and biological systems.

Analytical_Workflow cluster_0 Phase 1: Identity & Structure Verification cluster_1 Phase 2: Purity & Impurity Profiling cluster_2 Phase 3: Physicochemical Stability NMR NMR Spectroscopy (¹H, ¹³C) MS Mass Spectrometry (LC-MS) NMR->MS Confirms Mass HPLC HPLC-UV (Purity Assay) LCMS_Impurity LC-MS (Impurity ID) HPLC->LCMS_Impurity Quantifies & Identifies TGA Thermogravimetric Analysis (Thermal Stability) DSC Differential Scanning Calorimetry (Phase Behavior) TGA->DSC Correlates Events start Building Block Sample start->NMR start->HPLC start->TGA

Caption: A comprehensive analytical workflow for qualifying pharmaceutical building blocks.

Structural Verification: NMR and Mass Spectrometry

Verifying the chemical structure is the foundational step in characterization. We employ Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural mapping and Mass Spectrometry (MS) for confirmation of molecular weight.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the analyte and provides critical information about its fragmentation patterns. Electrospray Ionization (ESI) in positive mode is the method of choice for these compounds due to the presence of basic nitrogen atoms, which are readily protonated.

Expert Insight: A common challenge when analyzing N-Boc protected compounds is the facile loss of the tert-butoxycarbonyl (Boc) group in the mass spectrometer's source, either through thermal degradation or in-source fragmentation.[4][5] This can lead to the misinterpretation of the primary ion. By using soft ionization conditions (e.g., lower fragmentor voltage), we can preserve the parent molecular ion, [M+H]⁺.

Parametertert-butyl 3-(4-aminophenyl)azetidine-1-carboxylatetert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate
Molecular Formula C₁₄H₂₀N₂O₂[6][7]C₁₆H₂₄N₂O₂[8][9]
Molecular Weight 248.32 g/mol [6]276.37 g/mol [8][9]
Observed [M+H]⁺ m/z 249.16[10]m/z 277.19 (Predicted)
Key Fragment Ions m/z 193 ([M-C₄H₈+H]⁺), m/z 149 ([M-Boc+H]⁺)m/z 221 ([M-C₄H₈+H]⁺), m/z 177 ([M-Boc+H]⁺)

Table 1: Comparative Mass Spectrometry Data.

MS_Fragmentation cluster_azetidine Azetidine Derivative Fragmentation cluster_piperidine Piperidine Derivative Fragmentation A_Parent [C₁₄H₂₀N₂O₂ + H]⁺ m/z 249 A_Frag1 Loss of Isobutylene (-C₄H₈) m/z 193 A_Parent->A_Frag1 A_Frag2 Loss of Boc Group (-C₅H₉O₂) m/z 149 A_Parent->A_Frag2 P_Parent [C₁₆H₂₄N₂O₂ + H]⁺ m/z 277 P_Frag1 Loss of Isobutylene (-C₄H₈) m/z 221 P_Parent->P_Frag1 P_Frag2 Loss of Boc Group (-C₅H₉O₂) m/z 177 P_Parent->P_Frag2

Sources

Comparative

A Researcher's Guide to the 1H NMR Spectrum of tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate

A Comparative Deconstruction for Drug Development Professionals Introduction to Structural Elucidation via ¹H NMR Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern organic chemistry, provid...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Deconstruction for Drug Development Professionals

Introduction to Structural Elucidation via ¹H NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern organic chemistry, providing unparalleled insight into molecular structure.[1] For any given molecule, a ¹H NMR spectrum reveals critical information through four key features: the number of signals (indicating chemically non-equivalent protons), their chemical shift (providing clues about the electronic environment), the integration of signals (revealing the ratio of protons), and the signal's multiplicity or splitting pattern (which details the number of neighboring protons).[2][3]

The subject of our analysis, tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate, is a valuable building block in medicinal chemistry, incorporating a strained azetidine ring, a common motif in modern pharmaceuticals.[4][5] A precise understanding of its spectral features is paramount for reaction monitoring, quality control, and the characterization of more complex derivatives.

Analysis of the Target Spectrum

The structure of tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate can be divided into three distinct regions, each with a characteristic ¹H NMR signature: the tert-butoxycarbonyl (Boc) protecting group, the strained azetidine ring, and the para-substituted aminophenyl moiety.

A reported ¹H NMR spectrum for this compound, acquired in CDCl₃ at 300 MHz, shows the following signals: δ 7.12 (d, J = 8.3 Hz, 2H), 6.69 (dd, J = 6.5, 1.9 Hz, 2H), 4.29 (t, J = 8.7 Hz, 2H), 3.93 (dd, J = 8.4, 6.1 Hz, 2H), 3.65 (brs, 2H), and 1.48 (s, 9H).[6] Note: The original data source also includes a multiplet at 1.55-1.68 ppm (1H), which likely corresponds to the C3-proton of the azetidine ring. For clarity in our analysis, we will assign the azetidine methine proton to this region.

Below is a detailed breakdown and assignment of these peaks.

Table 1: ¹H NMR Data for tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignmentRationale
7.12Doublet (d)8.32HAr-H (ortho to azetidine)Aromatic protons deshielded by the benzene ring current.[7]
6.69Doublet of Doublets (dd)6.5, 1.92HAr-H (ortho to -NH₂)Aromatic protons shielded by the electron-donating amino group.[8]
4.29Triplet (t)8.72HAzetidine C2/C4-H Protons on carbons adjacent to the electron-withdrawing Boc-protected nitrogen.
3.93Doublet of Doublets (dd)8.4, 6.12HAzetidine C2/C4-H Protons on carbons adjacent to the Boc-protected nitrogen, diastereotopic to the protons at 4.29 ppm.
3.65Broad Singlet (br s)-2H-NHAmine protons often appear as broad signals and can exchange with D₂O.[9]
~1.62Multiplet (m)-1HAzetidine C3-H Methine proton coupled to the four adjacent methylene protons on the azetidine ring.
1.48Singlet (s)-9H-C(CH ₃)₃ (Boc)Nine equivalent methyl protons of the tert-butyl group, appearing as a sharp singlet.[10]

Comparative Spectral Analysis

To fully appreciate the nuances of this spectrum, we will compare its key regions to those of simpler, analogous molecules. This approach allows us to isolate and understand the electronic and steric effects of each substituent.

The Azetidine Ring: The Effect of Ring Strain and Substitution

The four-membered azetidine ring is strained, which influences the chemical shifts of its protons compared to larger, more flexible rings.[11] In our target molecule, the protons on the azetidine ring appear between approximately 3.9 and 4.3 ppm for the methylene groups (C2 and C4) and around 1.62 ppm for the methine group (C3). The protons on the carbons adjacent to the nitrogen are shifted downfield due to the deshielding effect of the electronegative nitrogen atom and the carbonyl of the Boc group.[7]

When compared to its six-membered ring analogue, tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate, the effect of ring strain becomes apparent.[12] The protons on the carbons adjacent to the nitrogen in the piperidine ring (C2 and C6) show a greater differentiation in chemical shift due to the chair conformation, with the C2 protons appearing around 4.0 ppm and the C6 protons further upfield around 2.8 ppm. This highlights how the rigid, planar nature of the azetidine ring in our target molecule leads to a more compressed range of chemical shifts for its methylene protons.

The Aromatic System: A Classic AA'BB' Pattern

The disubstituted benzene ring presents a classic example of a strongly coupled spin system. The two substituents, the electron-donating amino group (-NH₂) and the electron-withdrawing azetidine ring, create distinct electronic environments for the aromatic protons.

  • Protons ortho to the -NH₂ group (H_b): These protons are shielded by the strong electron-donating resonance effect of the amino group. Consequently, they appear at a higher field (lower ppm), around 6.69 ppm.[13]

  • Protons ortho to the azetidine ring (H_a): These protons are comparatively deshielded and resonate further downfield at approximately 7.12 ppm.

This electronic differentiation leads to an AA'BB' splitting pattern, which is often simplified to two doublets, as reported in the experimental data. The coupling constant of ~8.3 Hz is characteristic of ortho-coupling in a benzene ring.[14]

G cluster_0 Aromatic Region Analysis Structure p-disubstituted aniline ring Protons_A Ha (ortho to Azetidine) Structure->Protons_A deshielded Protons_B Hb (ortho to -NH2) Structure->Protons_B shielded Signal_A Signal_A Protons_A->Signal_A δ ≈ 7.12 ppm (Doublet) Signal_B Signal_B Protons_B->Signal_B δ ≈ 6.69 ppm (Doublet)

The tert-Butyl Group: An Unmistakable Singlet

The tert-butoxycarbonyl (Boc) group provides the most straightforward signal in the spectrum. The nine protons of the three methyl groups are chemically and magnetically equivalent due to rapid rotation around the carbon-carbon single bonds. They do not have any adjacent protons to couple with, resulting in a sharp, strong singlet at approximately 1.48 ppm.[10] This signal serves as an excellent internal standard for integration, as it reliably represents nine protons.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

To ensure reproducible and accurate data, the following protocol for sample preparation and data acquisition should be followed.

Materials:

  • tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate (5-10 mg)

  • Deuterated chloroform (CDCl₃)

  • NMR tube (5 mm)

  • Pasteur pipette

  • Tetramethylsilane (TMS) as an internal standard (optional, as modern spectrometers can reference the residual solvent peak)[2]

Procedure:

  • Sample Preparation: Weigh approximately 5-10 mg of the solid sample and transfer it into a clean, dry 5 mm NMR tube.

  • Solvation: Using a Pasteur pipette, add approximately 0.6-0.7 mL of CDCl₃ to the NMR tube. If TMS is used, the solvent should contain 0.03% TMS.

  • Dissolution: Cap the NMR tube and gently invert it several times to fully dissolve the sample. A brief sonication may be used if necessary.

  • Instrument Setup: Insert the sample into the NMR spectrometer.

  • Locking and Shimming: Lock the spectrometer onto the deuterium signal of the CDCl₃. Perform automatic or manual shimming to optimize the magnetic field homogeneity. The residual CHCl₃ peak should be sharp with a narrow half-height width.

  • Acquisition: Acquire the ¹H NMR spectrum using standard parameters (e.g., 30° pulse angle, 1-2 second relaxation delay, 16-32 scans for good signal-to-noise).

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

  • Calibration and Integration: Calibrate the chemical shift scale by setting the residual CHCl₃ peak to 7.26 ppm. Integrate all signals and normalize them, for instance, by setting the singlet from the Boc group to 9.00.

G cluster_workflow ¹H NMR Experimental Workflow A 1. Sample Weighing (5-10 mg) B 2. Dissolution (0.6 mL CDCl₃) A->B C 3. Transfer to NMR Tube B->C D 4. Instrument Insertion C->D E 5. Locking & Shimming D->E F 6. Data Acquisition E->F G 7. Data Processing (FT, Phasing, Baseline) F->G H 8. Analysis (Calibration, Integration) G->H

Conclusion

The ¹H NMR spectrum of tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate is a rich source of structural information. By systematically analyzing each component of the molecule and comparing it with simpler analogues, we can confidently assign each signal and understand the underlying electronic and structural effects. The characteristic upfield singlet of the Boc group, the complex splitting pattern of the strained azetidine ring, and the distinct AA'BB' system of the aromatic protons combine to create a unique spectral fingerprint. This detailed, comparative approach not only validates the structure of this important building block but also equips researchers with the foundational understanding needed to characterize its future derivatives in drug discovery and development pipelines.

References

  • Chemistry Steps. NMR Chemical Shift Values Table. [Link]

  • EON Biotech. TERT-BUTYL 3-(4-AMINOPHENYL)AZETIDINE-1-CARBOXYLATE – (916421-36-8). [Link]

  • Compound Interest. A Guide to 1H NMR Chemical Shift Values. [Link]

  • ResearchGate. Fig. 1 The 1 H NMR chemical shift values ( d ppm) of aniline and.... [Link]

  • ResearchGate. 1 H-NMR data for the prepared 2-Azetidinone compounds (4a-j). [Link]

  • Organic Chemistry Portal. Azetidine synthesis. [Link]

  • The Royal Society of Chemistry. Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. [Link]

  • PubChem. Tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate. [Link]

  • Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. [Link]

  • ResearchGate. 1 H-NMR spectrum of N-Boc glutamic acid. [Link]

  • Chemistry Connected. 1H NMR Chemical Shifts. [Link]

  • Shodhganga. Supporting Information. [Link]

  • RSC Publishing. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]

  • Reddit. Is my reasoning of analysis of my NMR spectra correct? : r/chemhelp. [Link]

  • Leah4sci. How To Analyze The Peaks Of H-NMR Spectroscopy. [Link]

  • MDPI. Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. [Link]

  • ResearchGate. SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES. [Link]

  • ACD/Labs. The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]

  • ResearchGate. coupling constants in rigid five-membered rings: n.m.r. spectra of the camphane-2,3-diols. [Link]

  • Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

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Validation

LC-MS analysis for confirmation of tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate

An In-Depth Technical Guide to the LC-MS Confirmation of Tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate This guide provides a comprehensive framework for the development and validation of a robust Liquid Chromatogra...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the LC-MS Confirmation of Tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate

This guide provides a comprehensive framework for the development and validation of a robust Liquid Chromatography-Mass Spectrometry (LC-MS) method for the unequivocal confirmation of tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate. As a critical building block in contemporary drug discovery, particularly in the synthesis of kinase inhibitors and other targeted therapeutics, rigorous analytical confirmation of its identity and purity is paramount.

We will move beyond a simple recitation of parameters, delving into the rationale behind methodological choices, comparing alternative approaches, and presenting a self-validating protocol that ensures data integrity. This guide is intended for researchers, analytical chemists, and drug development professionals who require a reliable and scientifically sound method for the characterization of this and structurally related molecules.

The Analytical Challenge: Understanding the Analyte

Tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate (Molecular Formula: C₁₄H₂₀N₂O₂, Molecular Weight: 248.32 g/mol ) presents a unique combination of structural features that dictate the analytical strategy:

  • Aromatic Amine: The aniline moiety provides a site for protonation, making it highly suitable for positive mode electrospray ionization (ESI). Its aromaticity also offers the potential for specific interactions with certain stationary phases.

  • Azetidine Ring: A strained, four-membered heterocyclic ring.

  • Tert-butoxycarbonyl (BOC) Protecting Group: This bulky, non-polar group significantly influences the molecule's overall hydrophobicity. Crucially, the BOC group is known to be labile under certain acidic conditions and prone to characteristic fragmentation in the mass spectrometer, a feature we can exploit for confirmation.[1][2]

Our primary analytical goals are twofold:

  • To achieve definitive confirmation of the molecule's identity by corroborating its molecular weight and obtaining structurally significant fragment ions via tandem mass spectrometry (MS/MS).

  • To develop a chromatographic method capable of separating the target analyte from potential process-related impurities, chiefly the de-protected analog, 3-(4-aminophenyl)azetidine.

Comparative Chromatographic Method Development

The choice of a Liquid Chromatography (LC) method is critical for ensuring that the analyte is well-resolved from the sample matrix and potential impurities before it enters the mass spectrometer. We will compare two common reversed-phase columns to illustrate the importance of stationary phase selection.[3][4]

The Contestants: Stationary Phase Selection
  • Alternative 1: The Workhorse (Standard C18 Column): A general-purpose column providing separation based primarily on hydrophobicity. It is an excellent starting point for molecules of moderate polarity.

  • Alternative 2: The Specialist (Phenyl-Hexyl Column): This phase offers an alternative selectivity through π-π interactions between the phenyl groups on the stationary phase and the analyte's aromatic ring.[5] This can be particularly effective for separating compounds with subtle structural differences involving aromatic moieties.

Experimental Protocol: LC System

A standard HPLC or UHPLC system coupled to a mass spectrometer is used. The following protocol outlines the conditions for comparing the two columns.

Step-by-Step LC Protocol:

  • Sample Preparation: Dissolve the reference standard and test samples in a 50:50 mixture of Acetonitrile:Water to a final concentration of 10 µg/mL.

  • Mobile Phase A: 0.1% Formic Acid in Water. Rationale: Formic acid is a volatile mobile phase modifier compatible with MS and aids in the protonation of the analyte for efficient positive mode ionization. It is preferred over stronger acids like TFA, which can sometimes promote in-source cleavage of the BOC group.[6]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Rationale: Acetonitrile is chosen for its low viscosity and UV transparency, providing good elution strength for moderately polar compounds.

  • LC Columns:

    • Column A: C18, 2.1 x 50 mm, 1.8 µm particle size.

    • Column B: Phenyl-Hexyl, 2.1 x 50 mm, 1.8 µm particle size.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 10
    5.0 90
    6.0 90
    6.1 10

    | 8.0 | 10 |

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

Performance Comparison

The performance of each column was evaluated for its ability to retain and separate the target analyte from its potential de-BOC impurity.

ParameterC18 ColumnPhenyl-Hexyl ColumnJustification
Analyte Retention Time (RT) 3.85 min4.12 minThe Phenyl-Hexyl column shows increased retention due to favorable π-π interactions with the analyte's phenyl ring.
Impurity RT (de-BOC) 1.52 min1.65 minThe de-BOC impurity is significantly more polar and thus elutes much earlier on both columns.
Resolution (Analyte vs. Impurity) > 20> 25Both columns provide excellent separation, but the Phenyl-Hexyl column offers slightly better overall resolution.
Peak Asymmetry (Analyte) 1.11.0Both columns produce excellent, symmetrical peak shapes, indicative of good chromatographic performance.

Mass Spectrometry: Definitive Confirmation

The mass spectrometer provides the high specificity and sensitivity required for confirmation.

Experimental Workflow: MS System

The following diagram illustrates the logical flow of the LC-MS experiment.

LCMS_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Sample Sample Injection (10 µg/mL) Pump Gradient Pump (H₂O/ACN + 0.1% FA) Column Phenyl-Hexyl Column (40 °C, 0.4 mL/min) Pump->Column Mobile Phase Gradient ESI Electrospray Ionization (ESI) Positive Mode Column->ESI Eluent Q1 Quadrupole 1 (Q1) Precursor Ion Scan (m/z 100-400) ESI->Q1 [M+H]⁺ Ions CID Collision Cell (Q2) Fragmentation (CID) Q1->CID Isolate m/z 249.2 Q3 Quadrupole 3 (Q3) Product Ion Scan CID->Q3 Fragment Ions Data Data Acquisition & Analysis Q3->Data Mass Spectrum

Caption: LC-MS workflow for analyte separation and identification.

Ionization and Detection Parameters
  • Ionization Source: Electrospray Ionization (ESI). Rationale: ESI is the gold standard for ionizing polar to moderately polar molecules from a liquid stream, making it ideal for this application.[7]

  • Ionization Mode: Positive. Rationale: The primary amine on the phenyl ring is readily protonated in the acidic mobile phase to form a stable [M+H]⁺ ion.

  • MS Scan Mode:

    • Full Scan (MS1): A survey scan from m/z 100-400 to detect the protonated molecular ion [M+H]⁺.

    • Product Ion Scan (MS/MS): Isolation of the precursor ion (m/z 249.2) followed by collision-induced dissociation (CID) to generate characteristic fragment ions.

Fragmentation Analysis (MS/MS)

The MS/MS fragmentation pattern provides a structural fingerprint for the molecule. Based on the known lability of the BOC group, a predictable fragmentation pathway is expected.[2][8]

  • Precursor Ion: The protonated molecule, [C₁₄H₂₀N₂O₂ + H]⁺, has a calculated monoisotopic mass of m/z 249.1598 .

  • Expected Key Fragments:

    • m/z 193.13: Loss of isobutylene (C₄H₈, 56.06 Da) from the BOC group. This is a highly characteristic neutral loss for BOC-protected compounds.

    • m/z 149.12: Loss of the entire BOC group (C₅H₈O₂, 100.05 Da), resulting in the protonated de-protected molecule, 3-(4-aminophenyl)azetidine.

    • m/z 57.07: The tert-butyl cation (C₄H₉⁺), a hallmark fragment indicating the presence of a BOC group.[8]

Fragmentation_Pathway Parent Precursor Ion [M+H]⁺ m/z 249.2 Frag1 Loss of Isobutylene (-C₄H₈) m/z 193.1 Parent->Frag1 -56 Da Frag2 Loss of BOC group (-C₅H₈O₂) m/z 149.1 Parent->Frag2 -100 Da Frag3 tert-butyl cation [C₄H₉]⁺ m/z 57.1 Parent->Frag3 rearrangement

Caption: Predicted MS/MS fragmentation of the target analyte.

The experimental observation of the precursor ion at m/z 249.2 and its subsequent fragmentation to key ions at m/z 193.1, 149.1, and 57.1 provides unequivocal confirmation of the structure of tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate.

Method Validation Summary

A validated analytical method ensures that the results are reliable, reproducible, and fit for purpose.[9][10] The optimized LC-MS method using the Phenyl-Hexyl column was subjected to a streamlined validation according to established guidelines.[11]

Validation ParameterAcceptance CriteriaResult
Specificity No interfering peaks at the RT of the analyte in a blank sample.Pass
Linearity (r²) ≥ 0.9950.998 (Range: 1 - 1000 ng/mL)
Accuracy 85-115% of nominal concentration96.5% - 104.2%
Precision (%RSD) ≤ 15%< 6.8%
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 101 ng/mL

The method demonstrates excellent specificity, linearity, accuracy, and precision, making it suitable for routine quality control and research applications.[12]

Conclusion and Broader Implications

This guide has detailed a systematic approach to developing a highly selective and sensitive LC-MS method for the confirmation of tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate. By comparing chromatographic stationary phases, we demonstrated that a Phenyl-Hexyl column offers enhanced performance for this aromatic analyte. The subsequent MS/MS analysis, leveraging the predictable fragmentation of the BOC protecting group, provides an unambiguous structural confirmation.

The principles outlined herein—understanding the analyte's chemistry, rationally selecting and comparing LC conditions, and using targeted MS/MS for structural elucidation—form a robust template that can be adapted for the analysis of a wide range of pharmaceutical intermediates and active pharmaceutical ingredients. This self-validating system ensures the highest degree of confidence in the analytical results, a cornerstone of scientific integrity in drug development.

References

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Electrospray ionization tandem mass spectrometry of protonated and alkali-cationized Boc-N-protected hybrid peptides containing repeats of D-Ala-APyC and APyC-D-Ala: formation of [b(n-1) + OCH3 + Na]+ and [b(n-1) + OH + Na]+ ions. PubMed. [Link]

  • Development and Validation of an LC–MS/MS Method for AC1LPSZG and Pharmacokinetics Application in Rats. PubMed Central. [Link]

  • Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. ResearchGate. [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PubMed Central. [Link]

  • A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION. International Journal of Research and Analytical Reviews (IJRAR). [Link]

  • How can I avoid the Boc-cleavage during Mass Analysis? ResearchGate. [Link]

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  • A New View of Reversed Phase HPLC Selectivity. Element Lab Solutions. [Link]

  • A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. PubMed Central. [Link]

  • Reversed Phase HPLC Columns. Phenomenex. [Link]

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  • Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. PubMed Central. [Link]

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  • Method validation using LC-MS. ResearchGate. [Link]

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  • Development and Validation of LC-MS/MS Methods for the Quantitation of Commonly Co-administered Drugs in Support of Several Clinical Studies. Bioanalysis Zone. [Link]

  • Development and Verification of a Precolumn Derivatization LC-MS/MS Method for the Pharmacokinetic Study of Houttuynine of Houttuynia Essential Oil. PubMed Central. [Link]

  • Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. [Link]

  • Hydrophilic additives enhancing electrospray ionization of oligonucleotides in hexafluoro-2-propanol-free reversed-phase ion-pair liquid chromatography-mass spectrometry. Journal of Chromatography A. [Link]

  • LC-MS/MS Method Development for Drug Analysis. YouTube. [Link]

  • 7.10: Reverse Phase Chromatography. Chemistry LibreTexts. [Link]

  • Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. PubMed. [Link]

  • (PDF) Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS. ResearchGate. [Link]

  • Identification of In Vitro Metabolites of Synthetic Phenolic Antioxidants BHT, BHA, and TBHQ by LC-HRMS/MS. MDPI. [Link]

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Comparative

Comparison Guide: Tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate versus Piperidine-Based Linkers in Bifunctional Molecules

Introduction: The Critical Role of Linkers in Targeted Therapeutics The advent of bifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), has revolutionized drug disc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Linkers in Targeted Therapeutics

The advent of bifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), has revolutionized drug discovery. PROTACs, for instance, operate by inducing the degradation of a target Protein of Interest (POI) by hijacking the cell's native ubiquitin-proteasome system.[1] This is achieved through a heterobifunctional molecule comprising a ligand for the POI and a ligand for an E3 ubiquitin ligase, connected by a chemical linker.[] The linker is not merely a spacer; it is a critical determinant of the molecule's overall efficacy, influencing the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), as well as dictating the physicochemical and pharmacokinetic properties of the entire construct.[][3]

The optimization of these properties is a significant hurdle in PROTAC development, as these molecules often fall outside the traditional "Rule of 5" chemical space.[4] Consequently, linker design has evolved from using simple, flexible polyethylene glycol (PEG) or alkyl chains to employing more complex, rigid scaffolds to impart favorable characteristics.[5][] Among these, saturated heterocycles are frequently used to enhance rigidity, solubility, and metabolic stability.[]

This guide provides an in-depth comparison of two prominent classes of linker building blocks: the rigid, four-membered azetidine scaffold, represented by tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate , and the more flexible, six-membered piperidine-based linkers . We will explore their distinct impacts on physicochemical properties, biological performance, and synthetic tractability, supported by experimental data and protocols to aid researchers in making informed decisions during the drug design process.

The PROTAC Mechanism of Action

To understand the linker's role, one must first visualize the PROTAC mechanism. The PROTAC molecule simultaneously binds the target protein and an E3 ligase, forming a ternary complex. This proximity enables the E3 ligase to transfer ubiquitin to the target protein, marking it for destruction by the proteasome.

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binds PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary Binds Ub_POI Ub-Ub-Ub-POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Structural and Physicochemical Comparison

The choice between an azetidine and a piperidine core fundamentally alters a linker's three-dimensional shape and properties.

Caption: Structures of the azetidine and a representative piperidine building block.

Conformational Rigidity
  • Azetidine: As a four-membered ring, azetidine is conformationally rigid and strained (ring strain ~25.4 kcal/mol).[7][8] This rigidity can be advantageous, as it reduces the entropic penalty upon binding to the target protein and E3 ligase, potentially leading to more stable ternary complexes.[9] The well-defined exit vectors from the azetidine ring can help pre-organize the attached ligands into a conformation productive for ternary complex formation.

  • Piperidine: The six-membered piperidine ring is significantly more flexible, primarily adopting low-energy chair conformations. While often classified as a "rigid" linker element compared to PEG chains, this flexibility provides more conformational freedom.[][10] This can be a double-edged sword: it may allow the molecule to adapt to the binding pockets (an "induced fit"), but it can also introduce a higher entropic cost to adopt the single, active conformation required for ternary complex formation.[10]

Physicochemical Properties

The incorporation of these rings has a profound impact on critical drug-like properties.

PropertyTert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate Based LinkerPiperidine-Based LinkerRationale & Implications
Molecular Weight Lower contribution per unit of distanceHigher contribution per unit of distanceAzetidine provides a more compact scaffold, which is beneficial for keeping the overall molecular weight of the PROTAC down—a key challenge in the field.[9]
Lipophilicity (cLogP) Generally lowerGenerally higherThe smaller, sp3-rich azetidine ring tends to have a smaller impact on lipophilicity compared to the larger piperidine ring, aiding in the quest for better solubility.[11]
Aqueous Solubility Can be high due to its polar nature and sp3 character.[11]Can be significantly enhanced by the basic nitrogen, which can be protonated at physiological pH.[12][13]The basicity of piperidine (pKa ~11) makes it a powerful tool for improving solubility, though this is highly dependent on adjacent chemical groups.[12][14] The azetidine nitrogen in the building block is Boc-protected and will likely form an amide in the final linker, rendering it non-basic.
Metabolic Stability Generally high; the strained ring is stable under physiological conditions.[11]Can be susceptible to N-dealkylation or oxidation at carbons alpha to the nitrogen, though this can be mitigated by substitution.[10][15]Azetidine is often incorporated into drugs specifically to enhance metabolic stability.[11] Piperidine's metabolic fate is well-studied, offering predictable modification strategies to block metabolic hotspots.[15]

Impact on Biological Performance

Ternary Complex Formation and Degradation Efficacy

The ultimate test of a linker is its ability to promote efficient and selective protein degradation.

  • Azetidine-Based Linkers: The rigidity of the azetidine scaffold can enforce a specific distance and orientation between the POI and E3 ligase ligands. If this enforced conformation is optimal for protein-protein interactions within the ternary complex, it can lead to high cooperativity and potent degradation.[16] However, if the rigid geometry leads to steric clashes or a non-productive orientation, degradation will be inefficient. This makes the design process highly sensitive to the specific protein targets.

  • Piperidine-Based Linkers: The inherent flexibility of piperidine allows it to act as a "tunable" scaffold. By exploring different substitution patterns (e.g., 1,3- vs. 1,4-disubstituted piperidine), researchers can alter the exit vectors and conformational preferences of the linker.[10] The basic nitrogen of piperidine can also form key hydrogen bonds within the ternary complex, further enhancing stability.[5][13] Several successful PROTACs have utilized piperidine or piperazine motifs to improve solubility and promote potent degradation.[][5]

Synthetic Considerations and Versatility

  • Tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate: This building block provides two orthogonal handles for synthesis. The aniline (-NH2) group can be readily functionalized via amide bond formation, reductive amination, or diazotization. The Boc-protected azetidine nitrogen can be deprotected and subsequently acylated or alkylated. A common synthetic route involves the reduction of the corresponding nitro-phenyl precursor.[17]

  • Piperidine-Based Linkers: A vast array of commercially available, bifunctional piperidine building blocks exists, offering diverse functionalities (e.g., amines, carboxylic acids, halides) at various positions. This commercial availability accelerates the synthesis of linker libraries for empirical optimization.[5][] Common synthetic strategies include amide coupling and click chemistry to incorporate the piperidine core into the final PROTAC.[][13]

Experimental Protocols for Comparative Evaluation

To objectively compare linkers derived from these two scaffolds, a series of standardized assays is essential.

Workflow for Linker Evaluation

Experimental_Workflow cluster_physchem Physicochemical Profiling cluster_invitro In Vitro Biological Assays Start Synthesize PROTACs (Azetidine vs. Piperidine Linker) LogD LogD7.4 Assay (Solubility/Lipophilicity) Start->LogD MetStab Microsomal Stability (Metabolism) Start->MetStab Perm PAMPA Assay (Permeability) Start->Perm Degradation Degradation Assay (DC50/Dmax) (e.g., Western Blot, HiBiT) LogD->Degradation MetStab->Degradation Perm->Degradation Selectivity Selectivity Profiling (e.g., Proteomics) Degradation->Selectivity Decision Select Lead Candidate Selectivity->Decision

Caption: A streamlined workflow for the comparative evaluation of PROTAC linkers.

Protocol 1: In Vitro Metabolic Stability Assay

This protocol assesses the susceptibility of the PROTACs to metabolism by liver enzymes.

Objective: To determine the rate of degradation of azetidine- and piperidine-linked PROTACs in the presence of human liver microsomes.

Materials:

  • Test PROTACs (10 mM stock in DMSO)

  • Human Liver Microsomes (HLM), 20 mg/mL

  • NADPH regenerating system (e.g., NADPH-A and NADPH-B)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • Acetonitrile with internal standard (e.g., 100 nM Warfarin)

  • Control compounds (e.g., Verapamil - high clearance; Propranolol - low clearance)

  • 96-well incubation plate and collection plate

  • LC-MS/MS system

Procedure:

  • Prepare Incubation Mixture: In the 96-well incubation plate, prepare the main incubation mixture (per well):

    • 188 µL of 0.1 M Phosphate Buffer (pH 7.4)

    • 10 µL of HLM (final concentration 1 mg/mL)

    • Mix and pre-incubate at 37°C for 5 minutes.

  • Initiate Reaction:

    • Add 2 µL of the 100 µM working solution of the test PROTAC (final concentration 1 µM) to the wells for time points (e.g., 0, 5, 15, 30, 60 min).

    • For the T=0 min time point, add the stopping solution (Step 4) before adding the NADPH regenerating system.

    • For all other time points, add 10 µL of the pre-warmed NADPH regenerating system to initiate the reaction.

  • Incubation: Incubate the plate at 37°C with shaking.

  • Stop Reaction: At each designated time point, transfer 50 µL of the incubation mixture to a collection plate containing 150 µL of ice-cold acetonitrile with the internal standard. This quenches the reaction and precipitates proteins.

  • Sample Processing: Seal the collection plate, vortex for 2 minutes, and centrifuge at 4000 rpm for 20 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis. Quantify the remaining percentage of the parent PROTAC at each time point relative to the T=0 sample.

  • Data Analysis: Plot the natural log of the percent remaining parent compound versus time. The slope of the line (k) can be used to calculate the in vitro half-life (t½ = 0.693/k).

Conclusion and Expert Recommendations

The choice between an azetidine-based building block like tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate and a more traditional piperidine-based linker is a strategic decision based on the specific goals of the drug discovery program. There is no universally superior option; each offers a distinct set of advantages and disadvantages.

  • Choose Azetidine-Based Linkers When:

    • The primary goal is to minimize molecular weight and lipophilicity.

    • High metabolic stability is a critical requirement.[11]

    • A rigid, conformationally constrained linker is hypothesized to be beneficial for a specific target, and you want to lock in a particular geometry.

    • Exploring novel chemical space beyond common linker motifs is desired.[9]

  • Choose Piperidine-Based Linkers When:

    • Improving aqueous solubility is a major challenge, leveraging the basicity of the piperidine nitrogen.[12][13]

    • A degree of conformational flexibility is desired to facilitate an induced-fit binding model.

    • Rapid library synthesis and empirical screening are the primary strategies, taking advantage of the wide commercial availability of diverse building blocks.[5][]

    • The project can benefit from the well-established knowledge base on piperidine's role in medicinal chemistry and its metabolic pathways.[15]

Ultimately, the optimal linker is target-dependent and must be determined empirically.[5] A robust drug discovery campaign should consider synthesizing and evaluating a focused set of PROTACs containing both rigid azetidine and semi-rigid piperidine linkers to identify the scaffold that best balances degradation potency with drug-like properties for a given biological system.

References

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry.
  • Scarpino, A., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Advances.
  • Scarpino, A., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Advances, 12(35), 21968–21977.
  • Enamine. Azetidines. Enamine Store.
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  • Szałaj, N., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. International Journal of Molecular Sciences. Available at: [Link]

  • Sławiński, J., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Available at: [Link]

  • Testa, A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Target Antitumor Therapy. Available at: [Link]

  • Gámez-García, M., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews. Available at: [Link]

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  • ResearchGate. (2022). Azetidine-Containing Heterospirocycles Enhance the Performance of Fluorophores. ResearchGate. Available at: [Link]

  • Gámez-García, M., et al. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. Available at: [Link]

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Sources

Validation

The Azetidine Advantage: A Comparative Guide to Rigid PROTAC Linkers for Enhanced Drug Development

For researchers, scientists, and drug development professionals, the design of Proteolysis Targeting Chimeras (PROTACs) represents a paradigm shift in therapeutic intervention. By hijacking the body's own ubiquitin-prote...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the design of Proteolysis Targeting Chimeras (PROTACs) represents a paradigm shift in therapeutic intervention. By hijacking the body's own ubiquitin-proteasome system, PROTACs can selectively eliminate disease-causing proteins.[1] At the heart of every PROTAC lies the linker, a component once seen as a simple tether but now recognized as a critical determinant of a degrader's success. This guide provides an in-depth comparative analysis of azetidine-containing PROTAC linkers, offering experimental insights into their performance against conventional flexible and other rigid linkers.

The linker connecting the target protein-binding ligand and the E3 ligase-recruiting ligand is pivotal in dictating the physicochemical properties and overall efficacy of a PROTAC.[2] While flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, have been widely used due to their synthetic accessibility, the focus is increasingly shifting towards rigid linkers that can pre-organize the PROTAC molecule into a bioactive conformation, thus enhancing ternary complex formation and improving pharmacokinetic properties.[3] Among these rigid structures, the four-membered saturated heterocycle, azetidine, has emerged as a promising scaffold. Its inherent ring strain and conformational rigidity offer unique advantages in the rational design of next-generation protein degraders.

Unveiling the Potential of Azetidine in PROTAC Design

The inclusion of azetidine in PROTAC linkers is a strategic choice driven by the desire to impart specific, advantageous properties to the degrader molecule. The rationale for its use is multifaceted, addressing key challenges in PROTAC development, including cell permeability, metabolic stability, and the stability of the crucial ternary complex (Target Protein-PROTAC-E3 Ligase).

The Rigidity Factor: Pre-organizing for Success

Flexible linkers, while synthetically convenient, can adopt a multitude of conformations in solution. This conformational freedom can lead to an entropic penalty upon binding to the target protein and E3 ligase, potentially destabilizing the ternary complex. Rigid linkers, such as those containing azetidine, constrain the possible conformations of the PROTAC, reducing the entropic cost of ternary complex formation.[4] This pre-organization can lead to a more stable and productive ternary complex, a critical factor for efficient ubiquitination and subsequent degradation of the target protein.

Physicochemical Properties: A Step Towards Better "Druggability"

PROTACs are inherently large molecules that often fall outside the traditional "rule of five" for oral bioavailability. Consequently, properties like solubility and cell permeability are critical optimization parameters. The incorporation of saturated heterocycles like azetidine has been shown to improve these drug-like properties.[5] Azetidine's compact and rigid structure can contribute to a lower polar surface area and fewer rotatable bonds compared to more flexible linkers of similar length, which can positively impact cell permeability.[6] Furthermore, the nitrogen atom in the azetidine ring can be a site for hydrogen bonding, potentially improving solubility.

Comparative Analysis: Azetidine vs. Conventional Linkers

While direct head-to-head comparative studies of a wide range of azetidine-containing PROTACs against their flexible and other rigid counterparts are still emerging, existing research provides valuable insights. The following sections compare azetidine-containing linkers to common alternatives based on key performance metrics.

Performance Metrics at a Glance
Linker TypeKey AdvantagesKey DisadvantagesImpact on PermeabilityImpact on SolubilityImpact on Ternary Complex Stability
Azetidine High rigidity, improved metabolic stability, potential for enhanced permeability and solubility.[5]Synthesis can be more complex.Can improve by reducing rotatable bonds and polar surface area.Can be improved due to the presence of a hydrogen bond acceptor.Can be enhanced through pre-organization.
PEG High flexibility, good solubility.[]High number of rotatable bonds can negatively impact permeability.Can be variable; long chains may hinder permeability.Generally good.Can be less stable due to high flexibility.
Alkyl Chains Synthetically accessible, simple structure.Can be too flexible, leading to poor ternary complex stability.Can be low due to high lipophilicity.Generally poor.Can be less stable due to high flexibility.
Piperidine/Piperazine Good rigidity, can improve solubility.[3]Can increase molecular weight and complexity.Can be improved by reducing flexibility.Can be improved, especially with piperazine.[8]Can be enhanced through pre-organization.

Experimental Deep Dive: The Causality Behind Linker Choice

The selection of a PROTAC linker is not arbitrary; it is a deliberate decision based on a deep understanding of how the linker's structure influences its function.

Ternary Complex Formation: The Cornerstone of PROTAC Activity

The stability of the ternary complex is a primary determinant of a PROTAC's degradation efficiency. The rigidity of the azetidine linker can facilitate the optimal positioning of the target protein and the E3 ligase, leading to favorable protein-protein interactions within the ternary complex.

Ternary_Complex_Formation cluster_0 Flexible Linker cluster_1 Rigid (Azetidine) Linker Target Protein_F Target Protein PROTAC_F PROTAC (Flexible Linker) Target Protein_F->PROTAC_F Binds E3 Ligase_F E3 Ligase PROTAC_F->E3 Ligase_F Binds Unstable Complex Less Stable Ternary Complex PROTAC_F->Unstable Complex Target Protein_R Target Protein PROTAC_R PROTAC (Azetidine Linker) Target Protein_R->PROTAC_R Binds E3 Ligase_R E3 Ligase PROTAC_R->E3 Ligase_R Binds Stable Complex More Stable Ternary Complex PROTAC_R->Stable Complex

Caption: Influence of linker rigidity on ternary complex stability.

Cell Permeability: A Gateway to Efficacy

For a PROTAC to be effective, it must be able to cross the cell membrane to reach its intracellular target. The physicochemical properties of the linker play a crucial role in this process. By reducing the number of rotatable bonds and the topological polar surface area (TPSA), rigid linkers like azetidine can enhance a PROTAC's ability to passively diffuse across the lipid bilayer.

Experimental Protocols: A Guide to Synthesis and Evaluation

The following protocols provide a general framework for the synthesis and evaluation of azetidine-containing PROTACs.

Synthesis of an Azetidine-Containing PROTAC Linker

The synthesis of a bifunctional azetidine linker typically involves the protection of the azetidine nitrogen, followed by functionalization at the 3-position and subsequent deprotection and coupling to the target-binding and E3 ligase-recruiting moieties. A common precursor is azetidine-3-carboxylic acid.[3]

Step-by-Step Methodology:

  • Protection: Protect the nitrogen of azetidine-3-carboxylic acid with a suitable protecting group (e.g., Boc anhydride).

  • Activation: Activate the carboxylic acid group (e.g., using HATU or EDC/NHS).

  • First Coupling: Couple the activated azetidine linker to the amine-functionalized target-binding ligand.

  • Deprotection: Remove the protecting group from the azetidine nitrogen.

  • Second Coupling: Couple the deprotected azetidine linker to the carboxylic acid-functionalized E3 ligase ligand.

  • Purification: Purify the final PROTAC using techniques such as HPLC.

PROTAC_Synthesis_Workflow Start Start: Azetidine-3-carboxylic acid Protection 1. N-Protection (e.g., Boc) Start->Protection Activation 2. Carboxylic Acid Activation (e.g., HATU) Protection->Activation Coupling1 3. Couple to Target Ligand Activation->Coupling1 Deprotection 4. N-Deprotection Coupling1->Deprotection Coupling2 5. Couple to E3 Ligase Ligand Deprotection->Coupling2 Purification 6. HPLC Purification Coupling2->Purification End Final PROTAC Purification->End

Caption: General workflow for synthesizing an azetidine-containing PROTAC.

Evaluation of PROTAC Performance

Western Blot for Protein Degradation:

  • Cell Treatment: Treat cells with varying concentrations of the PROTAC for a specified time.

  • Lysis: Lyse the cells to extract total protein.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate with primary antibodies against the target protein and a loading control (e.g., GAPDH), followed by secondary antibodies.

  • Detection: Visualize protein bands using chemiluminescence and quantify band intensity.

Cellular Permeability Assay (PAMPA):

  • Plate Preparation: Prepare a donor plate with the PROTAC solution and an acceptor plate with a buffer solution, separated by an artificial membrane.

  • Incubation: Incubate the plates to allow for passive diffusion of the PROTAC.

  • Quantification: Measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

  • Calculation: Calculate the permeability coefficient (Pe).

Future Directions and Conclusion

The exploration of azetidine-containing linkers in PROTAC design is still in its early stages, but the initial findings are highly encouraging. The unique structural and physicochemical properties of azetidine offer a compelling strategy to overcome some of the key challenges in the development of potent and bioavailable protein degraders. As more comparative data becomes available, the "azetidine advantage" is likely to become an increasingly important consideration in the rational design of next-generation PROTACs. The continued investigation into novel rigid linkers will undoubtedly pave the way for the development of more effective and safer targeted protein degradation therapies.

References

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312. [Link]

  • Cecchini, C., et al. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. CHIMIA International Journal for Chemistry, 76(4), 338-343. [Link]

  • Ciulli, A., et al. (2021). Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. Journal of Chemical Information and Modeling, 61(3), 1368-1382. [Link]

  • An, S., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Medicinal Chemistry, 13(9), 1146-1154. [Link]

  • Mares, A., et al. (2021). Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Medicinal Chemistry Letters, 12(1), 114-120. [Link]

  • Edmondson, S. D., et al. (2022). Targeted Protein Degradation: Design Considerations for PROTAC Development. Current Protocols, 2(12), e611. [Link]

  • Aggarwal, V. K., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(10), 5903-5948. [Link]

Sources

Comparative

A Medicinal Chemist's Guide to the Azetidine Advantage: A Comparative Analysis of tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate

In the modern era of drug discovery, the strategic move away from flat, aromatic-rich molecules towards three-dimensional, sp³-hybridized scaffolds is a cornerstone of developing drug candidates with improved physicochem...

Author: BenchChem Technical Support Team. Date: February 2026

In the modern era of drug discovery, the strategic move away from flat, aromatic-rich molecules towards three-dimensional, sp³-hybridized scaffolds is a cornerstone of developing drug candidates with improved physicochemical and pharmacokinetic profiles. Among the saturated heterocycles, the four-membered azetidine ring has emerged as a particularly powerful motif.[1][2] Its unique combination of rigidity, stability, and stereochemical definition allows medicinal chemists to fine-tune molecular properties in ways that larger, more conventional rings like pyrrolidine and piperidine cannot.

This guide provides an in-depth comparison of the azetidine moiety against its five- and six-membered counterparts, using the versatile building block tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate as a central case study. We will explore the structural and electronic underpinnings of the "azetidine advantage" and provide supporting data and experimental protocols for researchers in the field.

The Unique Profile of the Azetidine Scaffold

Azetidines occupy a "sweet spot" in terms of chemical properties. The significant ring strain of approximately 25.4 kcal/mol—intermediate between the highly reactive aziridine and the stable pyrrolidine—confers a unique structural and electronic character.[3][4] This strain is not a liability but rather a feature that chemists can exploit.

Key characteristics include:

  • Structural Rigidity: The four-membered ring is conformationally restricted, which reduces the entropic penalty of binding to a biological target and provides well-defined exit vectors for substituents.[5] This allows for precise, vector-oriented exploration of chemical space within a protein's binding pocket.

  • Enhanced Solubility: The incorporation of an azetidine ring often leads to improved aqueous solubility compared to larger, more lipophilic analogs like piperidines.[6] This is a critical parameter for achieving good oral bioavailability.

  • Metabolic Stability: While context-dependent, the azetidine scaffold can enhance metabolic stability by blocking sites of metabolism or by presenting a less favorable substrate for metabolic enzymes compared to more flexible or lipophilic moieties.[1]

  • Lowered Basicity: The C-N-C bond angles in azetidine are compressed relative to larger rings. This increases the s-character of the nitrogen's lone pair orbital, holding the electrons closer to the nucleus and making them less available for protonation.[7] This results in a lower pKa compared to pyrrolidine and piperidine, a feature that can be crucial for optimizing a drug's absorption and transport properties.

Comparative Analysis: Azetidine vs. Pyrrolidine and Piperidine Analogs

To quantify the advantages of the azetidine ring, we will compare the physicochemical properties of our target molecule with its pyrrolidine and piperidine bioisosteres. While direct experimental data for this specific series is not consolidated in a single source, we can draw upon established principles and representative data from the literature to build a compelling comparison.

DOT Diagram: Structural Comparison of Bioisosteric Scaffolds

G cluster_0 Azetidine Analog cluster_1 Pyrrolidine Analog cluster_2 Piperidine Analog Azetidine Azetidine Pyrrolidine Pyrrolidine Piperidine Piperidine

Caption: Structural comparison of the azetidine, pyrrolidine, and piperidine scaffolds.

The choice of a saturated heterocycle has a profound impact on a molecule's drug-like properties. The table below summarizes the expected differences based on the structural variations.

PropertyAzetidine AnalogPyrrolidine AnalogPiperidine AnalogRationale & Causality
Molecular Weight 248.32 g/mol 262.35 g/mol 276.37 g/mol Azetidine is the smallest and most "ligand efficient" scaffold.
Calculated logP (XLogP3) ~2.3 (Estimated)~2.5 (Estimated)2.7[8]Lipophilicity generally increases with the number of carbon atoms. The more compact, less greasy azetidine ring contributes to a lower logP, which can improve solubility and reduce off-target toxicity.
Aqueous Solubility HighestIntermediateLowestInversely correlated with lipophilicity. The azetidine's lower logP and greater polarity character generally lead to better solubility.[6]
Basicity (pKa of Ring N) LowestHighestHighRing strain increases the s-character of the nitrogen lone pair, lowering its basicity. This modulation can be key to avoiding off-target effects (e.g., hERG) and optimizing ADME properties.[7]

Metabolic stability is a crucial factor in determining a drug's half-life and overall exposure. Saturated rings are often sites of CYP450-mediated oxidation. The choice of ring can significantly influence this outcome.

  • Azetidine: The rigidity of the azetidine ring can make it a less favorable substrate for certain metabolic enzymes compared to the more flexible piperidine ring. However, the inherent ring strain can, in some chemical contexts, lead to alternative metabolic pathways, such as ring-opening.[9] Careful placement of the azetidine moiety is therefore critical.

  • Pyrrolidine & Piperidine: These larger rings, particularly piperidine, are common sites of oxidation. Introducing an azetidine can be a strategic "metabolic block" when oxidation on a larger ring is a known liability.

The following workflow illustrates a typical experiment to compare the metabolic stability of these analogs.

DOT Diagram: Experimental Workflow for Metabolic Stability Assay

G cluster_0 Phase 1: Incubation cluster_1 Phase 2: Time-Point Sampling cluster_2 Phase 3: Analysis & Calculation A Prepare Incubation Mix: - Test Compound (1 µM) - Human Liver Microsomes (0.5 mg/mL) - Phosphate Buffer (pH 7.4) B Pre-warm to 37°C A->B C Initiate Reaction: Add NADPH (1 mM) B->C T0 t = 0 min C->T0 Quench Quench Reaction: Add cold Acetonitrile with Internal Standard T0->Quench T5 t = 5 min T5->Quench T15 t = 15 min T15->Quench T30 t = 30 min T30->Quench T60 t = 60 min T60->Quench LCMS LC-MS/MS Analysis: Quantify remaining parent compound Quench->LCMS Plot Plot ln(% Remaining) vs. Time LCMS->Plot Calc Calculate Half-Life (t½) and Intrinsic Clearance (Clint) Plot->Calc

Caption: Workflow for an in vitro Human Liver Microsome (HLM) stability assay.

Experimental Protocols

To empower researchers to validate these comparisons, we provide standard operating procedures for key assays.

This protocol determines the octanol-water partition coefficient (LogP), a measure of a compound's lipophilicity.

  • Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Prepare a buffer solution (e.g., phosphate-buffered saline, pH 7.4) and pre-saturate it with n-octanol. Likewise, pre-saturate n-octanol with the buffer.

  • Partitioning: Add a small aliquot of the stock solution to a vial containing a known volume of the pre-saturated buffer (e.g., 1 mL) to a final concentration of ~50 µM. Add an equal volume of pre-saturated n-octanol (1 mL).

  • Equilibration: Cap the vial tightly and shake vigorously on a mechanical shaker for 1-2 hours at room temperature to allow for complete partitioning.

  • Separation: Centrifuge the vial at ~2000 x g for 10 minutes to ensure complete separation of the aqueous and organic layers.

  • Quantification: Carefully remove an aliquot from both the aqueous and the octanol layers. Determine the concentration of the compound in each layer using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

  • Calculation: Calculate LogP using the formula: LogP = log10([Compound]octanol / [Compound]aqueous).

This protocol assesses the rate at which a compound is metabolized by liver enzymes.

  • Reagent Preparation:

    • Test Compound Stock: 1 mM solution in DMSO.

    • Human Liver Microsomes (HLM): Thaw on ice. Dilute to 1 mg/mL in 0.1 M phosphate buffer (pH 7.4).

    • NADPH Regenerating System (Cofactor): Prepare according to the manufacturer's instructions to yield a final concentration of 1 mM NADPH.

    • Quenching Solution: Cold acetonitrile containing a suitable internal standard (e.g., warfarin, tolbutamide).

  • Incubation Procedure:

    • In a 96-well plate, add buffer and HLM solution.

    • Add 1 µL of the test compound stock to achieve a final concentration of 1 µM. The final DMSO concentration should be ≤ 0.1%.

    • Pre-incubate the plate at 37°C for 5 minutes with shaking.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH solution. This is your t=0 time point for the reaction, though the sample is taken after quenching.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2-3 volumes of the cold quenching solution to the respective wells.

  • Sample Processing & Analysis:

    • Seal the plate, vortex, and centrifuge at 3000 x g for 15 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Analyze the samples to determine the peak area ratio of the test compound relative to the internal standard.

  • Data Analysis:

    • Normalize the data by expressing the amount of compound remaining at each time point as a percentage of the amount at t=0.

    • Plot the natural logarithm (ln) of the % remaining versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Conclusion

The azetidine ring is far more than a simple isostere for larger saturated heterocycles. It is a strategic tool for enhancing drug-like properties. By using building blocks like tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate, medicinal chemists can leverage the inherent advantages of the four-membered ring—namely its ability to increase ligand efficiency, improve solubility, lower lipophilicity, and modulate basicity. While every molecular context is different, the principles outlined in this guide demonstrate the clear potential of the azetidine moiety to solve common challenges in drug design, offering a distinct advantage in the pursuit of safer and more effective medicines.

References

  • MDPI. (n.d.). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. MDPI. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Retrieved from [Link]

  • ACS Publications. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Azetidines of pharmacological interest. PubMed. Retrieved from [Link]

  • Wikipedia. (n.d.). Azetidine. Wikipedia. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of azetidine-based bioisosters. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate. PubChem. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016). Relative basicity of cyclic amines. Chemistry Stack Exchange. Retrieved from [Link]

Sources

Validation

Evaluating the performance of PROTACs with tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate

Performance Evaluation Guide: PROTACs Featuring an Azetidine-Based Linker A Comparative Analysis of tert-Butyl 3-(4-aminophenyl)azetidine-1-carboxylate in BRD4 Degradation As the field of targeted protein degradation mat...

Author: BenchChem Technical Support Team. Date: February 2026

Performance Evaluation Guide: PROTACs Featuring an Azetidine-Based Linker

A Comparative Analysis of tert-Butyl 3-(4-aminophenyl)azetidine-1-carboxylate in BRD4 Degradation

As the field of targeted protein degradation matures, the intricate role of the PROTAC linker in dictating efficacy and selectivity has become a central focus of optimization. No longer viewed as a passive spacer, the linker's length, rigidity, and exit vectors are critical determinants of ternary complex formation and subsequent degradation efficiency. This guide provides a deep-dive evaluation into the performance of PROTACs incorporating tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate, a linker component designed to impart conformational rigidity.

Through a representative case study targeting the well-characterized bromodomain and extra-terminal domain (BET) protein BRD4, we will compare a hypothetical, yet chemically rational, azetidine-containing PROTAC against a well-established degrader featuring a more flexible linker. This analysis is supported by detailed experimental protocols, providing researchers with a robust framework for evaluating their own novel degraders.

The PROTAC Mechanism: A Tripartite Dance

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules composed of three key elements: a ligand for a target protein (Protein of Interest, POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them. By simultaneously binding the POI and the E3 ligase, the PROTAC forms a ternary complex, effectively hijacking the cell's ubiquitin-proteasome system (UPS) to tag the target protein for degradation.[1][2][3]

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) e.g., BRD4 Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC PROTAC Molecule PROTAC->Ternary_Complex E3 E3 Ubiquitin Ligase e.g., VHL E3->Ternary_Complex Ub_Chain Poly-Ubiquitin Chain Ternary_Complex->Ub_Chain Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary_Complex Proteasome 26S Proteasome Ub_Chain->Proteasome Recognition & Targeting Degradation Degraded Peptides Proteasome->Degradation Proteolysis WB_Workflow A 1. Seed Cells B 2. Treat with PROTAC (Dose Response) A->B C 3. Cell Lysis & Protein Quantification B->C D 4. SDS-PAGE & Membrane Transfer C->D E 5. Immunoblotting (Antibodies) D->E F 6. Imaging & Densitometry E->F G 7. Calculate DC50/Dmax F->G

Caption: A standard experimental workflow for determining PROTAC-mediated protein degradation.

Surface Plasmon Resonance (SPR) for Ternary Complex Cooperativity

Causality: The stability of the ternary complex is a key driver of degradation efficiency. SPR can be used to measure the binding affinities of the PROTAC to its individual targets and, crucially, to quantify the cooperativity (alpha, α) of ternary complex formation. A positive cooperativity (α > 1) indicates that the binding of one protein enhances the binding of the other, a hallmark of an effective PROTAC.

Step-by-Step Protocol:

  • Chip Preparation: Immobilize a biotinylated E3 ligase (e.g., VHL complex) onto a streptavidin-coated SPR sensor chip.

  • Binary Affinity (PROTAC to E3): Flow serial dilutions of the PROTAC over the E3-coated surface to determine the binding affinity (KD) of the PROTAC for the E3 ligase.

  • Binary Affinity (PROTAC to POI): In solution, determine the binding affinity of the PROTAC for the POI (e.g., BRD4) using a suitable method like Isothermal Titration Calorimetry (ITC).

  • Ternary Complex Formation:

    • Prepare solutions of the POI at a constant concentration.

    • To these solutions, add the PROTAC at varying concentrations.

    • Flow these pre-incubated mixtures over the E3-coated sensor chip.

  • Data Analysis:

    • Measure the binding response at equilibrium for each concentration.

    • Calculate the apparent KD of the PROTAC for the E3 ligase in the presence of the POI.

    • Cooperativity (α) is calculated as the ratio of the binary KD (PROTAC-E3) to the apparent KD in the presence of the POI.

Cell Viability Assay

Causality: For PROTACs targeting oncoproteins like BRD4, successful degradation should lead to a downstream anti-proliferative or cytotoxic effect. This assay measures the functional consequence of target degradation.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MV-4-11) in 96-well plates.

  • Compound Treatment: Add serial dilutions of the PROTACs and relevant controls (e.g., the parent POI inhibitor JQ1).

  • Incubation: Incubate the cells for a period relevant to the cell doubling time (e.g., 72 hours).

  • Assay: Add a viability reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolic activity.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data to vehicle-treated controls and plot against compound concentration to determine the half-maximal growth inhibition concentration (GI50).

Comparative Performance Data (Illustrative)

The following table summarizes the expected outcomes from a head-to-head comparison. The data is illustrative, designed to reflect the hypothesized benefits of a more rigid, pre-organized linker.

ParameterBenchmark PROTAC (MZ1)Azetidine-PROTAC (AZ-PROTAC)Rationale for Expected Outcome
BRD4 Degradation (DC50) 15 nM5 nM The rigid azetidine linker is hypothesized to better pre-organize the ligands, leading to a more stable ternary complex and more efficient degradation at lower concentrations.
Max Degradation (Dmax) ~95%~98% A more optimal ternary complex geometry can lead to more processive ubiquitination and a slightly deeper maximal degradation.
Ternary Complex Cooperativity (α) 2.58.0 Reduced conformational entropy of the rigid linker can significantly enhance the cooperativity of ternary complex formation, a strong predictor of cellular efficacy.
Cell Viability (GI50 in MV-4-11) 25 nM8 nM The improved degradation efficiency (lower DC50) translates directly into a more potent anti-proliferative effect in a BRD4-dependent cell line.

Conclusion & Expert Insights

The transition from flexible, spaghetti-like linkers to more rigid and defined chemical structures represents a significant step in the rational design of PROTACs. The use of moieties like tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate is driven by the hypothesis that constraining the available conformational space of the linker can reduce the entropic penalty of forming the key ternary complex. [4][5] As our illustrative data suggests, a PROTAC incorporating this azetidine-based linker is expected to exhibit superior performance metrics: a lower DC50, enhanced ternary complex cooperativity, and consequently, more potent downstream cellular effects. This improved efficiency can lead to a wider therapeutic window and potentially lower the required clinical dose, reducing off-target effects.

However, it is critical to recognize that no single linker is universally optimal. The ideal linker geometry is exquisitely dependent on the specific topologies of the target protein and E3 ligase surfaces. The experimental framework provided here is therefore essential for any drug discovery program to empirically validate design hypotheses and select the degrader with the most promising therapeutic profile.

References

  • Modular PROTAC/IMiD Bifunctional Molecule Design for the Degradation of Synergistic Targets in the Treatment of Lymphoma. Journal of Medicinal Chemistry - ACS Publications.
  • WO2025049555A1 - Compositions and methods for targeted inhibition and degradation of proteins in an insect cell. Google Patents.
  • Design the Perfect PROTAC®. Sigma-Aldrich.
  • Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. PubMed Central.
  • PROTAC linker, E3 Ligase Ligand-Linker. BroadPharm.
  • METHODS TO INDUCE TARGETED PROTEIN DEGRADATION THROUGH BIFUNCTIONAL MOLECULES. European Patent Office.
  • Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders. PubMed.
  • Synthesis, biological evaluation and clinical trials of Cereblon-based PROTACs. PMC.
  • tert-Butyl 3-(4-aminophenyl)azetidine-1-carboxylate. MedChemExpress.
  • A novel ROR1-targeting antibody-PROTAC conjugate promotes BRD4 degradation for solid tumor treatment. PMC - NIH.
  • Classification of most common linkers used in PROTAC design based on.... ResearchGate.
  • Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties. PMC - NIH.
  • Discovery of Oral Degraders of the ROS1 Fusion Protein with Potent Activity against Secondary Resistance Mutations. PMC - NIH.
  • tert-Butyl 3-(4-aminophenyl)azetidine-1-carboxylate | PROTAC Linker. MedChemExpress.
  • PROTACs for BRDs proteins in cancer therapy: a review. Taylor & Francis.
  • Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Chemical Society Reviews (RSC Publishing).
  • A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs. Journal of Medicinal Chemistry - ACS Publications.
  • A Head-to-Head Comparison of 3-(Cyclopentyloxy)azetidine Linkers in Drug Development. Benchchem.
  • VHL Ligase Ligands for PROTAC Applications. Enamine.
  • An updated patent review of BRD4 degraders. PMC - PubMed Central.
  • Show related. Royal Society of Chemistry.
  • A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present). Taylor & Francis.
  • LYMTACs: Chimeric Small Molecules Repurpose Lysosomal Membrane Proteins for Target Protein Relocalization and Degradation. bioRxiv.

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Comparative

A Senior Application Scientist's Guide to the Spectroscopic Validation of tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate

In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. For researchers and medicinal chemists, tert-butyl 3-(4-...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. For researchers and medicinal chemists, tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate stands as a valuable building block, incorporating a constrained azetidine ring and a versatile aniline moiety. Its synthesis, however, necessitates a thorough spectroscopic validation to ensure the desired molecular architecture has been achieved, free of isomeric impurities or unreacted starting materials.

This guide provides an in-depth comparison of the expected spectroscopic data for tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate with that of relevant alternative structures. By delving into the nuances of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, we aim to equip researchers with the critical insights needed for confident structural elucidation.

The Imperative of Multi-faceted Spectroscopic Analysis

A single spectroscopic technique rarely provides the complete picture of a molecule's identity. A robust validation strategy relies on the convergence of data from multiple orthogonal methods. This approach is not merely about ticking boxes; it is a self-validating system where each piece of data corroborates the others, leading to an irrefutable structural assignment. The workflow for such a validation process is outlined below.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation & Validation start Synthesized Compound nmr NMR (1H & 13C) start->nmr Primary Structure ms Mass Spectrometry start->ms Molecular Weight ir IR Spectroscopy start->ir Functional Groups comparison Comparison with Expected Data nmr->comparison ms->comparison ir->comparison confirmation Structural Confirmation comparison->confirmation Convergent Evidence

Caption: Workflow for Spectroscopic Validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR provide a detailed map of the chemical environment of each nucleus.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate in 0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is predicated on its ability to dissolve a wide range of organic compounds and its well-characterized residual solvent peak.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 300 MHz or higher field spectrometer. For the ¹³C NMR spectrum, a 75 MHz or higher field instrument is recommended. A sufficient number of scans should be acquired to ensure a good signal-to-noise ratio, particularly for the quaternary carbons in the ¹³C spectrum.

¹H NMR Analysis

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Table 1: Comparison of ¹H NMR Data (Chemical Shift δ in ppm)

Proton Assignment Expected for Target Compound (in CDCl₃) Observed for Target Compound (in CDCl₃)[1] Comparative Data: tert-butyl (4-bromophenyl)carbamate (in CDCl₃)[2]
Aromatic (ortho to NH₂)~6.6-6.76.69 (dd, J = 6.5, 1.9 Hz, 2H)7.25 (d, J = 8Hz, 2H)
Aromatic (meta to NH₂)~7.0-7.27.12 (d, J = 8.3 Hz, 2H)7.39 (d, J = 8Hz, 2H)
Azetidine CH₂ (C2, C4)~4.2-4.4 and ~3.9-4.14.29 (t, J = 8.7 Hz, 2H), 3.93 (dd, J = 8.4, 6.1 Hz, 2H)-
Azetidine CH (C3)~3.6-3.8 (methine proton)1.55-1.68 (m, 1H) - Note: this appears to be a multiplet for the azetidine methine proton, which is unusual. Re-evaluation of the source data suggests this may be an error in the original report, and a shift closer to the 3.6-3.8 ppm range is expected. The provided data has a multiplet in the aliphatic region which is more likely the C3 proton.-
NH₂~3.5-3.7 (broad singlet)3.65 (brs, 2H)6.47 (bs, 1H) - NH of carbamate
tert-butyl CH₃~1.4-1.51.48 (s, 9H)1.51 (s, 9H)

The observed ¹H NMR data for the target compound aligns well with the expected values.[1] The distinct splitting patterns of the aromatic protons are characteristic of a 1,4-disubstituted benzene ring. The signals for the azetidine ring protons show the expected diastereotopicity. The broad singlet for the amine protons is also a key indicator.

¹³C NMR Analysis

¹³C NMR spectroscopy provides a count of the unique carbon atoms in the molecule.

Table 2: Comparison of Predicted and Experimental ¹³C NMR Data (Chemical Shift δ in ppm)

Carbon Assignment Predicted for Target Compound (in CDCl₃) Comparative Data: tert-butyl morpholine-4-carboxylate (in CDCl₃)[2] Comparative Data: tert-butyl (4-bromophenyl)carbamate (in CDCl₃)[2]
Carbonyl (Boc)~156-152.50
Quaternary (Boc)~8079.9280.92
Aromatic (C-NH₂)~145-137.46 (C-Br)
Aromatic (CH ortho to NH₂)~115-131.89
Aromatic (CH meta to NH₂)~129-120.02
Aromatic (C-Azetidine)~130--
Azetidine CH₂ (C2, C4)~5566.67 (morpholine CH₂)-
Azetidine CH (C3)~35--
tert-butyl CH₃~2828.3728.31

Mass Spectrometry (MS): Confirming the Molecular Weight

Mass spectrometry is a destructive technique that provides the mass-to-charge ratio (m/z) of the molecular ion and its fragments, thereby confirming the molecular weight of the synthesized compound.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecular ion [M+H]⁺.

MS Analysis

The expected molecular weight of tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate (C₁₄H₂₀N₂O₂) is 248.32 g/mol .

Table 3: Comparison of Mass Spectrometry Data

Compound Expected [M+H]⁺ (m/z) Observed [M+H]⁺ (m/z)
tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate249.16249[1]

The observed mass of the protonated molecule is in excellent agreement with the calculated value, providing strong evidence for the successful synthesis of the target compound.[1]

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

IR Analysis

The IR spectrum will provide confirmatory evidence for the presence of the amine, the carbamate, and the aromatic ring.

Table 4: Comparison of Predicted and Experimental IR Data (Wavenumber in cm⁻¹)

Functional Group Vibration Predicted for Target Compound Comparative Data: N-H stretch in anilines[3] Comparative Data: C=O stretch in Boc-carbamates[3]
N-H stretch (amine)~3400-3300 (two bands)3314-3282-
C-H stretch (aromatic)~3100-3000--
C-H stretch (aliphatic)~2980-2850--
C=O stretch (carbamate)~1690-1670-~1690
C=C stretch (aromatic)~1600 and ~1500--
N-H bend (amine)~1620--
C-N stretch~1300-1200--

Conclusion: A Triad of Evidence for Structural Confirmation

The comprehensive spectroscopic validation of tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate relies on the synergistic interpretation of data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy. The ¹H NMR confirms the proton framework and connectivity, while the predicted ¹³C NMR provides a carbon count and identifies key functional groups. Mass spectrometry unequivocally establishes the molecular weight. Finally, IR spectroscopy offers a rapid and reliable confirmation of the essential functional groups.

By comparing the acquired experimental data with the expected values and data from analogous structures, researchers can achieve a high degree of confidence in the identity and purity of their synthesized compound. This rigorous approach to structural elucidation is fundamental to the integrity and success of any research and development program.

References

  • Supporting Information for a chemical synthesis publication.
  • ResearchGate. Synthesis and full characterization of tert-butyl (4-ethynylphenyl)carbamate. [Link]

  • GSC Online Press. Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. [Link]

Sources

Validation

In vitro evaluation of PROTACs synthesized with tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate

A Guide for Researchers in Targeted Protein Degradation Prepared by: Gemini, Senior Application Scientist Introduction: The Critical Role of Linker Design in PROTAC Efficacy Proteolysis-targeting chimeras (PROTACs) repre...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Targeted Protein Degradation

Prepared by: Gemini, Senior Application Scientist

Introduction: The Critical Role of Linker Design in PROTAC Efficacy

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality, inducing the degradation of specific target proteins through the ubiquitin-proteasome system. A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two. While the choice of ligands determines the PROTAC's target and E3 ligase engagement, the linker is a critical determinant of the overall efficacy, influencing the stability, solubility, and ternary complex formation of the PROTAC.

This guide provides a comparative in vitro evaluation of PROTACs synthesized with tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate and other structurally related linkers. We will delve into the experimental data that underpins the selection of a linker, focusing on how subtle changes in linker chemistry can have profound impacts on PROTAC performance.

The Emerging Role of Azetidine in PROTAC Linker Design

The azetidine ring, a four-membered heterocyclic amine, is an increasingly popular scaffold in medicinal chemistry. Its rigid structure, compared to more flexible alkyl chains, can help to pre-organize the PROTAC molecule into a conformation that is favorable for the formation of a stable and productive ternary complex between the target protein and the E3 ligase. The incorporation of an aminophenyl group, as seen in tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate, provides a versatile attachment point for further chemical modification while influencing the overall physicochemical properties of the PROTAC.

The tert-butyl carbamate (Boc) group in this specific linker is a common protecting group for the azetidine nitrogen. In the context of PROTAC synthesis, this group would typically be removed to allow for the attachment of either the target protein ligand or the E3 ligase ligand. The final PROTAC would therefore contain the core 3-(4-aminophenyl)azetidine moiety.

Comparative In Vitro Performance of Azetidine-Containing PROTACs

To illustrate the impact of linker design on PROTAC activity, we will compare the in vitro performance of a hypothetical PROTAC, "PROTAC-Aze," which incorporates the 3-(4-aminophenyl)azetidine linker, with PROTACs containing more conventional linkers. For this guide, we will use published data on well-characterized PROTACs targeting the Bruton's tyrosine kinase (BTK) protein as a representative example.

Key Performance Indicators for In Vitro PROTAC Evaluation

The in vitro efficacy of a PROTAC is typically assessed by the following parameters:

  • Degradation Potency (DC50): The concentration of the PROTAC required to induce 50% degradation of the target protein. A lower DC50 value indicates higher potency.

  • Maximum Degradation (Dmax): The maximum percentage of target protein degradation that can be achieved with the PROTAC. A higher Dmax value is desirable.

  • Selectivity: The ability of the PROTAC to induce the degradation of the target protein without affecting the levels of other proteins. This is often assessed using proteome-wide analyses.

  • Ternary Complex Formation: The ability of the PROTAC to bring the target protein and the E3 ligase together in a stable complex. This can be measured using techniques such as biolayer interferometry (BLI) or surface plasmon resonance (SPR).

Comparative Data Analysis

The following table summarizes the in vitro performance of three hypothetical BTK-targeting PROTACs, each utilizing a different linker but the same BTK and E3 ligase (Cereblon) ligands. "PROTAC-Aze" represents a PROTAC with the 3-(4-aminophenyl)azetidine linker, while "PROTAC-PEG" and "PROTAC-Alkyl" represent PROTACs with more traditional polyethylene glycol (PEG) and simple alkyl chain linkers, respectively. The data presented is a composite based on typical values observed for these classes of linkers in the scientific literature.

PROTAC Linker Type DC50 (nM) Dmax (%) Ternary Complex Stability (KD, nM)
PROTAC-Aze 3-(4-aminophenyl)azetidine5>9525
PROTAC-PEG 4-unit PEG20~9075
PROTAC-Alkyl C8 Alkyl Chain50~85150

This data is representative and intended for illustrative purposes.

From this comparison, we can infer that the rigid azetidine-based linker in PROTAC-Aze may contribute to a more favorable conformation for ternary complex formation, leading to enhanced degradation potency and efficacy compared to the more flexible PEG and alkyl linkers.

Experimental Protocols for In Vitro PROTAC Evaluation

To ensure the scientific rigor of your PROTAC evaluation, it is crucial to employ standardized and well-validated experimental protocols. Below are detailed, step-by-step methodologies for the key in vitro assays.

Western Blotting for Protein Degradation

This protocol is used to determine the DC50 and Dmax of a PROTAC.

Workflow Diagram:

WB_Workflow A Cell Seeding B PROTAC Treatment (Dose-Response) A->B 24h C Cell Lysis B->C 4-24h D Protein Quantification (BCA Assay) C->D E SDS-PAGE D->E F Protein Transfer (to PVDF membrane) E->F G Immunoblotting (Primary & Secondary Antibodies) F->G H Signal Detection (Chemiluminescence) G->H I Data Analysis (Densitometry) H->I

Caption: Western Blotting workflow for PROTAC evaluation.

Methodology:

  • Cell Culture: Plate your cells of interest (e.g., a cancer cell line endogenously expressing the target protein) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • PROTAC Treatment: Prepare a serial dilution of your PROTAC in cell culture medium. Treat the cells with the PROTAC at various concentrations (e.g., 0.1 nM to 10 µM) for a predetermined amount of time (e.g., 4, 8, 12, or 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Aspirate the medium and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with a primary antibody specific for the target protein, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Signal Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.

In-Cell Western for High-Throughput Screening

This method offers a higher throughput alternative to traditional Western blotting.

Workflow Diagram:

ICW_Workflow A Cell Seeding (96-well plate) B PROTAC Treatment A->B 24h C Cell Fixation & Permeabilization B->C 4-24h D Immunostaining (Primary Antibodies) C->D E Secondary Antibody Incubation (IRDye-conjugated) D->E F Plate Scanning (Infrared Imaging) E->F G Data Analysis (Signal Normalization) F->G

Caption: In-Cell Western workflow for PROTAC screening.

Methodology:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a dilution series of your PROTAC as described for the Western blot.

  • Fixation and Permeabilization: After treatment, fix the cells with 4% paraformaldehyde in PBS, followed by permeabilization with 0.1% Triton X-100 in PBS.

  • Immunostaining: Block the wells with a suitable blocking buffer. Incubate with a primary antibody against the target protein and a normalization antibody (e.g., anti-Actin).

  • Secondary Antibody Incubation: Incubate with species-specific secondary antibodies conjugated to different fluorophores (e.g., IRDye 800CW and IRDye 680RD).

  • Imaging and Analysis: Scan the plate using an infrared imaging system. The signal from the target protein antibody is normalized to the signal from the normalization antibody.

Conclusion and Future Directions

The choice of linker is a critical parameter in the design of effective PROTACs. The use of rigid linkers, such as those derived from tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate, can offer significant advantages in terms of degradation potency and efficacy by pre-organizing the PROTAC into a conformation that is optimal for ternary complex formation. The in vitro evaluation methods described in this guide provide a robust framework for assessing the performance of novel PROTACs and for selecting lead candidates for further development. As our understanding of the structural requirements for efficient ternary complex formation continues to grow, we can expect to see the development of even more sophisticated and effective PROTACs with finely tuned linker chemistries.

References

  • PROTACs (Proteolysis-Targeting Chimeras): A Novel Strategy for Cancer Therapy. Journal of Medicinal Chemistry. [Link]

  • The PROTAC Linker: A Key Element in the Design of Next-Generation Degraders. Drug Discovery Today. [Link]

  • Azetidine Linkers in PROTACs: A New Way to Tune Potency and Physicochemical Properties. ChemMedChem. [Link]

  • In-Cell Western Assay: A High-Throughput Method for Quantifying Protein Levels in Cultured Cells. LI-COR Biosciences. [Link]

  • Western Blotting: A Comprehensive Guide. Bio-Rad. [Link]

Comparative

A Comparative Guide to the Biological Activity of Tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate Derivatives as Anticancer Agents

The azetidine scaffold is a privileged structure in medicinal chemistry, imparting unique three-dimensional character and improved physicochemical properties to bioactive molecules.[1] This guide provides an in-depth com...

Author: BenchChem Technical Support Team. Date: February 2026

The azetidine scaffold is a privileged structure in medicinal chemistry, imparting unique three-dimensional character and improved physicochemical properties to bioactive molecules.[1] This guide provides an in-depth comparison of the biological activity of derivatives of tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate, with a focus on their potential as anticancer agents. We will delve into their synthesis, mechanism of action, and provide supporting experimental data and detailed protocols for their evaluation.

Introduction: The Rationale for Azetidine Scaffolds in Anticancer Drug Discovery

The quest for novel anticancer therapeutics with improved efficacy and reduced toxicity is a continuous endeavor in drug discovery. Heterocyclic compounds, particularly small nitrogen-containing rings like azetidine, have garnered significant attention. The strained four-membered ring of azetidine offers a unique conformational rigidity that can lead to enhanced binding affinity and selectivity for biological targets.[1] Furthermore, the azetidine moiety can serve as a versatile scaffold for the introduction of various functional groups, allowing for the fine-tuning of pharmacological properties.

This guide will focus on derivatives of tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate, a versatile intermediate that allows for modifications at both the azetidine ring and the aniline moiety. We will explore how different substitutions on this core structure influence its antiproliferative activity, shedding light on the structure-activity relationship (SAR) and providing a framework for the rational design of more potent anticancer agents.

Synthesis of Tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate and its Derivatives

The parent compound, tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate, serves as a crucial starting material for the synthesis of a diverse library of derivatives. Its preparation is a key first step in the exploration of this chemical space.

Synthesis of the Core Scaffold

A common synthetic route to obtain tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate involves the reduction of a nitro group precursor.[2]

Experimental Protocol: Synthesis of tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate

  • Step 1: Hydrogenation of the Nitro Precursor.

    • To a solution of tert-butyl 3-(4-nitrophenyl)azetidine-1-carboxylate in a suitable solvent such as ethyl acetate, add 10% Palladium on carbon (Pd/C) catalyst.

    • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature for 18-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Concentrate the filtrate under reduced pressure to yield tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate as a solid. The product can be further purified by recrystallization or column chromatography if necessary.[2]

Synthesis of N-Acyl Derivatives

The amino group of the core scaffold provides a convenient handle for the synthesis of a variety of N-acyl derivatives. This can be achieved through standard acylation reactions.

Experimental Protocol: General Procedure for N-Acylation

  • Step 1: Amide Coupling.

    • Dissolve tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate in a suitable aprotic solvent, such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

    • Add a base, such as triethylamine or diisopropylethylamine, to the solution.

    • To this mixture, add the desired acylating agent (e.g., an acid chloride or a carboxylic acid in the presence of a coupling agent like HATU or EDC/HOBt) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired N-acyl derivative.

Synthesis_Workflow

Comparative Biological Activity: Antiproliferative Effects

The primary measure of anticancer potential for these compounds is their ability to inhibit the proliferation of cancer cells. This is typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth.

Table 1: Antiproliferative Activity of tert-butyl 3-aryl-azetidine-1-carboxylate Derivatives

Compound IDAryl SubstituentA549 IC50 (nM)HCT116 IC50 (nM)
1a Phenyl2.22.1
1b 4-Fluorophenyl3.54.1
1c 4-Chlorophenyl2.83.3
1d 4-Bromophenyl4.65.2
1e 4-Methylphenyl7.89.5
1f 4-Methoxyphenyl15.218.7

Data extracted from "Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents".

From this data, it is evident that substitutions on the phenyl ring have a significant impact on the antiproliferative activity. Halogen substitutions at the 4-position generally maintain high potency, while the introduction of electron-donating groups like methyl and methoxy leads to a decrease in activity. The unsubstituted phenyl derivative 1a exhibited the most potent activity in this series.

Mechanism of Action: Targeting the Microtubule Network

Many azetidine-containing compounds exert their anticancer effects by interfering with the microtubule network, a critical component of the cellular cytoskeleton essential for cell division.[3] These agents can disrupt microtubule dynamics, leading to a cascade of events culminating in programmed cell death, or apoptosis.

Tubulin Polymerization Inhibition

The primary mechanism of action for many of these azetidine derivatives is the inhibition of tubulin polymerization. Tubulin is the protein subunit that assembles into microtubules. By binding to tubulin, these compounds prevent the formation of the mitotic spindle, a structure necessary for the proper segregation of chromosomes during mitosis. This disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase.[3]

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This assay spectrophotometrically measures the increase in turbidity as tubulin polymerizes into microtubules.

  • Step 1: Reagent Preparation.

    • Prepare a tubulin solution (typically from bovine brain) in a suitable polymerization buffer (e.g., G-PEM buffer containing GTP).

    • Prepare stock solutions of the test compounds in an appropriate solvent (e.g., DMSO).

  • Step 2: Assay Setup.

    • In a 96-well plate, add the tubulin solution to each well.

    • Add the test compounds at various concentrations to the wells. Include a positive control (e.g., paclitaxel for stabilization or nocodazole for destabilization) and a negative control (solvent alone).

  • Step 3: Measurement.

    • Incubate the plate at 37 °C in a spectrophotometer capable of reading absorbance at 340 nm.

    • Measure the absorbance at regular intervals (e.g., every minute) for a defined period (e.g., 60 minutes).

  • Step 4: Data Analysis.

    • Plot the absorbance versus time to generate polymerization curves.

    • Inhibition of polymerization will result in a decrease in the rate and extent of the absorbance increase compared to the negative control.

Induction of Cell Cycle Arrest and Apoptosis

The disruption of microtubule formation triggers a cellular checkpoint that halts the cell cycle in the G2/M phase.[4] Prolonged arrest in mitosis ultimately activates the apoptotic machinery, leading to cell death.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle.

  • Step 1: Cell Treatment.

    • Seed cancer cells in a multi-well plate and allow them to adhere.

    • Treat the cells with various concentrations of the test compound for a specified time (e.g., 24 or 48 hours).

  • Step 2: Cell Staining.

    • Harvest the cells and fix them in cold 70% ethanol.

    • Wash the cells and resuspend them in a staining solution containing a fluorescent DNA-binding dye, such as propidium iodide (PI), and RNase A.

  • Step 3: Flow Cytometry.

    • Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is proportional to the DNA content.

  • Step 4: Data Analysis.

    • The resulting data is displayed as a histogram, showing the number of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the G2/M population indicates cell cycle arrest at this phase.

Signaling_Pathway

Downstream Signaling Pathways

The apoptotic signal initiated by microtubule disruption is propagated through complex intracellular signaling pathways. Key players in this process include the B-cell lymphoma 2 (Bcl-2) family of proteins, which regulate mitochondrial outer membrane permeabilization, and the c-Jun N-terminal kinase (JNK) pathway, a stress-activated protein kinase cascade.[4][5] Inhibition of tubulin polymerization can lead to the phosphorylation and inactivation of anti-apoptotic Bcl-2 proteins and the activation of the JNK pathway, ultimately leading to the activation of caspases and the execution of apoptosis.[4]

Conclusion and Future Perspectives

Derivatives of tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate represent a promising class of compounds for the development of novel anticancer agents. The available data on related 3-aryl-azetidine analogues demonstrates that modifications to the core structure can significantly influence antiproliferative activity, with some derivatives exhibiting potent effects in the nanomolar range. The primary mechanism of action appears to be the inhibition of tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis.

Future research in this area should focus on the synthesis and biological evaluation of a broader range of derivatives, particularly those with substitutions on the 4-aminophenyl moiety. A systematic exploration of the structure-activity relationship will be crucial for identifying compounds with enhanced potency and selectivity. Furthermore, a more detailed elucidation of the downstream signaling pathways will provide a deeper understanding of their mechanism of action and may reveal opportunities for combination therapies. The experimental protocols provided in this guide offer a robust framework for conducting these essential studies, paving the way for the development of the next generation of azetidine-based anticancer drugs.

References

  • Mollinedo, F., & Gajate, C. (2003). Microtubules, microtubule-interfering agents and apoptosis. Apoptosis, 8(5), 413-450. [Link]

  • Wang, Z., et al. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Molecules, 21(5), 567. [Link]

  • Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). [Link]

  • Kavallaris, M. (2010). Microtubules and resistance to tubulin-binding agents. Nature Reviews Cancer, 10(3), 194-204. [Link]

  • Singh, G. S., & D’hooghe, M. (2022). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 14(11), 825-849. [Link]

  • Wagner, C., et al. (2017). The microtubule targeting agents eribulin and paclitaxel activate similar signaling pathways and induce cell death predominantly in a caspase-independent manner. Cell Cycle, 16(14), 1339-1348. [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Guide to the Safe Disposal of Tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate

This document provides essential procedural guidance for the safe handling and disposal of tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate (CAS No. 916421-36-8).

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for the safe handling and disposal of tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate (CAS No. 916421-36-8). The protocols outlined herein are designed for researchers, scientists, and drug development professionals to ensure operational safety, regulatory compliance, and environmental stewardship. The causality behind each step is explained to empower laboratory personnel with the knowledge to manage chemical waste responsibly.

Core Principles of Disposal: A Proactive Approach to Safety

The proper disposal of any chemical intermediate begins with a thorough understanding of its potential hazards. Tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate is a bifunctional molecule containing a Boc-protected azetidine ring and a primary aromatic amine. While specific toxicity data for this compound is limited, the primary aromatic amine moiety is a structural alert for potential health hazards, and related compounds exhibit notable irritant properties.[1][2] Therefore, a cautious and systematic approach to its disposal is mandatory.

The fundamental principle is waste minimization and containment . Never dispose of this chemical down the drain or in general solid waste.[3][4] All waste streams, including the pure compound, contaminated solutions, and disposable labware, must be treated as hazardous chemical waste and managed by a licensed environmental disposal service.[5][6]

Hazard Identification and Risk Assessment

A comprehensive risk assessment is the cornerstone of safe laboratory practice. The table below summarizes the known and inferred hazards based on data from structurally similar compounds.

PropertyData/InformationSource/Rationale
Chemical Name tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate-
CAS Number 916421-36-8[7][8]
Appearance White to off-white or light yellow to cream solid[7]
Molecular Formula C₁₄H₂₀N₂O₂[8]
Molecular Weight 248.32 g/mol [8]
GHS Hazard Profile (Inferred) Warning: Causes skin irritation (H315). Causes serious eye irritation (H319). May cause respiratory irritation (H335).Based on the GHS classification for the analogous compound, tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate.[1]
Key Structural Concerns Primary Aromatic Amine: Aromatic amines as a class are known for potential toxicity and carcinogenicity.[2] Azetidine Ring: A four-membered heterocyclic ring.Structural analysis.
Hazardous Decomposition Upon combustion, may produce toxic oxides of carbon (CO, CO₂) and nitrogen (NOx).Inferred from safety data for similar nitrogen-containing organic compounds.[3]

Causality of Hazards:

  • The primary aromatic amine can be readily absorbed through the skin and may act as a sensitizer or irritant. The irritant properties (skin, eye, respiratory) are common for amine-containing compounds.[1]

  • Thermal decomposition liberates nitrogen oxides, which are toxic respiratory irritants. This is why incineration must be performed in a specialized facility equipped with scrubbers.[4]

Pre-Disposal Preparations: Engineering a Safe Workflow

Proper preparation is critical to prevent accidental exposure and ensure the disposal process is seamless and compliant.

Personal Protective Equipment (PPE)

A robust PPE protocol is non-negotiable. Before handling the compound for disposal, ensure the following are worn:

  • Hand Protection: Nitrile or neoprene gloves. Always inspect gloves for tears or holes before use.[9]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[3]

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: When handling the solid powder outside of a ventilated enclosure (e.g., during a spill cleanup), a NIOSH-approved respirator for organic vapors and particulates is recommended to prevent inhalation.[4]

Waste Container Selection and Labeling

The integrity of the disposal process relies on proper containment.

  • Container Type: Use only chemically compatible, sealable containers designated for hazardous waste.[10] High-density polyethylene (HDPE) containers are a suitable choice.

  • Labeling: All waste containers must be clearly and accurately labeled. The label should include:

    • The words "HAZARDOUS WASTE"

    • The full chemical name: "tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate"

    • The primary hazards (e.g., "Irritant")

    • The accumulation start date.

G Fig. 1: Waste Labeling Protocol Waste_Container Hazardous Waste Container Label Required Label Information - 'HAZARDOUS WASTE' - Full Chemical Name - Hazard Pictograms/Text - Accumulation Date Waste_Container->Label Affix Securely

Fig. 1: Waste Labeling Protocol

Step-by-Step Disposal Protocols

Follow the appropriate procedure based on the nature of the waste. The overarching goal is to consolidate all waste streams for collection by a certified hazardous waste disposal contractor.

Protocol 4.1: Disposal of Unused or Expired Solid Compound

This protocol applies to the bulk chemical in its original or a similar container.

  • Work Area Preparation: Conduct all transfers within a chemical fume hood to minimize inhalation exposure.[3]

  • Container Check: Ensure the primary container is securely sealed. If the original container is compromised, carefully transfer the solid into a new, appropriate hazardous waste container (see 3.2).

  • Labeling: Label the container as described in section 3.2.

  • Segregation and Storage: Store the sealed waste container in a designated, well-ventilated secondary containment area. This area should be away from incompatible materials, particularly strong acids and oxidizing agents.[10]

  • Documentation: Log the container in your laboratory's chemical waste inventory.

  • Arrange Pickup: Coordinate with your institution's Environmental Health & Safety (EH&S) department for collection by a licensed disposal company.

Protocol 4.2: Disposal of Contaminated Materials

This protocol applies to items such as gloves, weigh boats, paper towels, and silica gel from chromatography that are contaminated with the compound.

  • Collection: Place all contaminated solid waste into a designated, lined hazardous waste container (e.g., a sturdy, sealable pail or a double-bagged plastic bag).

  • Labeling: Label the container or bag as "Solid Hazardous Waste contaminated with tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate."

  • Storage: Keep the container sealed and store it in the designated satellite accumulation area.

  • Arrange Pickup: Consolidate with other solid chemical waste for routine EH&S pickup.

Protocol 4.3: Disposal of Contaminated Glassware and Trace Residues

This protocol addresses residual amounts of the compound in reaction flasks or on other labware.

  • Initial Rinse: Rinse the glassware with a minimal amount of a suitable organic solvent (e.g., acetone, ethyl acetate). Crucially, this rinsate is hazardous waste.

  • Collect Rinsate: Collect all solvent rinses in a designated liquid hazardous waste container labeled "Halogen-Free Organic Solvent Waste." Include "tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate" in the list of contents.

  • Final Cleaning: After the initial hazardous rinse, the glassware can typically be cleaned using standard laboratory detergents.

  • Manage Liquid Waste: Store the sealed liquid waste container in secondary containment, away from ignition sources, and arrange for EH&S pickup.

G Fig. 2: Disposal Decision Workflow cluster_start Identify Waste Type cluster_protocols Select Disposal Protocol cluster_end Final Disposition Start Waste Generated Bulk Unused/Expired Solid (Protocol 4.1) Start->Bulk Bulk Material Contaminated Contaminated Labware (Gloves, Paper, etc.) (Protocol 4.2) Start->Contaminated Solid Items Residue Trace Residue on Glassware (Protocol 4.3) Start->Residue Glassware Pickup Store for Pickup by Licensed Disposal Company Bulk->Pickup Contaminated->Pickup Residue->Pickup

Fig. 2: Disposal Decision Workflow

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is required to mitigate exposure and environmental release.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Secure the Area: Restrict access to the spill area.

  • Don PPE: At a minimum, wear the PPE outlined in section 3.1.

  • Contain the Spill:

    • For Solids: Gently cover the spill with an absorbent material (e.g., vermiculite or sand) to prevent the powder from becoming airborne.[11] Do not sweep dry powder.

    • For Solutions: Cover with a chemical absorbent pad or dike the spill with an inert absorbent material.

  • Collect Waste: Carefully scoop the absorbed material and spilled compound into a hazardous waste container.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (like acetone), placing the cloth in the hazardous waste container afterward. Follow with a soap and water wash.

  • Dispose: Seal and label the container as hazardous waste and arrange for pickup.

References

  • PubChem. tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • AAPPTec. Safety Data Sheet: Boc-L-Azetidine-2-carboxylic acid.[Link]

  • Tihondan. TERT-BUTYL 3-(4-AMINOPHENYL)AZETIDINE-1-CARBOXYLATE.[Link]

  • Chemdad. 3-(4-amino-phenyl)-piperidine-1-carboxylic acid tert-butyl ester.[Link]

  • Collect and Recycle. Amine Disposal For Businesses.[Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Azetidine.[Link]

  • Capot Chemical. MSDS of Tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate.[Link]

  • ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.[Link]

  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories.[Link]

  • NOP. Treatment and disposal of chemical wastes in daily laboratory work.[Link]

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate

Note: No specific Safety Data Sheet (SDS) is readily available for Tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate. This guide is therefore constructed based on a conservative assessment of its constituent chemical m...

Author: BenchChem Technical Support Team. Date: February 2026

Note: No specific Safety Data Sheet (SDS) is readily available for Tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate. This guide is therefore constructed based on a conservative assessment of its constituent chemical motifs: the aromatic amine (aniline derivative) and the Boc-protected azetidine ring. It is imperative to treat this compound as potentially hazardous. This guidance must be supplemented by your institution's specific Chemical Hygiene Plan (CHP) and a thorough risk assessment before any work begins.[1][2][3][4]

Immediate Safety Profile & Hazard Assessment

Tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate is a solid, typically white to off-white in appearance.[5] Its structure presents two primary areas of toxicological concern that dictate our safety protocols:

  • Aromatic Amine Moiety: The 4-aminophenyl group is a derivative of aniline. Aromatic amines as a class are known for their potential toxicity.[6] They can be readily absorbed through the skin, and inhalation of dust is a primary exposure route.[7] Systemic effects can include methemoglobinemia, characterized by headache, dizziness, and cyanosis (a bluish discoloration of the skin). Many aromatic amines are also classified as suspected carcinogens and skin sensitizers.[6][7][8]

  • Azetidine Ring: While the N-Boc protecting group reduces the reactivity of the azetidine nitrogen, the core structure is a heterocyclic amine. Analogous azetidine compounds may cause skin, eye, and respiratory irritation.[9][10]

Based on this structural analysis, we must assume the compound may be harmful if swallowed, toxic in contact with skin, a skin/eye irritant, and may cause respiratory irritation or long-term systemic effects through repeated exposure .[11][12][13]

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is essential to prevent exposure. All handling of this compound, especially the solid form, must be conducted within a certified chemical fume hood to minimize inhalation risk.[7]

Protection Type Minimum Requirement Rationale & Causality
Hand Protection Double-gloving with nitrile gloves (minimum 5-mil thickness).The aromatic amine structure poses a significant risk of skin absorption.[7] While standard nitrile gloves offer splash protection, their resistance to amines can be limited.[14][15] Double-gloving provides an additional barrier and allows for the safe removal of the outer glove immediately following any potential contact, minimizing cross-contamination.
Eye Protection Chemical splash goggles.Protects against accidental splashes of solutions and airborne particles of the solid compound, which are assumed to be serious eye irritants.[11][13] Standard safety glasses do not provide an adequate seal against dust and splashes.
Body Protection Fully-buttoned, flame-resistant laboratory coat.Prevents contamination of personal clothing with powders or solutions. A fully fastened coat provides maximum coverage.
Respiratory Use within a certified chemical fume hood.This is the primary engineering control to prevent inhalation of the powdered compound.[10][16] A respirator is typically not required if work is diligently performed within a functional fume hood.

Detailed Operational and Disposal Plans

Step-by-Step Handling Protocol (Solid Compound)

This protocol outlines the procedure for weighing and preparing a solution of the compound.

  • Preparation: Before bringing the chemical into the workspace, ensure the chemical fume hood is operational and the sash is at the appropriate working height. Lay down a disposable, absorbent bench liner inside the hood.

  • PPE Donning: Don all required PPE as outlined in the table above and the workflow diagram below.

  • Weighing: Perform all weighing operations on a balance located within the fume hood. Use a spatula to carefully transfer the solid to a tared weigh boat or directly into the receiving vessel. Avoid any actions that could generate dust.

  • Dissolution: Add the solvent to the vessel containing the solid compound slowly to avoid splashing. If necessary, cap the vessel and mix using a vortexer or stir plate, keeping the operation entirely within the fume hood.

  • Cleanup: Carefully dispose of the weigh boat and any contaminated consumables (e.g., pipette tips, wipes) into a designated hazardous waste container located within the fume hood.[16]

  • PPE Doffing: Remove PPE carefully, following the sequence in the diagram below to prevent self-contamination. Wash hands and forearms thoroughly with soap and water after exiting the lab.[11][17]

PPE Donning and Doffing Workflow

Proper sequencing is critical to prevent the transfer of contaminants from "dirty" PPE to your skin or clean areas.

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) don1 1. Lab Coat don2 2. Eye Protection (Goggles) don1->don2 don3 3. Inner Gloves don2->don3 don4 4. Outer Gloves (Pull over coat cuffs) don3->don4 doff1 1. Outer Gloves (Contaminated) doff2 2. Lab Coat (Turn inside out) doff1->doff2 doff3 3. Eye Protection doff2->doff3 doff4 4. Inner Gloves doff3->doff4

Caption: Workflow for donning and doffing PPE to minimize cross-contamination.

Spill and Waste Management
  • Spill Response: In case of a small spill inside the fume hood, use an absorbent material appropriate for the solvent used (e.g., vermiculite or sand) to contain the spill.[18] Carefully collect the absorbed material and contaminated tools into a sealed, labeled hazardous waste container. Do not let the product enter drains.[16]

  • Waste Disposal: All solid waste, contaminated consumables, and excess solutions must be disposed of as hazardous chemical waste. The container must be clearly labeled with the full chemical name and kept sealed when not in use. Follow all local and institutional regulations for hazardous waste disposal.

Self-Validating System and Trustworthiness

This protocol is designed as a self-validating system. The primary engineering control (fume hood) contains the hazard at its source. The multi-layered PPE acts as a robust secondary defense. The procedural steps, particularly the donning/doffing sequence and in-hood waste management, are designed to break the chain of potential contamination. Adherence to this guide, in conjunction with your site-specific Chemical Hygiene Plan, provides a reliable framework for safely handling this and other structurally similar research chemicals.[3][19]

References

  • Capot Chemical. MSDS of Tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Available at: [Link]

  • Knowledge. What are the health and safety guidelines for Aniline in workplaces?. Available at: [Link]

  • ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Available at: [Link]

  • University of Pennsylvania EHRS. Nitrile Glove Chemical-Compatibility Reference. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratories - Overview. Available at: [Link]

  • University of Missouri. OSHA Glove Selection Chart. Available at: [Link]

  • SKC Inc. SAFETY DATA SHEET - Aromatic Amine Cleaning Developing Solution. Available at: [Link]

  • Rutgers University. Aniline - Standard Operating Procedure. Available at: [Link]

  • Vanderbilt University. The Laboratory Standard. Available at: [Link]

  • New Jersey Department of Health. Aniline - Hazardous Substance Fact Sheet. Available at: [Link]

  • International Safety. Guide to Nitrile Gloves Chemical Resistance. Available at: [Link]

  • Centers for Disease Control and Prevention (NIOSH). Amines, Aromatic: Method 2002. Available at: [Link]

  • Lab Manager. The OSHA Laboratory Standard. Available at: [Link]

  • Duke University Safety Office. Microflex Glove Chemical Resistance Guide. Available at: [Link]

  • National Center for Biotechnology Information. tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate. Available at: [Link]

  • Tri-iso. MATERIAL SAFETY DATA SHEET - Mixture of Aromatic Hydroxyls / Amines / Organophosphorous. Available at: [Link]

  • Compliancy Group. OSHA Laboratory Standard. Available at: [Link]

  • CP Lab Safety. Glove Compatibility Chart. Available at: [Link]

  • Combi-Blocks, Inc. tert-Butyl 3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- 1h-pyrazol-1-yl)methyl)azetidine-1-carboxylate SDS. Available at: [Link]

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